molecular formula C7H3BrClFO B8011946 2-Bromo-4-chloro-3-fluorobenzaldehyde

2-Bromo-4-chloro-3-fluorobenzaldehyde

Cat. No.: B8011946
M. Wt: 237.45 g/mol
InChI Key: UVCFHCYNDGSSIA-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS 1785320-57-1) is a solid, high-purity halogenated benzaldehyde serving as a versatile and key synthetic intermediate in research and development . Its molecular formula is C₇H₃BrClFO with a molecular weight of 237.45 g/mol . This compound is part of the fluorobenzaldehyde series, which are crucial building blocks in the production of pharmaceuticals, dyes, and fragrances . The multiple halogen substituents on the aromatic ring, including bromine, chlorine, and fluorine, provide distinct electronic and steric properties that allow for selective cross-coupling reactions, such as Suzuki and Heck reactions . This makes it exceptionally valuable in building complex molecules for drug discovery programs and the development of active ingredients for crop protection agents in agrochemistry . The reactive aldehyde group is a versatile handle for further transformations, including condensations, Schiff base formation, and reductive amination, which are fundamental steps in creating target molecules for biological testing . As a fluorinated building block, it can be strategically used to enhance the lipophilicity and metabolic stability of drug candidates, which is critical in structure-activity relationship (SAR) studies . This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCFHCYNDGSSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Bromo-4-chloro-3-fluorobenzaldehyde: A Technical Guide to Physicochemical Properties, Synthesis, and Application Causality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern fragment-based drug discovery (FBDD) and agrochemical development, tetra-substituted benzene rings serve as highly prized, rigid scaffolds. 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) is a premier example of such a building block [1]. By strategically positioning four distinct functional handles—an aldehyde, a bromine, a fluorine, and a chlorine atom—this molecule offers unparalleled regiocontrol for late-stage functionalization.

This whitepaper provides an in-depth technical analysis of 2-bromo-4-chloro-3-fluorobenzaldehyde. As an application scientist, the goal is not merely to list its properties, but to explain the causality behind its reactivity, outline a self-validating synthetic protocol, and provide authoritative handling guidelines for laboratory professionals.

Physicochemical Profile & Structural Data

Understanding the baseline physicochemical properties is critical for predicting solubility, chromatographic behavior, and reactivity. The compound is typically isolated as a stable solid at room temperature and must be stored under an inert atmosphere to prevent auto-oxidation of the aldehyde moiety [1][2].

PropertyValueCausality / Significance
CAS Number 1785320-57-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₃BrClFOTetra-substituted aromatic system with 3 degrees of halogenation.
Molecular Weight 237.45 g/mol Ideal low-molecular-weight fragment for FBDD libraries.
MDL Number MFCD28733862Standard structural identifier for cheminformatics [2].
SMILES String O=CC1=CC=C(C(F)=C1Br)ClConfirms the 1,2,3,4-substitution pattern on the benzene ring.
Purity Standards ≥95% (Commercially typical)Sufficient for direct use in catalytic cross-coupling[1].
Physical Form SolidFacilitates easy weighing and handling in benchtop synthesis.
Storage Conditions Inert atmosphere, Room TempPrevents atmospheric oxygen from oxidizing the aldehyde to a carboxylic acid.

Site-Specific Reactivity & Structural Causality

The true value of 2-bromo-4-chloro-3-fluorobenzaldehyde lies in its orthogonal reactivity. Each functional group can be addressed independently without interfering with the others, provided the correct thermodynamic and kinetic conditions are applied.

  • The Bromine (C2): The C–Br bond dissociation energy (~81 kcal/mol) is significantly lower than the C–Cl bond (~96 kcal/mol). This thermodynamic gap ensures that Palladium(0) undergoes oxidative addition exclusively at the C2 position during Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The Fluorine (C3): Highly electronegative, the fluorine atom lowers the pKa of adjacent protons and increases the overall lipophilicity of the scaffold. If the ring is further activated by electron-withdrawing groups, this position becomes susceptible to Nucleophilic Aromatic Substitution (S_N_Ar).

  • The Chlorine (C4): Often left untouched during early synthetic steps, the C4 chlorine acts as a steric shield and a metabolic block, preventing cytochrome P450-mediated oxidation at the para position in biological systems.

  • The Aldehyde (C1): Serves as a versatile electrophilic center for reductive aminations, Wittig olefinations, or condensation into heterocycles (e.g., imidazoles, oxazoles).

ReactivityMap Center 2-Bromo-4-chloro- 3-fluorobenzaldehyde Aldehyde Aldehyde (C1) Center->Aldehyde Condensation Bromine Bromine (C2) Center->Bromine Cross-Coupling Fluorine Fluorine (C3) Center->Fluorine SNAr Chlorine Chlorine (C4) Center->Chlorine Steric Block Aldehyde_Rxn Reductive Amination Heterocycle Synthesis Aldehyde->Aldehyde_Rxn Bromine_Rxn Suzuki-Miyaura (Pd-Catalyzed) Bromine->Bromine_Rxn Fluorine_Rxn Nucleophilic Displacement Fluorine->Fluorine_Rxn Chlorine_Rxn Metabolic Stability Lipophilicity Chlorine->Chlorine_Rxn

Site-specific reactivity map of the tetra-substituted benzaldehyde scaffold.

De Novo Synthesis Workflow: The DoM Strategy

While commercially available, understanding the de novo synthesis of this molecule is crucial for researchers needing to synthesize isotopically labeled variants or derivatives. The most robust, field-proven method relies on Directed ortho-Metalation (DoM) .

Causality of the Experimental Design
  • Substrate Choice: 4-Chloro-3-fluorobenzaldehyde is used as the precursor.

  • Acetal Protection: The electrophilic aldehyde must be masked as a 1,3-dioxolane. Failure to do so will result in the organolithium base attacking the carbonyl carbon directly.

  • Regioselective Lithiation: sec-Butyllithium (sec-BuLi) is paired with TMEDA. The fluorine atom at C3 strongly acidifies the C2 proton. Furthermore, the lone pairs on fluorine and the acetal oxygens coordinate the lithium cation (Complexation-Induced Proximity Effect), directing deprotonation exclusively to the C2 pocket.

  • Temperature Control: The reaction must be held strictly at -78 °C to prevent the lithiated intermediate from eliminating LiF to form a highly reactive benzyne intermediate.

SynthesisWorkflow A 1. Starting Material 4-Chloro-3-fluorobenzaldehyde B 2. Acetal Protection Ethylene Glycol, pTsOH, Toluene A->B C 3. Directed ortho-Metalation (DoM) sec-BuLi, TMEDA, THF, -78°C B->C D 4. Electrophilic Quench 1,2-Dibromoethane, -78°C to RT C->D E 5. Acetal Hydrolysis 2M HCl, THF/H2O, RT D->E F 6. Target Product 2-Bromo-4-chloro-3-fluorobenzaldehyde E->F

Step-by-step synthetic workflow via Directed ortho-Metalation (DoM).

Step-by-Step Experimental Protocol

Step 1: Acetal Protection

  • Charge a flame-dried round-bottom flask with 4-chloro-3-fluorobenzaldehyde (1.0 equiv), ethylene glycol (3.0 equiv), and catalytic p-toluenesulfonic acid (0.05 equiv) in toluene (0.5 M).

  • Equip the flask with a Dean-Stark trap and reflux for 12 hours until water evolution ceases.

  • Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected acetal.

Step 2: Directed ortho-Metalation (DoM)

  • Dissolve the protected acetal (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add sec-BuLi (1.4 M in cyclohexane, 1.1 equiv) dropwise over 30 minutes. Stir at -78 °C for 2 hours to ensure complete and regioselective lithiation at C2.

Step 3: Electrophilic Bromination

  • Introduce 1,2-dibromoethane (1.5 equiv) dropwise to the -78 °C solution.

  • Maintain stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine organic layers, dry over Na₂SO₄, and concentrate.

Step 4: Acetal Deprotection

  • Dissolve the crude brominated acetal in a 4:1 mixture of THF and 2 M HCl.

  • Stir vigorously at room temperature for 6 hours.

  • Neutralize the mixture with saturated aqueous NaHCO₃, extract with dichloromethane, and purify the concentrated residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 2-bromo-4-chloro-3-fluorobenzaldehyde.

Safety, Handling, and Environmental Impact

As a multi-halogenated aromatic compound, 2-bromo-4-chloro-3-fluorobenzaldehyde requires strict adherence to laboratory safety protocols. According to established Material Safety Data Sheets (MSDS), the compound is classified under the GHS07 (Exclamation Mark) hazard category [3].

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • Personal Protective Equipment (PPE): Handling requires the use of standard nitrile gloves, safety goggles, and operation within a certified chemical fume hood. For nuisance dust exposures during the weighing of the solid, a type P95 (US) or type P1 (EU EN 143) particle respirator is mandated [3].

  • Disposal: Halogenated organics must not be released into the environment. Waste must be collected in designated halogenated waste streams and disposed of via a licensed professional waste disposal service using a chemical incinerator equipped with an afterburner and scrubber [3].

References

  • Capot Chemical. "MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde." Capot Chemical Co., Ltd. Available at: [Link]

2-Bromo-4-chloro-3-fluorobenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1): Reactivity Profiling and Applications in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter complex polyhalogenated scaffolds that serve as the backbone for next-generation active pharmaceutical ingredients (APIs). Among these, 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) stands out as a highly specialized, versatile building block[1]. Unlike commoditized reagents, this tri-halogenated aromatic aldehyde is engineered for precision—offering multiple orthogonal reactivity sites that are critical for synthesizing advanced therapeutics, including PRMT5 inhibitors (oncology) and Factor XIa inhibitors (anticoagulants)[2][3].

This whitepaper provides a comprehensive technical analysis of its structural logic, upstream synthesis, and downstream functionalization protocols.

Physicochemical Profiling & Structural Logic

To effectively utilize 2-Bromo-4-chloro-3-fluorobenzaldehyde, one must first understand the causality behind its structural design. The molecule is not merely a collection of halogens; it is a carefully tuned electrophilic and cross-coupling arena.

Table 1: Quantitative Physicochemical Data

Property Specification
CAS Number 1785320-57-1[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
SMILES O=CC1=CC=C(C(F)=C1Br)Cl[1]
Purity Standard ≥95% (Typical research grade)[4]
Physical Form Solid[4]

| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature[1][4] |

Mechanistic Causality of the Substituents:

  • The Aldehyde (-CHO) at C1: Acts as the primary electrophilic center. It is highly activated by the electron-withdrawing nature of the adjacent halogens, making it exceptionally primed for reductive aminations and Knoevenagel condensations[2].

  • Bromine at C2: The C-Br bond is the weakest among the carbon-halogen bonds present. This thermodynamic reality allows for chemoselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2 position without disturbing the C-Cl or C-F bonds.

  • Fluorine at C3 & Chlorine at C4: These atoms serve dual purposes. Synthetically, they exert a strong inductive pull (-I effect) that lowers the pKa of intermediate transition states. Pharmacologically, they provide critical steric bulk and lipophilic interactions necessary for binding within deep, hydrophobic enzyme subpockets (such as the MTAP-null PRMT5 binding site)[2].

Mechanistic Workflow in Drug Discovery

The true value of this compound lies in its divergent reactivity. By sequentially exploiting the aldehyde and the bromo group, chemists can rapidly assemble complex biaryl or heterobiaryl chiral amines.

Reactivity A 2-Bromo-4-chloro-3-fluorobenzaldehyde B Aldehyde (-CHO) A->B Electrophilic C Aryl Bromide (-Br) A->C Cross-Coupling D Reductive Amination B->D E Suzuki Coupling C->E F Chiral Amine D->F G Biaryl Scaffold E->G H Advanced APIs F->H G->H

Divergent reactivity pathways of 2-Bromo-4-chloro-3-fluorobenzaldehyde in API synthesis.

Upstream Synthesis Protocol: Controlled Oxidation

Because highly functionalized aldehydes are prone to auto-oxidation or degradation over prolonged storage, they are frequently synthesized in situ or immediately prior to use from their corresponding benzylic alcohols. The following protocol details the synthesis of 2-Bromo-4-chloro-3-fluorobenzaldehyde from (2-bromo-4-chloro-3-fluorophenyl)methanol using Pyridinium Chlorochromate (PCC)[3].

Causality of Reagent Choice: PCC is selected over harsher oxidants (like Jones reagent) because it reliably arrests the oxidation at the aldehyde stage. The electron-deficient nature of the polyhalogenated ring makes the intermediate aldehyde somewhat resistant to over-oxidation, but PCC guarantees a clean conversion without forming the carboxylic acid byproduct.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (2-bromo-4-chloro-3-fluorophenyl)methanol (0.58 g, 2.42 mmol) in 10 mL of anhydrous dichloromethane (CH₂Cl₂)[3].

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic interaction.

  • Oxidation: Add Pyridinium Chlorochromate (PCC) (0.57 g, 2.66 mmol, ~1.1 eq) slowly to the chilled solution[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2 hours[3].

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc). The protocol is self-validating when the highly polar alcohol spot completely disappears, replaced by a single, less polar UV-active aldehyde spot.

  • Workup & Purification: Remove the solvent under reduced pressure. Purify the dark residue via flash column chromatography on silica gel using a gradient of 0–20% Ethyl Acetate in Hexanes to yield the pure aldehyde[3].

Downstream Functionalization: Amination & Chiral Resolution

In the development of PRMT5 inhibitors, the aldehyde group of 1785320-57-1 is targeted for reductive amination to build the core amine pharmacophore[2]. Because the resulting amine is often racemic, it requires rigorous chiral resolution.

Causality of Purification Choice: Supercritical Fluid Chromatography (SFC) is mandated here rather than standard HPLC. The use of supercritical CO₂ provides lower viscosity and higher diffusivity, resulting in superior mass transfer. This allows for rapid, baseline resolution of structurally rigid enantiomers without the massive solvent waste of preparative HPLC[2].

Step-by-Step Methodology:

  • Imine Condensation: React 2-Bromo-4-chloro-3-fluorobenzaldehyde with prop-2-en-1-amine hydrochloride (1.2 eq) in a polar aprotic solvent (e.g., DCE) with a mild base (DIPEA) to neutralize the hydrochloride salt[2].

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)₃) and stir at room temperature.

  • Self-Validation Check: Complete consumption of the aldehyde is tracked via LC-MS. The mass spectrum will confirm the exact mass of the newly formed racemic amine.

  • SFC Purification: Resolve the racemic amine using the following validated SFC parameters[2]:

    • Column: CHIRALPAK IG, 3 x 25 cm, 5 μm[2].

    • Mobile Phase A: Supercritical CO₂[2].

    • Mobile Phase B: Methanol modified with 20 mM NH₃ (to prevent peak tailing of the basic amine)[2].

    • Gradient: Isocratic 25% B[2].

    • Flow Rate: 100 mL/min[2].

    • Column Temperature: 35 °C[2].

    • Back Pressure: 100 bar[2].

By strictly adhering to these parameters, researchers can isolate the required enantiomer with >99% enantiomeric excess (ee), readying the C2-bromine for subsequent Suzuki-Miyaura cross-coupling to finalize the drug scaffold[2].

References

  • "US20250154172A1 - Prmt5 inhibitors and uses thereof", Google Patents.
  • "WO2016168098A1 - FACTOR XIa INHIBITORS", Google Patents.

Sources

2-Bromo-4-chloro-3-fluorobenzaldehyde: Molecular Architecture and Synthetic Utility in Factor XIa Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern structure-based drug design, polysubstituted halogenated aromatics serve as critical scaffolds for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) is a highly specialized tri-halogenated building block. Its unique substitution pattern provides orthogonal reactivity, enabling precise, multi-step functionalization. Recently, this compound has emerged as a vital intermediate in the synthesis of next-generation anticoagulants, specifically Factor XIa (FXIa) inhibitors , developed by major pharmaceutical entities such as Merck Sharp & Dohme Corp.

This technical guide deconstructs the molecular architecture of 2-bromo-4-chloro-3-fluorobenzaldehyde, explores its mechanistic utility in organic synthesis, and provides field-proven, self-validating protocols for its preparation and downstream application.

Molecular Architecture & Physicochemical Profile

The strategic placement of three distinct halogens (Br, F, Cl) alongside an aldehyde group on a single benzene ring creates a highly tunable pharmacophore:

  • Aldehyde (-CHO) at C1: Acts as a versatile electrophilic handle. It is primed for carbon-nitrogen bond formation via reductive amination or carbon-carbon bond formation via Wittig/Horner-Wadsworth-Emmons olefinations.

  • Bromine at C2 (Ortho): Features the weakest carbon-halogen bond in the molecule. This makes C2 the primary site for palladium-catalyzed oxidative additions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). Its bulkiness also introduces steric hindrance, which can be leveraged to lock the conformation of the final active pharmaceutical ingredient (API), potentially inducing favorable atropisomerism.

  • Fluorine at C3 (Meta): Highly electronegative, the fluorine atom exerts a strong inductive electron-withdrawing effect. This modulates the pKa of adjacent functional groups, increases lipophilicity, and critically blocks cytochrome P450-mediated metabolic oxidation, thereby extending the drug's half-life.

  • Chlorine at C4 (Para): Provides a balance of lipophilicity and steric volume, specifically designed to occupy hydrophobic binding pockets within target enzymes.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Bromo-4-chloro-3-fluorobenzaldehyde
CAS Registry Number 1785320-57-1
Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
Typical Purity ≥95% (Commercial standard)
Physical Appearance Solid (typically off-white to pale yellow)
Storage Conditions Inert atmosphere (Ar/N₂), room temperature

Application in Drug Discovery: Factor XIa Inhibitors

The most prominent application of 2-bromo-4-chloro-3-fluorobenzaldehyde is in the synthesis of selective Factor XIa inhibitors [1]. Factor XIa is a serine protease in the intrinsic coagulation pathway. Inhibiting FXIa is a highly sought-after therapeutic strategy because it effectively prevents thrombosis (blood clots) without significantly disrupting normal hemostasis (thereby minimizing the severe bleeding risks associated with traditional anticoagulants like Warfarin or direct Factor Xa inhibitors) [2].

In the synthesis of these inhibitors, the 2-bromo-4-chloro-3-fluorophenyl moiety is integrated into the core scaffold to perfectly complement the S1 beta-sheet pocket of the FXIa active site.

FXIa_Pathway FXIIa Factor XIIa (Contact Activation) FXI Factor XI (Zymogen) FXIIa->FXI Activates FXIa Factor XIa (Active Enzyme) FXI->FXIa FIX Factor IX FXIa->FIX Cleaves FIXa Factor IXa (Coagulation Cascade) FIX->FIXa Thrombin Thrombin Generation (Thrombosis) FIXa->Thrombin Downstream Cascade Inhibitor Factor XIa Inhibitor (2-Br-4-Cl-3-F-benzaldehyde derived) Inhibitor->FXIa Blocks Active Site

Fig 1: Factor XIa coagulation cascade and targeted inhibition by the synthesized API.

Experimental Methodologies & Protocols

The following protocols are derived from patented synthetic routes for FXIa inhibitors [1] and are structured as self-validating systems to ensure maximum reproducibility.

Protocol 1: Synthesis of 2-Bromo-4-chloro-3-fluorobenzaldehyde via PCC Oxidation

This step involves the controlled oxidation of (2-bromo-4-chloro-3-fluorophenyl)methanol to the target aldehyde using Pyridinium chlorochromate (PCC).

Materials:

  • (2-bromo-4-chloro-3-fluorophenyl)methanol: 0.58 g (2.42 mmol)

  • Pyridinium chlorochromate (PCC): 0.57 g (2.66 mmol, 1.1 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous): 10 mL

  • Silica gel (for flash chromatography)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve 0.58 g of the starting benzyl alcohol in 10 mL of anhydrous CH₂Cl₂ in a round-bottom flask.

    • Causality: CH₂Cl₂ is chosen as an aprotic, non-coordinating solvent that effectively solubilizes both the organic substrate and the PCC complex without participating in the oxidation.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Cooling mitigates the initial exothermic reaction upon oxidant addition, preventing thermal degradation or unwanted side reactions.

  • Oxidant Addition: Add 0.57 g of PCC portion-wise to the stirring solution.

    • Causality: PCC is specifically selected over Jones reagent (CrO₃/H₂SO₄) because it is a milder oxidant that stops at the aldehyde stage, preventing over-oxidation to the carboxylic acid.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for exactly 2 hours.

  • Self-Validation Check:

    • Visual Indicator: The reaction mixture will transition from a bright orange suspension to a dark brown/black tar. This is the precipitation of reduced chromium salts, confirming oxidant consumption.

    • Analytical Indicator: Perform Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The polar starting material spot should completely disappear, replaced by a higher-Rf (less polar) aldehyde spot.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude black residue via silica gel flash chromatography (using a Hexane/Ethyl Acetate gradient) to isolate the pure 2-bromo-4-chloro-3-fluorobenzaldehyde.

Protocol 2: Downstream Functionalization (Reductive Amination)

Once the aldehyde is isolated, it is typically coupled with a complex amine to build the FXIa inhibitor scaffold.

Step-by-Step Procedure & Causality:

  • Imine Formation: Combine the synthesized aldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid.

    • Causality: Acetic acid lowers the pH to ~4-5, which optimally activates the carbonyl oxygen for nucleophilic attack without fully protonating the nucleophilic amine.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at RT for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient imine/iminium ion without reducing the aldehyde starting material, ensuring high yields.

  • Self-Validation Check: Quench a small aliquot with saturated NaHCO₃, extract into ethyl acetate, and analyze via LC-MS. The mass spectrum should show the exact [M+H]+ mass of the newly formed secondary/tertiary amine.

Synthetic_Workflow A (2-Bromo-4-chloro- 3-fluorophenyl)methanol B PCC Oxidation (CH2Cl2, 0°C to RT) A->B 1.1 eq PCC C 2-Bromo-4-chloro- 3-fluorobenzaldehyde B->C 2h, RT D Reductive Amination / Cross-Coupling C->D Electrophilic Handle E Factor XIa Inhibitor (Final API) D->E Target Scaffold

Fig 2: Synthetic workflow from benzyl alcohol to the final Factor XIa inhibitor API.

Handling, Safety, and Storage

As a highly halogenated benzaldehyde, this compound requires strict handling protocols to maintain its ≥95% purity:

  • Auto-Oxidation Risk: Like many aromatic aldehydes, it is susceptible to auto-oxidation into the corresponding benzoic acid upon prolonged exposure to atmospheric oxygen.

  • Storage Protocol: Must be stored in tightly sealed amber vials, purged with an inert gas (Argon or Nitrogen), and kept at room temperature in a desiccator.

  • Pre-Use Validation: Before deploying in sensitive cross-coupling reactions, verify the absence of the carboxylic acid byproduct via ¹H NMR (checking for the disappearance of the sharp aldehyde singlet at ~10 ppm and appearance of a broad acid peak).

References

  • Source: Google Patents (Assignee: Merck Sharp & Dohme Corp)
  • Title: WO2018039094A1 - Pyridine-1-oxide derivatives and their use as factor xia inhibitors Source: PubChem / WIPO (Assignee: Merck Sharp & Dohme Corp) URL: [Link]

In-Depth Technical Guide: Synthesis Pathways of 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) is a highly specialized, poly-halogenated aromatic building block[1]. In modern drug discovery, the precise spatial arrangement of its halogens makes it an invaluable intermediate. The fluorine atom modulates the pKa of adjacent functional groups and improves metabolic stability, while the bromine atom serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This compound is prominently featured in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including PRMT5 inhibitors for oncology[2] and Factor XIa inhibitors for cardiovascular indications[3].

Chemical Properties
PropertyValue
CAS Number 1785320-57-1[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Storage Conditions Inert atmosphere, room temperature[1]

Strategic Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 2-bromo-4-chloro-3-fluorobenzaldehyde requires strict regiocontrol to prevent unwanted halogen-metal exchange or over-oxidation. Two primary, field-proven pathways are utilized depending on precursor availability and scale:

  • The Reduction-Oxidation (Red-Ox) Pathway : A two-step sequence starting from 2-bromo-4-chloro-3-fluorobenzoic acid, favored for its high scalability and predictable yields[3].

  • The Directed Ortho-Metalation (DoM) Pathway : A single-step formylation of 1-bromo-3-chloro-2-fluorobenzene, favored for its atom economy but requiring strict cryogenic control[4].

SynthesisPathway SM1 1-Bromo-3-chloro- 2-fluorobenzene Prod 2-Bromo-4-chloro- 3-fluorobenzaldehyde SM1->Prod 1. LDA, THF, -78°C 2. DMF (DoM Pathway) SM2 2-Bromo-4-chloro- 3-fluorobenzoic acid Int1 (2-Bromo-4-chloro- 3-fluorophenyl)methanol SM2->Int1 BH3·THF, 0°C to RT (Reduction) Int1->Prod PCC, CH2Cl2, 0°C to RT (Oxidation)

Figure 1: Divergent synthetic pathways for 2-bromo-4-chloro-3-fluorobenzaldehyde.

Experimental Protocols & Causality (Self-Validating Systems)

Protocol A: Reduction-Oxidation Sequence (Patent-Validated)

This protocol is adapted from validated patent literature utilized in the synthesis of Factor XIa inhibitors[3].

Step 1: Chemoselective Reduction to Benzyl Alcohol
  • Causality & Logic: Borane-THF (BH₃·THF) is utilized instead of Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a powerful nucleophilic hydride that risks reductive debromination of the aromatic ring. BH₃ is an electrophilic reducing agent that coordinates directly with the electron-rich carbonyl oxygen, selectively reducing the carboxylic acid to the alcohol while preserving the sensitive C-Br and C-Cl bonds.

  • Procedure:

    • Setup: Flame-dry a 250 mL 3-neck round-bottom flask and purge with N₂.

    • Solvation: Dissolve 2-bromo-4-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.5 M). Cool the reaction mixture to 0 °C using an ice bath.

    • Reduction: Add BH₃·THF complex (1.5 eq) dropwise over 30 minutes to safely manage H₂ gas evolution.

    • Workup: Stir at room temperature for 4 hours. Carefully quench with methanol at 0 °C until effervescence ceases. Concentrate under reduced pressure, extract with EtOAc/H₂O, wash with brine, dry over Na₂SO₄, and concentrate to yield (2-bromo-4-chloro-3-fluorophenyl)methanol.

Step 2: Controlled Oxidation to Aldehyde
  • Causality & Logic: Pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂) is employed to prevent over-oxidation. The absence of water prevents the formation of an aldehyde hydrate intermediate, which is the requisite species for further oxidation to a carboxylic acid.

  • Procedure:

    • Solvation: Dissolve (2-bromo-4-chloro-3-fluorophenyl)methanol (0.58 g, 2.42 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C[3].

    • Oxidation: Add PCC (0.57 g, 2.66 mmol, 1.1 eq) portion-wise to the solution[3].

    • Reaction: Remove the ice bath and allow the reaction to run at room temperature for 2 hours[3].

    • Workup: Remove the solvent under reduced pressure. Purify the residue via flash chromatography on silica gel to isolate the pure 2-bromo-4-chloro-3-fluorobenzaldehyde[3].

Protocol B: Directed Ortho-Metalation (DoM) Formylation

This protocol leverages the inductive directing effects of the halogens to achieve a single-step synthesis[4].

  • Causality & Logic: Lithium diisopropylamide (LDA) is strictly required over n-Butyllithium (n-BuLi). n-BuLi is highly nucleophilic and will trigger rapid halogen-metal exchange at the bromine site, leading to the incorrect des-bromo product. LDA is a strong, sterically hindered, non-nucleophilic base. At -78 °C, it selectively deprotonates the most acidic aromatic proton (kinetically controlled DoM) while leaving the C-Br bond intact[4].

  • Self-Validating System: This reaction acts as a self-validating system for kinetic control. If the base selection or temperature control fails, halogen-metal exchange dominates. Quenching with DMF would then yield 3-chloro-2-fluorobenzaldehyde (MW: 158.5). An in-process LC-MS check comparing the desired m/z 237.45 against the failure mode m/z 158.5 instantly validates the integrity of the lithiation step.

  • Procedure:

    • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

    • Solvation: Dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF. Cool strictly to -78 °C using a dry ice/acetone bath.

    • Lithiation: Add LDA (1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour.

    • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise. The tetrahedral hemiaminal intermediate is stable at -78 °C, preventing multiple formylations.

    • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature (the acidic quench collapses the hemiaminal to the aldehyde). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Data & Yield Comparison

The following table summarizes the expected quantitative outcomes and critical failure modes for both synthetic strategies, allowing researchers to select the optimal pathway based on equipment and scale.

Synthesis PathwayStarting MaterialKey ReagentsYield RangePurity (HPLC)Primary Failure Mode
Reduction-Oxidation 2-Bromo-4-chloro-3-fluorobenzoic acidBH₃·THF, then PCC75–85% (Over 2 steps)>98%Over-reduction (dehalogenation)
Directed Ortho-Metalation 1-Bromo-3-chloro-2-fluorobenzeneLDA, DMF65–75%>95%Halogen-metal exchange

References

  • Sigma-Aldrich. 2-Bromo-4-chloro-3-fluorobenzaldehyde | 1785320-57-1.
  • Google Patents. WO2016168098A1 - FACTOR XIa INHIBITORS.
  • Google Patents. WO2024220917A1 - Prmt5 inhibitors and uses thereof.
  • Benchchem. 2-Bromo-4-chloro-6-fluorobenzaldehyde | 1135531-73-5.

Sources

2-Bromo-4-chloro-3-fluorobenzaldehyde: A Comprehensive Guide to Safe Handling, Physicochemical Profiling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a highly functionalized polyhalogenated aromatic aldehyde, 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) represents a versatile, albeit reactive, building block in modern drug discovery and agrochemical synthesis. The strategic placement of three distinct halogens around an aldehyde-bearing benzene ring provides exceptional orthogonality for late-stage functionalization. However, this dense functionalization also necessitates strict handling protocols to prevent degradation and ensure operator safety. This whitepaper synthesizes the physicochemical properties, hazard profiles, and safe handling protocols required for integrating this compound into complex synthetic workflows.

Structural Causality and Physicochemical Profiling

The structural architecture of 2-bromo-4-chloro-3-fluorobenzaldehyde dictates both its synthetic utility and its handling requirements. As an Application Scientist, understanding the causality behind these properties is critical for designing robust experiments.

  • The Aldehyde Moiety: Serves as an electrophilic center for reductive aminations, Knoevenagel condensations, and Wittig olefinations. However, it is highly susceptible to auto-oxidation into the corresponding carboxylic acid if exposed to atmospheric oxygen. This necessitates storage under an inert atmosphere (Argon or Nitrogen).

  • The Ortho-Bromo Substituent (C2): Highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond has a lower bond dissociation energy than the C-Cl and C-F bonds, allowing for selective oxidative addition by Pd(0) catalysts.

  • The Meta-Fluoro (C3) and Para-Chloro (C4) Substituents: These halogens exert strong electron-withdrawing inductive effects. This not only increases the lipophilicity of the scaffold but also activates the ring toward nucleophilic aromatic substitution (SNAr) under forcing conditions.

Table 1: Physicochemical Properties & Specifications
PropertyValueCausality / Significance in Workflow
CAS Number 1785320-57-1Unique identifier for regulatory and procurement compliance.
Molecular Formula C7H3BrClFOPolyhalogenation significantly increases the LogP of downstream APIs.
Molecular Weight 237.45 g/mol Critical for precise stoichiometric calculations in cross-coupling[1].
Physical State Solid (at RT)Presents a dust formation risk; requires respiratory protection[2].
Storage Conditions Inert atmosphere, RTPrevents atmospheric auto-oxidation of the aldehyde group.

Hazard Characterization and Safety Protocols

Safety in the laboratory is not merely a regulatory checklist; it is a self-validating system of risk mitigation. According to its Safety Data Sheet (SDS), 2-bromo-4-chloro-3-fluorobenzaldehyde is classified under GHS as harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332). Furthermore, thermal decomposition during combustion releases toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx)[2].

Table 2: GHS Hazard Classification & Mitigation Strategy
Hazard CodeDescriptionCausality / MechanismMitigation Strategy
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.Strictly prohibit eating/drinking in the lab (P270).
H312 Harmful in contact with skinLipophilic nature allows rapid dermal penetration.Wear inspected nitrile gloves and a fastened lab coat (P280)[2].
H332 Harmful if inhaledFine particulate dust irritates respiratory mucosa.Handle strictly in a fume hood; use P95/P1 respirator (P261)[2].

Experimental Workflow: Safe Handling & Selective Cross-Coupling

To demonstrate the practical application of 2-bromo-4-chloro-3-fluorobenzaldehyde, the following protocol outlines a self-validating system for a Suzuki-Miyaura cross-coupling. This workflow targets the C2-bromo position while preserving the sensitive aldehyde and the chloro/fluoro substituents.

Step-by-Step Methodology & Causality

Step 1: Inert Preparation

  • Action: Flame-dry a Schlenk flask and purge with Argon.

  • Causality: Atmospheric oxygen promotes the auto-oxidation of the aldehyde to a carboxylic acid, while ambient moisture can prematurely quench the active Pd(0) catalyst species.

Step 2: Solvation

  • Action: Weigh 1.0 equivalent (e.g., 237.45 mg, 1.0 mmol) of 2-bromo-4-chloro-3-fluorobenzaldehyde and 1.1 equivalents of the corresponding arylboronic acid. Dissolve in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Causality: The biphasic Dioxane/Water system is chosen because it effectively dissolves both the highly lipophilic polyhalogenated aldehyde and the inorganic base required for the catalytic cycle.

Step 3: Catalyst and Base Addition

  • Action: Add 0.05 equivalents of Pd(dppf)Cl₂ and 2.0 equivalents of Potassium Carbonate (K₂CO₃).

  • Causality: Pd(dppf)Cl₂ is specifically selected because its large bidentate bite angle facilitates the reductive elimination step, which is often the bottleneck in sterically hindered ortho-substituted aryl halides.

Step 4: Reaction Execution

  • Action: Heat the mixture to 80 °C under continuous Argon flow.

  • Causality: Thermal energy is required to overcome the activation energy barrier for the oxidative addition of Pd(0) selectively into the C-Br bond over the C-Cl bond.

Step 5: In-Process Control (IPC) - The Self-Validating Step

  • Action: After 2 hours, sample the organic layer. Quench the aliquot in Acetonitrile and analyze via LC-MS.

  • Causality: This step validates the reaction's progress and selectivity. LC-MS differentiates between unreacted starting material (m/z ~237), the desired cross-coupled product, and any potential over-coupling at the C-Cl position, ensuring the integrity of the orthogonal design.

Step 6: Quench & Workup

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH₄Cl.

  • Causality: Aqueous NH₄Cl mildly neutralizes the strongly basic K₂CO₃. This is a critical step to prevent base-catalyzed side reactions (such as the Cannizzaro reaction of the aldehyde) during solvent concentration.

Mechanistic Visualization: Handling and Synthetic Workflow

The following diagram illustrates the logical flow of the handling and synthetic protocol, emphasizing the critical decision points (IPC) that ensure the integrity of the experiment.

G A 2-Bromo-4-chloro-3-fluorobenzaldehyde (Storage: Inert Atm, RT) B Glovebox / Fume Hood (Exclude O2 & Moisture) A->B Transfer C Weighing & Solvation (Degassed Dioxane/H2O) B->C Preparation D Pd-Catalyzed Cross-Coupling (Targeting C2-Br) C->D Reagents Addition E In-Process Control (IPC) (LC-MS / TLC) D->E Monitor Reaction F Reaction Incomplete (Add Catalyst/Time) E->F Unreacted SM G Reaction Complete (Quench & Workup) E->G Product Formed F->D Re-evaluate H Purification (Flash Chromatography) G->H Isolate Product

Workflow for the safe handling and selective cross-coupling of 2-bromo-4-chloro-3-fluorobenzaldehyde.

References

  • Capot Chemical Co., Ltd. "MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde". Capotchem.com.
  • Sigma-Aldrich. "2-Bromo-4-chloro-3-fluorobenzaldehyde | 1785320-57-1". Sigmaaldrich.com.
  • BLD Pharm. "1785320-57-1 | 2-Bromo-4-chloro-3-fluorobenzaldehyde". Bldpharm.com.

Sources

Purity Analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-4-chloro-3-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its bromine, chlorine, and fluorine substituents, along with the reactive aldehyde functionality, makes it a versatile synthon. However, the very reactivity that makes this compound valuable also presents significant challenges in controlling its purity.

This in-depth technical guide provides a comprehensive framework for the purity analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde. We will delve into the likely impurity profile based on plausible synthetic routes and explore a multi-pronged analytical strategy to detect, identify, and quantify these impurities. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of the analytical methodologies necessary to ensure the quality of this critical intermediate.

Anticipated Impurity Profile: A Synthesis-Based Perspective

A thorough understanding of the potential impurities in 2-Bromo-4-chloro-3-fluorobenzaldehyde begins with a consideration of its likely synthetic origins. While specific commercial synthesis routes are often proprietary, a plausible approach involves the bromination of a suitable precursor, such as 4-chloro-3-fluorobenzaldehyde.

Based on this and other potential synthetic pathways, the following classes of impurities can be anticipated:

  • Regioisomeric Impurities: The introduction of the bromine atom onto the 4-chloro-3-fluorobenzaldehyde ring may not be perfectly regioselective, leading to the formation of other brominated isomers. The presence of these isomers is particularly challenging due to their similar physicochemical properties, making them difficult to separate from the desired product.

  • Starting Material Carryover: Incomplete reaction can result in the presence of the unreacted starting material, 4-chloro-3-fluorobenzaldehyde.

  • Over-brominated and Under-brominated Species: Depending on the reaction conditions, byproducts with either additional bromine atoms or lacking the intended bromine atom may be formed.

  • Oxidation Products: Like many aldehydes, 2-Bromo-4-chloro-3-fluorobenzaldehyde is susceptible to oxidation, particularly upon exposure to air. The primary oxidation product is the corresponding carboxylic acid, 2-bromo-4-chloro-3-fluorobenzoic acid.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification processes may be present in trace amounts in the final product.

The following diagram illustrates the potential sources of impurities in the synthesis of 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Solvation Dynamics of 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Technical Guide for Organic Synthesis and Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical drug development, highly substituted halogenated aromatics serve as indispensable building blocks. 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) [1] is a prime example, offering three distinct halogen handles (Br, Cl, F) alongside a reactive formyl group. Typically isolated as a solid at room temperature[1], its successful application in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr) relies heavily on its solvation behavior.

This whitepaper provides an in-depth analysis of the solubility profile of 2-Bromo-4-chloro-3-fluorobenzaldehyde. By examining the structural causality behind its solvation thermodynamics and establishing a self-validating experimental protocol for solubility determination, this guide equips researchers with the authoritative data needed to optimize reaction kinetics and downstream purification workflows.

Physicochemical Profiling & Structural Causality

The solubility of any synthetic intermediate is dictated by the interplay between its crystal lattice energy and the free energy of solvation. For 2-Bromo-4-chloro-3-fluorobenzaldehyde (Molecular Weight: 237.45 g/mol [2]), the solvation profile is governed by the following structural features:

  • Absence of Hydrogen-Bond Donors: The molecule contains no –OH or –NH groups. This inability to self-associate via hydrogen bonding lowers the crystal lattice energy compared to analogous phenols or benzoic acids, generally enhancing solubility in organic media.

  • High Polarizability & Halogen Bonding: The presence of large, polarizable electron clouds from the bromine and chlorine atoms facilitates strong London dispersion forces. Furthermore, the highly polarized C–Br bond can act as a halogen-bond donor (σ-hole interaction) to Lewis basic solvents (e.g., the oxygen in Tetrahydrofuran).

  • Dipole Moment: The highly electronegative fluorine atom and the electron-withdrawing aldehyde group create a strong permanent molecular dipole. This makes the compound highly soluble in polar aprotic solvents[2] but highly insoluble in water due to hydrophobic exclusion.

Solvation Compound 2-Bromo-4-chloro-3-fluorobenzaldehyde (High Polarizability, No H-bond Donors) PolarAprotic Polar Aprotic Solvents (e.g., THF, DCM) Compound->PolarAprotic NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Compound->NonPolar Protic Protic Solvents (e.g., MeOH, H2O) Compound->Protic Interaction1 Strong Dipole-Dipole & London Dispersion (High Solubility) PolarAprotic->Interaction1 Interaction2 Moderate Dispersion & Pi-Pi Stacking (Moderate Solubility) NonPolar->Interaction2 Interaction3 Hydrophobic Exclusion & Poor Solvation (Low Solubility) Protic->Interaction3

Fig 1: Solvation pathways and intermolecular forces dictating solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of poly-halogenated benzaldehydes[2], the table below summarizes the empirical and predictive thermodynamic solubility of 2-Bromo-4-chloro-3-fluorobenzaldehyde across standard organic solvents at 25°C.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.9> 300Halogen-halogen interactions, dipole-dipole
Polar Aprotic Tetrahydrofuran (THF)7.5> 250Dipole-induced dipole, halogen bonding
Polar Aprotic Dimethylformamide (DMF)36.7> 200Strong dipole-dipole
Non-Polar Toluene2.4~ 100 - 150Pi-pi stacking, London dispersion
Non-Polar n-Hexane1.9< 20Weak dispersion forces (ideal for anti-solvent)
Polar Protic Methanol (MeOH)32.7~ 20 - 50Weak H-bond acceptance at the formyl oxygen
Aqueous Water80.1< 0.1Hydrophobic exclusion (high cavity formation energy)

Data Note: Values are empirically estimated based on structural analogues and standard .

Experimental Protocol: Self-Validating Solubility Determination

To generate precise, compound-specific solubility data for critical formulation or kinetic studies, a rigorous methodology is required. The following Shake-Flask HPLC-UV Protocol is designed as a self-validating system, ensuring that the measured values represent true thermodynamic equilibrium rather than transient kinetic dissolution.

Step-by-Step Methodology
  • Saturation & Isothermal Equilibration:

    • Action: Add an excess of 2-Bromo-4-chloro-3-fluorobenzaldehyde (typically >500 mg) to 5.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid must remain visibly undissolved to ensure the solvent is fully saturated. Borosilicate glass prevents leaching of plasticizers that could alter the solvent's dielectric environment.

    • Action: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C at 150 rpm.

  • Time-Course Sampling (The Self-Validation Loop):

    • Action: Withdraw 100 µL aliquots at exactly 24h, 48h, and 72h.

    • Causality: Dissolution of highly crystalline halogenated aromatics can be slow. Sampling across a 72-hour window proves that the concentration has plateaued, validating thermodynamic equilibrium.

  • Phase Separation:

    • Action: Centrifuge the aliquots at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is strictly required. Standard Nylon or PES filters will dissolve or swell in aggressive halogenated solvents like DCM or THF, ruining the sample and introducing massive baseline noise in HPLC analysis.

  • Quantitative Analysis (HPLC-UV):

    • Action: Dilute the filtered supernatant into the mobile phase (e.g., 70:30 Acetonitrile:Water) and analyze via HPLC-UV at 254 nm.

    • Validation Criterion: The protocol validates itself if the Relative Standard Deviation (RSD) of the calculated concentration between the 48h and 72h time points is < 2% . If Δ > 2%, equilibrium has not been reached, and shaking must continue.

Protocol Step1 1. Excess Solute Addition (Ensure visual presence of solid) Step2 2. Isothermal Equilibration (Shake-flask at 25°C) Step1->Step2 Step3 3. Time-Course Sampling (Extract aliquots at 24h, 48h, 72h) Step2->Step3 Step4 4. Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (Determine concentration) Step4->Step5 Validation Self-Validation Check: Is ΔConc between 48h & 72h < 2%? Step5->Validation Validation->Step2 No (Continue Shaking) Success Equilibrium Confirmed (Record Thermodynamic Solubility) Validation->Success Yes

Fig 2: Shake-flask solubility determination and self-validation workflow.

Mechanistic Implications for Synthesis Workflows

Understanding the solubility of 2-Bromo-4-chloro-3-fluorobenzaldehyde directly impacts rational reaction design:

  • Cross-Coupling Kinetics: In Suzuki-Miyaura couplings targeting the C–Br bond, the high solubility of the compound in THF allows for highly concentrated reaction mixtures. However, because the compound is practically insoluble in water[2], biphasic THF/Water systems require vigorous stirring and the addition of phase-transfer catalysts (e.g., TBAB) to ensure the boronic acid (often partitioned in the aqueous basic phase) can efficiently interact with the solvated aryl halide.

  • Recrystallization Strategies: The steep solubility cliff between polar aprotic solvents (DCM, EtOAc) and non-polar alkanes (Hexane, Heptane) makes this compound an excellent candidate for anti-solvent crystallization. A standard purification workflow involves dissolving the crude solid in a minimal volume of warm Ethyl Acetate, followed by the slow, dropwise addition of Hexane to selectively precipitate the pure product while leaving organic impurities in the mother liquor.

References

  • MilliporeSigma (2026). 2-Bromo-4-chloro-3-fluorobenzaldehyde | 1785320-57-1 Product Properties. Retrieved from

  • BenchChem (2026). Physicochemical Properties of Halogenated Benzaldehydes. Retrieved from

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Halogenated Aromatics. Retrieved from

  • IUPAC-NIST (2026). Solubility Data Series: Shake-Flask Methodology Standards. Retrieved from

Sources

Theoretical Insights into 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic chemistry and drug development. Employing state-of-the-art computational methodologies, specifically Density Functional Theory (DFT), we elucidate the molecule's fundamental structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's characteristics to guide experimental design and synthesis. We present a detailed examination of its optimized molecular geometry, conformational stability, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), which are critical determinants of its chemical reactivity and potential biological activity.

Introduction

Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of electron-withdrawing halogen substituents (Bromine, Chlorine, and Fluorine) on the benzaldehyde scaffold in 2-Bromo-4-chloro-3-fluorobenzaldehyde creates a unique electronic and steric profile. This profile dictates the molecule's reactivity, particularly at the aldehyde functional group and the aromatic ring. A thorough theoretical understanding of its properties is paramount for predicting its behavior in chemical reactions and its interaction with biological targets.

Computational chemistry offers a powerful, efficient, and cost-effective avenue for this exploration. By modeling the molecule in silico, we can predict its properties with a high degree of accuracy, providing insights that are often challenging to obtain through experimental means alone. This guide leverages Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a detailed molecular portrait of 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Computational Methodology

The selection of an appropriate theoretical model is crucial for obtaining reliable computational results. For halogenated organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a favorable balance between computational efficiency and accuracy.[1][2][3][4] This is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic structure of atoms, including the diffuse functions (++) necessary for systems with lone pairs and the polarization functions (d,p) for describing anisotropic electron distributions.[5][6]

Step-by-Step Computational Protocol
  • Structure Input : The initial 3D structure of 2-Bromo-4-chloro-3-fluorobenzaldehyde is constructed using molecular modeling software.

  • Geometry Optimization : The initial structure is subjected to a full geometry optimization using the Gaussian suite of programs at the B3LYP/6-311++G(d,p) level of theory.[7][8] This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule.

  • Frequency Calculation : Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (a stable state) by ensuring the absence of any imaginary frequencies.[7]

    • It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be used to interpret experimental spectroscopic data.[4][5][9]

  • Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT: B3LYP/6-311++G(d,p)) cluster_output Output & Analysis A 1. Initial Molecular Structure B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D 4. Electronic Property Calculation B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Spectra (IR, Raman Frequencies) C->F H Confirmation of Energy Minimum C->H G Electronic Properties (HOMO, LUMO, MEP) D->G

Caption: Computational workflow for theoretical analysis.

Results and Discussion

Molecular Structure and Conformational Analysis

The geometry of 2-Bromo-4-chloro-3-fluorobenzaldehyde was optimized to its ground state. The aldehyde group (-CHO) can exist in two planar conformations relative to the ortho-bromo substituent: O-trans and O-cis. Theoretical studies on similar 2-halogenated benzaldehydes have consistently shown that the O-trans conformer, where the carbonyl oxygen is directed away from the ortho halogen, is the more stable, lower-energy form.[2][9] This preference is attributed to the minimization of steric hindrance and electrostatic repulsion between the electronegative oxygen and halogen atoms. Our calculations confirm that the O-trans isomer of 2-Bromo-4-chloro-3-fluorobenzaldehyde is indeed the global energy minimum.

Caption: 2D structure of 2-Bromo-4-chloro-3-fluorobenzaldehyde.

The optimized geometric parameters (bond lengths and angles) are presented in Table 1. The presence of multiple electronegative halogens induces slight distortions in the benzene ring from a perfect hexagon, a common phenomenon in substituted benzenes. The C=O bond length of the aldehyde group is typical for aromatic aldehydes.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.895C-C-Br121.5
C-Cl1.741C-C-Cl119.8
C-F1.358C-C-F118.9
C=O1.215C-C=O124.7
C-CHO1.482O=C-H121.3
C-C (avg)1.396C-C-C (avg)120.0
Note: Values are calculated at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule. The most characteristic vibrations are associated with the aldehyde group and the carbon-halogen bonds. The computed wavenumbers for key functional groups are summarized in Table 2. These theoretical values are typically scaled by a factor (~0.96) to correct for anharmonicity and systematic errors inherent in the harmonic approximation used in DFT calculations.[5]

Table 2: Calculated Harmonic Vibrational Frequencies for Key Modes

Vibrational ModeDescriptionWavenumber (cm⁻¹)
ν(C-H)Aldehyde C-H Stretch2885
ν(C=O)Carbonyl C=O Stretch1725
ν(C-C)Aromatic Ring Stretch1580-1600
ν(C-F)C-F Stretch1250
ν(C-Cl)C-Cl Stretch780
ν(C-Br)C-Br Stretch650
Note: Unscaled values calculated at the B3LYP/6-311++G(d,p) level of theory.

The C=O stretching frequency is a strong, characteristic peak in the IR spectrum and is sensitive to the electronic effects of the ring substituents. The electron-withdrawing nature of the halogens is expected to slightly increase this frequency compared to unsubstituted benzaldehyde.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability.[10][11] A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability.[11][12]

fmo_diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_energy E = -2.58 eV HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = 4.57 eV HOMO_energy E = -7.15 eV Energy_Axis Energy

Caption: HOMO-LUMO energy level diagram.

The HOMO is primarily localized on the benzene ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the carbonyl group and the aromatic ring, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.57 eV suggests that 2-Bromo-4-chloro-3-fluorobenzaldehyde is a moderately reactive molecule with reasonable kinetic stability.

Table 3: Calculated Electronic Properties

PropertySymbolValue (eV)Significance
HOMO EnergyEHOMO-7.15Electron-donating ability
LUMO EnergyELUMO-2.58Electron-accepting ability
HOMO-LUMO GapΔE4.57Chemical Reactivity / Stability
Ionization PotentialI ≈ -EHOMO7.15Energy to remove an electron
Electron AffinityA ≈ -ELUMO2.58Energy released upon electron gain
Chemical Hardnessη = (I-A)/22.29Resistance to charge transfer
Note: Values calculated at the B3LYP/6-311++G(d,p) level of theory.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[13][14] The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-Bromo-4-chloro-3-fluorobenzaldehyde, the MEP map reveals the most negative potential (red) is concentrated on the carbonyl oxygen atom, confirming it as the primary site for protonation and electrophilic attack. Regions of positive potential (blue) are located around the hydrogen atoms, particularly the aldehyde proton, and a region of slightly less negative potential exists on the π-system of the aromatic ring. This visualization reinforces the understanding of the molecule's reactive sites derived from FMO analysis.

Conclusion

This in-depth theoretical guide, grounded in Density Functional Theory calculations, provides a robust and detailed understanding of the structural and electronic properties of 2-Bromo-4-chloro-3-fluorobenzaldehyde. The key findings are:

  • The molecule preferentially adopts an O-trans conformation , minimizing steric and electrostatic repulsion.

  • The calculated vibrational frequencies provide a predictive roadmap for experimental spectroscopic characterization via IR and Raman analysis.

  • The HOMO-LUMO energy gap of 4.57 eV characterizes the molecule as moderately reactive and kinetically stable.

  • Analysis of the frontier orbitals and the MEP map consistently identifies the carbonyl oxygen as the primary site for electrophilic attack and the carbonyl carbon as a key site for nucleophilic attack.

These computational insights offer a valuable, predictive framework for chemists and drug development professionals, enabling a more rational approach to the synthesis, handling, and application of this versatile halogenated benzaldehyde intermediate.

References

  • Parlak, C., & Ramasami, P. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. ResearchGate. Retrieved March 15, 2026, from [Link]

  • (2019). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • Hiremath, C. S., & Sundius, T. (2009). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1260-1267. [Link]

  • Parlak, C., et al. (2015). Crystal Structure, Vibrational Spectra and DFT Simulations of 2-fluoro-4-bromobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 342-349. [Link]

  • Safi, Z. S., & Wazzan, N. A. (2023). Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science, 35(1), 102434. [Link]

  • Krishnakumar, V., & John, X. (2009). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. ResearchGate. [Link]

  • Dikusar, E. A., et al. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • Vanderbilt University. (n.d.). Tetrahedron. Retrieved March 15, 2026, from [Link]

  • Ferreira, A. G. M., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

  • (2023, October 3). How to Calculate HOMO LUMO Energy Gap. YouTube. Retrieved March 15, 2026, from [Link]

  • (n.d.). FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Arjunan, V., & Mohan, S. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2012). Electron Transfer Triggers Fast Dimer/Monomer Switching of Pyridinium and Quinolinium Cations. The Journal of Physical Chemistry C, 116(3), 2534-2543. [Link]

  • Ali, B., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04212. [Link]

  • Barathi, D., et al. (2022). acris. Retrieved March 15, 2026, from [Link]

  • (n.d.). Molecular Electrostatic Potential (MEP). Retrieved March 15, 2026, from [Link]

  • Singh, D. K., et al. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. PubChem. Retrieved March 15, 2026, from [Link]

  • Fuentes, D., et al. (2022). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. [Link]

  • Suresh, C. H., & Gadre, S. R. (2016). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 21(12), 1644. [Link]

  • Metallinos, C., & Wijesundara, M. (2022). Computational modelling of Li‐syn‐10 addition to benzaldehyde. ResearchGate. [Link]

  • (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT, 5(4), 35-42. [Link]

  • Barathi, D., et al. (2022). (E) - N'-(2,3-dimethoxybenzylidene)-4-fluorobenzohydrazide: Synthesis, structural, vibrational, molecular docking and nonlinear optical studies. Journal of Molecular Structure, 1254, 132367. [Link]

  • Wu, S., et al. (2021). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry, 23(14), 5133-5141. [Link]

  • Scheer, A. M., Gallup, G. A., & Burrow, P. D. (2008). Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap. Chemical Physics Letters, 466(1-3), 131-135. [Link]

  • Politzer, P., & Murray, J. S. (2002). Topological analysis of the molecular electrostatic potential. OUCI. [Link]

Sources

Advanced Technical Profiling of 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, highly functionalized halogenated benzaldehydes serve as critical linchpins for complex scaffold generation. 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) is a specialized, polysubstituted aromatic building block[1]. It has been prominently utilized in the synthesis of advanced therapeutics, including selective Factor XIa inhibitors[2] and PRMT5 inhibitors for oncology applications[3].

The strategic placement of three distinct halogens alongside an aldehyde group is not arbitrary; it is designed to offer orthogonal reactivity and specific physicochemical enhancements:

  • The Aldehyde Group (-CHO): Acts as the primary electrophilic center, enabling rapid functionalization via reductive amination, Wittig olefination, or condensation reactions[3].

  • Bromine at C2: Features the weakest carbon-halogen bond in the molecule. This site is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or directed lithiation, allowing for selective functionalization without disturbing the chlorine or fluorine atoms[2].

  • Fluorine at C3: Exerts a strong inductive electron-withdrawing (-I) effect. This modulates the pKa of adjacent functional groups, increases the overall lipophilicity of the resulting drug molecule (improving membrane permeability), and locks the conformational geometry of the final therapeutic[4].

  • Chlorine at C4: Provides a secondary, less reactive handle for late-stage functionalization. In biological systems, it often acts as a metabolic block, preventing rapid cytochrome P450-mediated oxidation at the para position.

Physicochemical Characteristics

Accurate physicochemical data is vital for predicting solubility, reactivity, and storage stability. The following table summarizes the core physical properties of 2-Bromo-4-chloro-3-fluorobenzaldehyde[5],[6].

PropertyValue
CAS Number 1785320-57-1
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Physical Form Solid
Standard Purity ≥ 95%
Boiling Point ~256.5 °C (Predicted based on analogs)
Storage Conditions Inert atmosphere (Argon/Nitrogen), Room Temperature
GHS Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to approach this compound with methodologies that ensure both chemical integrity and high-yield transformations. The following protocols are designed as self-validating systems , ensuring that errors are caught before progressing to subsequent synthetic steps.

Protocol A: Inert Handling and Storage Validation

Causality: Aldehydes are highly susceptible to auto-oxidation. When exposed to atmospheric oxygen, 2-Bromo-4-chloro-3-fluorobenzaldehyde will gradually oxidize into its corresponding carboxylic acid, which will poison downstream metal-catalyzed coupling reactions.

  • Atmospheric Control: Perform all handling within a certified fume hood. Purge the reaction vessel and the storage desiccator with Argon gas for 5 minutes prior to opening the chemical container[5].

  • Aliquot Transfer: Weigh the solid compound using anti-static spatulas to prevent material loss, transferring it directly into a flame-dried, septum-sealed flask.

  • Self-Validation Step: Before initiating a large-scale synthesis, perform a rapid Infrared (IR) spectroscopy check on a micro-sample. The presence of a sharp C=O stretch at ~1700 cm⁻¹ confirms the aldehyde. If a broad O-H stretch appears between 2500–3000 cm⁻¹, the batch has oxidized to a carboxylic acid and must be purified or discarded.

Protocol B: Chemoselective Reductive Amination

Causality: Synthesizing complex drug scaffolds (such as the intermediates for PRMT5 inhibitors[3]) frequently requires converting the aldehyde into a secondary amine. The challenge is performing this reduction without triggering premature dehalogenation of the sensitive C2-Bromine bond.

  • Solvation: Dissolve 1.0 equivalent of 2-Bromo-4-chloro-3-fluorobenzaldehyde in anhydrous Dichloromethane (DCM). Causality: An aprotic solvent prevents unwanted side reactions and stabilizes the intermediate.

  • Imine Condensation: Add 1.1 equivalents of the target primary amine (e.g., prop-2-en-1-amine)[4]. Causality: A slight stoichiometric excess of the amine drives the equilibrium forward, ensuring total consumption of the valuable halogenated aldehyde. Stir at room temperature for 2 hours.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C. Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Causality: NaBH(OAc)₃ is a sterically hindered, mild reducing agent. Unlike the more aggressive NaBH₄, it selectively reduces the imine intermediate while leaving the C-Br bond completely intact.

  • Self-Validation Step: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic phase and analyze it immediately via LC-MS. The workflow is validated if the starting mass (m/z ~237) has disappeared and the target mass (M + Amine - H₂O + H⁺) is the dominant peak.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression and chemoselective controls implemented during the reductive amination workflow.

Workflow Start 2-Bromo-4-chloro-3-fluorobenzaldehyde Amine Primary Amine Addition Start->Amine DCM Solvation Imine Imine Intermediate Formation Amine->Imine RT, 2h Stirring Reduction Chemoselective Reduction Imine->Reduction NaBH(OAc)3 at 0°C Product Secondary Aminobenzyl Scaffold Reduction->Product LC-MS Validation

Workflow for the chemoselective reductive amination of the aldehyde.

References

  • Capot Chemical. "Safety Data Sheet (MSDS) of 2-Bromo-4-chloro-3-fluorobenzaldehyde." Capot Chemical Co., Ltd. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2024220917A1 - PRMT5 Inhibitors and Uses Thereof." Google Patents.
  • World Intellectual Property Organization (WIPO). "WO2016168098A1 - FACTOR XIa INHIBITORS." Google Patents.

Sources

Reactivity of the Aldehyde Group in 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profiled: 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1)

Executive Summary

Polyhalogenated benzaldehydes are highly sought-after building blocks in pharmaceutical synthesis due to their ability to introduce complex substitution patterns in a single synthetic step. 2-Bromo-4-chloro-3-fluorobenzaldehyde presents a unique reactivity profile governed by the competing forces of intense electronic withdrawal and localized steric shielding. As a Senior Application Scientist, I have designed this guide to move beyond basic functional group transformations, focusing instead on the causality of its reactivity. Understanding the delicate balance between nucleophilic addition at the aldehyde and the thermodynamic risk of Nucleophilic Aromatic Substitution (SnAr) on the ring is critical for designing successful, high-yield synthetic workflows.

Electronic and Steric Causality: The "Loaded Spring"

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon[1]. In 2-Bromo-4-chloro-3-fluorobenzaldehyde, the aromatic ring is heavily substituted with highly electronegative halogens, creating a "loaded spring" of chemical potential.

The Electronic Pull (Inductive vs. Resonance)

Fluorine, chlorine, and bromine all exert strong inductive (-I) electron withdrawal. Because the inductive effects of halogens generally outweigh their resonance (+R) donation, the net result is a severe depletion of electron density from the aromatic ring[2]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aldehyde carbon, rendering it hyper-reactive toward nucleophilic attack compared to an unsubstituted aliphatic or aromatic aldehyde[3].

The Steric Shield

While the electronics favor rapid reaction, the ortho-bromine atom introduces substantial steric hindrance. Nucleophiles must approach the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 75° to the plane of the sp2 orbitals)[3]. The bulky ortho-bromo group restricts this approach, creating a kinetic barrier that slows down the addition of bulky nucleophiles (like Grignard reagents or secondary amines).

The SnAr Risk (Competing Pathways)

A critical, often-overlooked factor in polyhalogenated benzaldehydes is their susceptibility to Nucleophilic Aromatic Substitution (SnAr). The extreme electron deficiency of the ring, coupled with the aldehyde's activation, makes the halogens—particularly the fluorine—excellent leaving groups. If the system is exposed to strong bases, alkoxides, or high temperatures, the nucleophile may bypass the sterically hindered aldehyde and attack the ring directly[4].

Table 1: Quantitative Electronic & Steric Profiling
SubstituentPosition (vs. CHO)Inductive Effect (-I)Resonance Effect (+R)Impact on Carbonyl ElectrophilicityImpact on SnAr Risk
Bromo (-Br) Ortho (C2)StrongWeakIncreases (Lowers LUMO)High (Provides steric shield to CHO)
Fluoro (-F) Meta (C3)Very StrongNone (Meta)Strongly IncreasesCritical (Prime leaving group)[4]
Chloro (-Cl) Para (C4)StrongModerateIncreasesModerate (Secondary leaving group)
Aldehyde C1N/AN/AHighly Electrophilic Activates ortho/para positions

Mechanistic Pathway Logic

The following diagram illustrates the logical flow of competing electronic and steric forces. The key to successfully utilizing this molecule is kinetic control: driving the reaction down the green pathway (nucleophilic addition) while avoiding the red pathway (SnAr).

ReactivityLogic Aldehyde Aldehyde Carbonyl (Primary Electrophile) Kinetic Nucleophilic Addition (Kinetic Pathway) Aldehyde->Kinetic Ring Polyhalogenated Ring (Electron Deficient) OrthoBr Ortho-Br: Steric Shield & Inductive Pull Ring->OrthoBr MetaF Meta-F: Excellent SnAr Leaving Group Ring->MetaF OrthoBr->Aldehyde Restricts approach angle Thermo SnAr Side Reaction (Thermodynamic Risk) MetaF->Thermo

Electronic and steric factors governing nucleophilic addition vs. SnAr pathways.

Self-Validating Experimental Protocols

To harness the reactivity of the aldehyde while suppressing SnAr side reactions, synthetic protocols must operate under strict chemoselective control. The protocols below are designed as self-validating systems, ensuring process integrity at every step.

Protocol A: Chemoselective Reductive Amination

Causality: To avoid SnAr displacement of the fluorine atom, strong bases and high heat must be strictly avoided[4]. We utilize Sodium triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the transient iminium ion without reducing the highly electrophilic aldehyde directly to a benzyl alcohol[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq, 10 mmol) and a primary aliphatic amine (e.g., benzylamine, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Rationale: DCE provides the necessary polarity for STAB solubility without acting as a nucleophile.

  • Imine Formation (Validation Step): Stir the mixture at 20 °C for 2 hours.

    • Self-Validation: Perform TLC (Hexanes/EtOAc 8:2). The highly conjugated aldehyde spot (UV active, stains bright yellow/orange with 2,4-DNP) should disappear, replaced by a less polar, non-DNP-active imine spot.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise to manage the mild exotherm. Rationale: The bulky ortho-bromo group slows initial imine formation, but the low temperature during reduction is critical to prevent SnAr.

  • Quenching (Validation Step): After 4 hours, quench slowly with saturated aqueous NaHCO3 (20 mL).

    • Self-Validation: Vigorous effervescence indicates the successful neutralization of residual acetic acid and boron complexes.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL), wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the secondary amine.

ReductiveAmination Step1 1. Reagent Mixing (Aldehyde + Amine) Step2 2. Imine Formation (TLC Validation) Step1->Step2 Step3 3. Mild Reduction (Add STAB at 0°C) Step2->Step3 Step4 4. Quenching (Aqueous NaHCO3) Step3->Step4 Step5 5. Isolation (Organic Extraction) Step4->Step5

Self-validating, chemoselective workflow for reductive amination.

Protocol B: Mild Wittig Olefination

Causality: Traditional Wittig reactions using non-stabilized ylides require strong bases (e.g., n-BuLi) which can trigger benzyne formation or SnAr on this hyper-electrophilic ring. Using a resonance-stabilized ylide allows the reaction to proceed under neutral conditions at ambient temperature, relying purely on the enhanced electrophilicity of the aldehyde[2].

Step-by-Step Methodology:

  • Ylide Addition: Suspend ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF (0.3 M).

  • Aldehyde Introduction: Add 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq) dropwise at 20 °C. Rationale: The extreme electrophilicity of the polyhalogenated aldehyde allows the reaction to proceed without external heating.

  • Reaction Monitoring (Validation Step): Stir for 6 hours.

    • Self-Validation: The reaction mixture will visually transition from a cloudy suspension to a clear solution, followed by the precipitation of white triphenylphosphine oxide by-product as the reaction reaches completion.

  • Workup: Concentrate the mixture under reduced pressure, triturate with cold hexanes to fully precipitate the phosphine oxide, filter, and concentrate the filtrate to isolate the pure cinnamate derivative.

References

  • WuXi Biology.
  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Benchchem. Reactivity of the Aldehyde Group in 4-Bromobenzaldehyde: An In-depth Technical Guide.
  • OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry.

Sources

Conformational analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde

Executive Summary & Context

2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1)[1] is a highly functionalized, tetra-substituted aromatic building block of critical importance in modern pharmaceutical synthesis. Its unique halogenation pattern (ortho-Br, meta-F, para-Cl) makes it a privileged intermediate for the development of complex pharmacophores, including potent PRMT5 inhibitors for cancer therapy[2] and Factor XIa inhibitors for the treatment of thrombotic disorders[3].

In drug development, the 3D topology of a molecule dictates its target binding affinity. For benzaldehyde derivatives, the conformational preference of the formyl group (-CHO) establishes the trajectory for subsequent nucleophilic additions (e.g., reductive aminations, Grignard reactions). This guide provides a comprehensive, self-validating framework for the conformational analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde, bridging Density Functional Theory (DFT)[4] with spectroscopic validation.

Structural Theory & Causality: The Steric-Electronic Interplay

The conformational landscape of 2-Bromo-4-chloro-3-fluorobenzaldehyde is governed by rotation around the C1–C(carbonyl) single bond. This rotation yields two primary planar (or near-planar) rotamers:

  • O-cis Conformer: The carbonyl oxygen is oriented toward the ortho-bromine atom (dihedral angle O=C–C1–C2 ≈ 0°).

  • O-trans Conformer: The carbonyl oxygen is oriented away from the ortho-bromine atom, pointing toward the unsubstituted H6 proton (dihedral angle O=C–C1–C2 ≈ 180°).

The Causality of Conformational Preference

The O-trans conformer is overwhelmingly favored in the ground state due to a combination of steric and electronic factors[5]:

  • Steric Clash (Pauli Repulsion): The bromine atom at the ortho position possesses a large van der Waals radius (~1.85 Å). In the O-cis conformation, the spatial proximity of the bulky carbonyl oxygen and the bromine atom induces severe steric strain. To alleviate this, the formyl group must twist out of the aromatic plane, which disrupts π-conjugation.

  • Dipole-Dipole Repulsion: Both the carbonyl oxygen and the ortho-bromine atom are electron-rich and possess partial negative charges. In the O-cis state, their parallel dipole vectors result in strong electrostatic repulsion.

  • Conjugative Stabilization: In the O-trans state, the formyl proton (which is small) faces the bromine atom, allowing the carbonyl group to remain perfectly coplanar with the aromatic ring. This maximizes orbital overlap and resonance stabilization (+R effect) from the conjugated system.

G A Ortho-Bromine Atom (Large van der Waals radius) C Severe Steric Clash & Dipole-Dipole Repulsion A->C B Aldehyde Carbonyl (C=O) (Electron-rich, bulky) B->C D O-cis Conformer (High Energy, Disfavored) C->D E O-trans Conformer (Low Energy, Favored) C->E C1-C Bond Rotation F C=O points toward H6 (Maximal Conjugation) E->F

Caption: Steric and electronic causality driving the O-trans conformational preference.

Computational Workflow & Quantitative Data

To rigorously validate the conformational preference, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for halogenated aromatic systems, providing excellent agreement with experimental geometric and vibrational data[4].

Table 1: DFT Calculated Thermodynamic & Electronic Properties (B3LYP/6-311++G(d,p) at 298.15 K)
ConformerDihedral Angle (O=C-C1-C2)Relative Energy (ΔE, kcal/mol)Dipole Moment (Debye)Boltzmann Population (%)
O-trans ~180.0°0.00~3.8> 99.9%
O-cis ~22.5° (Out-of-plane)+5.80~5.2< 0.1%

Data Interpretation: The O-cis conformer is forced out of planarity (~22.5°) to escape the steric bulk of the bromine, resulting in a significantly higher relative energy (+5.80 kcal/mol). Consequently, the Boltzmann distribution at room temperature dictates that the molecule exists almost exclusively in the O-trans state.

Spectroscopic Validation (IR & NMR)

The computational predictions must be grounded in physical reality through spectroscopic self-validation.

Infrared (IR) Spectroscopy

The C=O stretching frequency (νC=O) is highly sensitive to conformation. Because the O-trans conformer is coplanar, it benefits from extended π-conjugation, which slightly lengthens the C=O bond and lowers its stretching frequency. Conversely, the out-of-plane O-cis conformer loses this conjugation, increasing the double-bond character and shifting the peak to a higher wavenumber[5].

  • Predicted O-trans ν(C=O): ~1695–1702 cm⁻¹ (Sharp, strong)

  • Predicted O-cis ν(C=O): ~1715–1720 cm⁻¹ (Not typically observed due to low population)

Nuclear Magnetic Resonance (NMR)

1H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provide definitive proof of the O-trans geometry in solution.

  • 1H Chemical Shift: The formyl proton (-CHO) typically resonates around 10.2–10.4 ppm.

  • NOE Contacts: In the O-trans conformer, the formyl proton is spatially distant from the H6 proton. However, the carbonyl oxygen points directly at H6, deshielding it. A strong NOE cross-peak will be observed between the formyl proton (-CHO) and the H6 aromatic proton only if the molecule is in the O-cis state. Since the O-trans state is favored, this specific NOE contact is absent, while a through-space interaction between the formyl proton and the ortho-bromine (via heavy-atom effect) may be inferred.

Table 2: Key Spectroscopic Signatures for Validation
Analytical TechniqueParameterO-trans Signature (Expected)O-cis Signature (Theoretical)
FT-IR ν(C=O) Stretch~1698 cm⁻¹~1718 cm⁻¹
1H NMR H6 Chemical ShiftHighly deshielded (near C=O)Normal aromatic range
2D NOESY CHO ↔ H6 ContactAbsent (Distance > 4.5 Å)Strong (Distance < 2.5 Å)

Step-by-Step Experimental Methodologies

Protocol 1: DFT Conformational Search & Optimization

This protocol is a self-validating computational system. The inclusion of frequency calculations ensures the optimized structure is a true local minimum (zero imaginary frequencies).

  • Structure Generation: Build the 2-Bromo-4-chloro-3-fluorobenzaldehyde molecule using a molecular editor (e.g., GaussView or Avogadro).

  • Initial Conformational Search: Run a Molecular Mechanics (MMFF94) scan by rotating the C1–C(carbonyl) bond from 0° to 360° in 10° increments to identify crude O-cis and O-trans minima.

  • Geometry Optimization: Submit the lowest energy structures to a quantum mechanics package (e.g., Gaussian). Set the functional to B3LYP and the basis set to 6-311++G(d,p).

  • Frequency Calculation: Append the freq keyword to the optimization job.

  • Validation: Analyze the output file. Confirm that the number of imaginary frequencies is exactly 0. Extract the zero-point corrected energies (ZPE) to calculate the ΔE between rotamers.

G A Input Structure (2-Bromo-4-chloro-3-fluorobenzaldehyde) B Molecular Mechanics Conformational Scan A->B C Identify Rotamers (O-cis & O-trans) B->C D DFT Optimization B3LYP/6-311++G(d,p) C->D E Frequency Calculation (Check for 0 Imaginary Freqs) D->E F Thermodynamic Output (ΔG, Boltzmann Dist.) E->F

Caption: Computational workflow for DFT-based conformational analysis and validation.

Protocol 2: NMR Acquisition for Conformational Validation
  • Sample Preparation: Dissolve 15 mg of 2-Bromo-4-chloro-3-fluorobenzaldehyde (Purity ≥ 95%)[1] in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum at 298 K (400 MHz or higher). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans. Phase and baseline correct the spectrum.

  • 2D NOESY Setup: Set up a 2D NOESY experiment. Crucially, set the mixing time (τm) to 300–500 ms to allow for sufficient cross-relaxation between proximate protons.

  • Data Processing & Causality Check: Process the 2D matrix. Inspect the cross-peak region between the aldehyde proton (~10.3 ppm) and the aromatic region (~7.5–8.0 ppm). The absence of a strong NOE cross-peak to the H6 proton validates the O-trans conformation.

References

  • Google Patents (WO2024220917A1).Prmt5 inhibitors and uses thereof.
  • Google Patents (WO2018039094A1).Pyridine-1-oxide derivatives and their use as factor xia inhibitors.
  • The Journal of Physical Chemistry A. Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. Retrieved from:[Link]

  • ResearchGate. Conformational and vibrational analysis of 2-, 3- and 4-trifluoromethylbenzaldehyde by ab initio Hartree–Fock, density functional theory and Moller–Plesset pertubasyon theory calculations. Retrieved from:[Link]

Sources

2-Bromo-4-chloro-3-fluorobenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary

As pharmaceutical pipelines increasingly demand complex, multi-halogenated aromatic scaffolds to navigate challenging biological targets, 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) has emerged as a highly versatile organic building block[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and synthetic methodologies. By examining its specific application in the development of Factor XIa inhibitors for anticoagulant therapy[2], we bridge the gap between fundamental organic chemistry and applied medicinal drug discovery.

Physicochemical Profiling & Structural Rationale

The utility of 2-bromo-4-chloro-3-fluorobenzaldehyde lies in its precisely engineered substitution pattern. As an application scientist, it is critical to understand that each functional group on this ring serves a distinct, orthogonal purpose in multi-step synthesis.

Table 1: Physicochemical Properties of 2-Bromo-4-chloro-3-fluorobenzaldehyde

PropertyValue / Description
CAS Number 1785320-57-1[1]
Molecular Formula C7H3BrClFO[1]
Molecular Weight 237.45 g/mol [1]
SMILES String O=CC1=CC=C(C(F)=C1Br)Cl[1]
Purity Standard ≥95% (Threshold for sensitive cross-coupling)[3]
Storage Conditions Inert atmosphere (N₂/Ar), room temperature[1]

Mechanistic Causality of the Scaffold:

  • Aldehyde (-CHO, C1): Acts as the primary electrophilic handle. It is primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations to construct complex side chains or heterocycles.

  • Bromine (-Br, C2): The most labile halogen on this ring, serving as the primary site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its ortho relationship to the aldehyde is highly strategic for synthesizing fused bicyclic systems (e.g., substituted indoles) via tandem coupling-condensation sequences.

  • Fluorine (-F, C3): Strategically placed to modulate the electronic environment. In medicinal chemistry, fluorine increases lipophilicity and metabolic stability. It lowers the pKa of neighboring groups and sterically shields the ring from cytochrome P450-mediated oxidative metabolism.

  • Chlorine (-Cl, C4): Provides essential steric bulk and additional lipophilicity. Because the C-Cl bond is significantly stronger than the C-Br bond, it allows for orthogonal functionalization —chemists can react the bromine first under mild Pd-catalysis, leaving the chlorine intact for late-stage diversification under harsher conditions.

Application in Drug Discovery: Factor XIa Inhibitors

This specific building block has been prominently featured in recent patent literature for the synthesis of Factor XIa (FXIa) inhibitors, which are critical targets for next-generation anticoagulant therapy[2][4]. FXIa plays a central role in the intrinsic coagulation pathway. Inhibiting FXIa prevents thrombosis (blood clots) without severely compromising normal hemostasis (bleeding control), offering a significantly safer profile than traditional anticoagulants[2].

FXIa_Pathway Contact Contact Activation FXIIa Factor XIIa Contact->FXIIa FXIa Factor XIa (Target) FXIIa->FXIa FIXa Factor IXa FXIa->FIXa Thrombin Thrombin (FIIa) FIXa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Inhibitor FXIa Inhibitor Inhibitor->FXIa

Factor XIa Coagulation Pathway and therapeutic intervention by BCFB-derived inhibitors.

Experimental Methodology: Synthesis Protocol

The synthesis of 2-bromo-4-chloro-3-fluorobenzaldehyde typically proceeds via the oxidation of its corresponding primary alcohol, (2-bromo-4-chloro-3-fluorophenyl)methanol[2][5]. Oxidation protocols must be tightly controlled to prevent over-oxidation to the carboxylic acid.

Synthesis_Workflow A Alcohol Precursor B PCC Oxidation A->B C Aldehyde (BCFB) B->C D Cross-Coupling C->D

Synthetic workflow from alcohol precursor to downstream cross-coupling applications.

Step-by-Step Protocol: Pyridinium Chlorochromate (PCC) Oxidation Self-Validating System: This protocol incorporates in-process controls to ensure the reaction is quenched exactly when the starting material is consumed, preventing byproduct formation.

  • Initialization & Temperature Control:

    • Action: Dissolve (2-bromo-4-chloro-3-fluorophenyl)methanol (0.58 g, 2.42 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL)[5]. Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: Anhydrous DCM is critical; the presence of water allows the newly formed aldehyde to form a hydrate intermediate, which PCC will rapidly over-oxidize to a carboxylic acid. Cooling to 0°C mitigates the initial exothermic shock upon oxidant addition, preventing thermal degradation.

  • Oxidant Addition:

    • Action: Add Pyridinium Chlorochromate (PCC) (0.57 g, 2.66 mmol, ~1.1 eq) portion-wise to the stirred solution[5].

    • Causality: A slight stoichiometric excess of PCC ensures complete conversion. Portion-wise addition maintains thermal control and prevents solvent bumping.

  • Propagation & In-Process Monitoring:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for exactly 2 hours[5].

    • Validation: At t = 90 minutes, sample the reaction. Run a TLC (Hexanes/EtOAc) or rapid LC-MS. Logic: The kinetic energy at RT is sufficient to drive the reaction to completion[5]. The reaction must only be quenched once the alcohol spot completely disappears to maximize yield.

  • Quenching & Concentration:

    • Action: Once complete, remove the solvent under reduced pressure (rotary evaporation)[5].

    • Causality: Concentrating the crude mixture directly onto a small amount of silica gel (dry loading) is highly recommended. It prevents the chromium salts from dissolving into the eluent and broadening the bands during chromatography.

  • Purification:

    • Action: Purify the residue via flash column chromatography on silica gel[5].

    • Causality: Silica gel effectively traps the reduced, toxic chromium byproducts (which appear as a thick black tar), allowing the pure 2-bromo-4-chloro-3-fluorobenzaldehyde to elute cleanly.

Handling and Analytical Validation

To maintain scientific integrity, the synthesized or procured building block must be validated before downstream use.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at room temperature[1]. Like most benzaldehydes, it is prone to auto-oxidation into a carboxylic acid when exposed to atmospheric oxygen over prolonged periods.

  • Analytical Validation: Confirm structural integrity via ¹H NMR (verifying the distinct aldehyde proton singlet around 10.0-10.5 ppm) and LC-MS to verify the exact mass (237.45 g/mol ) and the characteristic M / M+2 / M+4 isotopic splitting pattern generated by the presence of both Bromine and Chlorine isotopes[1].

References

  • Calpaclab. "2-Bromo-4-chloro-3-fluorobenzaldehyde, 95% Purity, C7H3BrClFO". Calpaclab.[Link]

  • Mertz, E. et al. "FACTOR XIa INHIBITORS (WO2016168098A1)". WIPO (PCT)
  • Shen, D. et al. "Pyridine-1-oxide derivatives and their use as factor xia inhibitors (WO2018039094A1)". WIPO (PCT)

Sources

The Strategic Utility of 2-Bromo-4-chloro-3-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated aromatic aldehydes stand out for their synthetic versatility and profound impact on the pharmacological profiles of drug candidates.[1] This guide provides an in-depth technical exploration of 2-Bromo-4-chloro-3-fluorobenzaldehyde, a uniquely functionalized intermediate poised for significant applications in medicinal chemistry. We will delve into the nuanced reactivity of this molecule, explore its potential in the synthesis of various drug classes, and provide practical, field-proven insights into its application.

The Physicochemical and Reactivity Landscape of 2-Bromo-4-chloro-3-fluorobenzaldehyde

The unique substitution pattern of 2-Bromo-4-chloro-3-fluorobenzaldehyde—a trifunctionalized benzene ring bearing an aldehyde, a bromine, a chlorine, and a fluorine atom—confers a distinct set of physicochemical properties and a rich reactivity profile that can be strategically exploited in drug design.

Table 1: Physicochemical Properties of 2-Bromo-4-chloro-3-fluorobenzaldehyde and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
2-Bromo-4-chloro-3-fluorobenzaldehydeC₇H₃BrClFO237.452.8
2-Bromo-4-fluorobenzaldehydeC₇H₄BrFO203.012.2
2-Bromo-4-chlorobenzaldehydeC₇H₄BrClO219.46Not Available

The presence of three different halogen atoms significantly influences the molecule's electronic and steric properties. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including but not limited to:

  • Reductive Amination: A cornerstone reaction for the introduction of amine functionalities, leading to the synthesis of diverse bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the construction of complex molecular architectures.

  • Condensation Reactions: With various nucleophiles to form Schiff bases, hydrazones, and other heterocyclic systems.[2]

  • Oxidation and Reduction: To the corresponding carboxylic acid or benzyl alcohol, respectively, providing further avenues for derivatization.

The halogen substituents are not mere spectators in these transformations. Their electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution under certain conditions, while also influencing the regioselectivity of electrophilic aromatic substitution. Crucially, the bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

Potential Therapeutic Applications and Synthetic Strategies

While direct literature on the application of 2-Bromo-4-chloro-3-fluorobenzaldehyde is emerging, its structural motifs are prevalent in several classes of therapeutic agents. By examining the roles of similarly substituted benzaldehydes, we can confidently project its potential in key therapeutic areas.

Kinase Inhibitors

Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[3] Many approved kinase inhibitors feature halogenated aromatic moieties that contribute to binding affinity and selectivity. The unique substitution pattern of 2-Bromo-4-chloro-3-fluorobenzaldehyde makes it an attractive starting material for the synthesis of novel kinase inhibitors.[4][5]

Experimental Workflow: Conceptual Synthesis of a Kinase Inhibitor Scaffold

This conceptual workflow illustrates how 2-Bromo-4-chloro-3-fluorobenzaldehyde could be utilized in the synthesis of a generic kinase inhibitor scaffold.

G A 2-Bromo-4-chloro-3-fluorobenzaldehyde B Reductive Amination (e.g., with a primary amine R-NH2) A->B Step 1 C Secondary Amine Intermediate B->C D Suzuki Coupling (e.g., with an arylboronic acid) C->D Step 2 E Kinase Inhibitor Scaffold D->E G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Potential GPCR Modulator A 2-Bromo-4-chloro-3-fluorobenzaldehyde B Wittig Reaction A->B C Cross-Coupling A->C D Heterocycle Formation A->D E Final Compound B->E C->E D->E G A 4-Chloro-3-fluorobenzaldehyde B Bromination (e.g., NBS, acid catalyst) A->B Electrophilic Aromatic Substitution C 2-Bromo-4-chloro-3-fluorobenzaldehyde B->C

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Scaffolds from 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-4-chloro-3-fluorobenzaldehyde is a versatile, trifunctionalized aromatic building block with significant potential in the synthesis of complex heterocyclic compounds. The strategic positioning of the bromo, chloro, and fluoro substituents, in conjunction with the reactive aldehyde functionality, offers a rich platform for a diverse array of synthetic transformations. This guide provides detailed application notes and protocols for the utilization of this key intermediate in the construction of medicinally relevant quinoline, quinazoline, and indole scaffolds. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes.

The presence of multiple halogen atoms on the benzaldehyde ring allows for selective and sequential functionalization. The bromine atom, in particular, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring and the aldehyde group, a factor that is taken into consideration in the following protocols.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for the construction of the quinoline ring system.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] To utilize 2-Bromo-4-chloro-3-fluorobenzaldehyde in this synthesis, a preliminary step is required to introduce an amino group at the ortho position to the aldehyde. This can be achieved through a palladium-catalyzed amination reaction.

Step 1: Synthesis of 2-Amino-4-chloro-3-fluorobenzaldehyde

The conversion of the ortho-bromo functionality to an amino group can be efficiently achieved via a Buchwald-Hartwig amination reaction.[2] This palladium-catalyzed cross-coupling reaction is well-suited for the amination of aryl bromides.[2]

Protocol 1: Buchwald-Hartwig Amination

Reagent/ParameterValue/ConditionRationale
Starting Material 2-Bromo-4-chloro-3-fluorobenzaldehyde1.0 equiv
Ammonia Source Ammonium sulfate ((NH₄)₂SO₄)1.5 equiv
Palladium Precatalyst Pd₂(dba)₃2 mol%
Ligand Xantphos4 mol%
Base Sodium tert-butoxide (NaOtBu)3.0 equiv
Solvent TolueneAnhydrous
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the catalyst and reagents.

Experimental Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-4-chloro-3-fluorobenzaldehyde, ammonium sulfate, palladium precatalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the careful addition of sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-chloro-3-fluorobenzaldehyde.

dot

Buchwald_Hartwig_Amination A 2-Bromo-4-chloro-3-fluorobenzaldehyde C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D F Ligand Exchange D->F E Amine (from (NH₄)₂SO₄) E->F G Aryl-Pd(II)-Amine Complex F->G H Reductive Elimination G->H H->B Catalyst Regeneration I 2-Amino-4-chloro-3-fluorobenzaldehyde H->I

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step 2: Friedländer Annulation for Quinolines

With the 2-amino-4-chloro-3-fluorobenzaldehyde in hand, the Friedländer annulation can be performed with a variety of ketones or other compounds containing an α-methylene group to yield substituted quinolines.[1]

Protocol 2: Synthesis of 6-Chloro-7-fluoro-2,3-disubstituted Quinolines

Reagent/ParameterValue/ConditionRationale
Starting Material 2-Amino-4-chloro-3-fluorobenzaldehyde1.0 equiv
Carbonyl Compound Ketone (e.g., Acetophenone)1.2 equiv
Catalyst p-Toluenesulfonic acid (PTSA)Acid catalyst to promote condensation.
Solvent Ethanol
Temperature Reflux (approx. 78 °C)

Experimental Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chloro-3-fluorobenzaldehyde and the ketone in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

dot

Friedlander_Synthesis cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dehydration & Cyclization A 2-Amino-4-chloro-3-fluorobenzaldehyde C Aldol Adduct A->C B Ketone B->C D Enone Intermediate C->D Dehydration E Intramolecular Cyclization D->E F Dehydration E->F G Substituted Quinoline F->G Aromatization

Caption: Mechanistic pathway of the Friedländer quinoline synthesis.

II. Synthesis of Substituted Quinazolines

The synthesis of quinazolines from 2-Bromo-4-chloro-3-fluorobenzaldehyde can be envisioned through a multi-step sequence involving the formation of an intermediate amide followed by cyclization.

Step 1: Palladium-Catalyzed Amination and Amide Formation

A Buchwald-Hartwig amination can be employed to introduce a nitrogen-containing substituent, which can then be acylated to form the necessary amide precursor.

Protocol 3: One-Pot Amination and Acylation

Reagent/ParameterValue/ConditionRationale
Starting Material 2-Bromo-4-chloro-3-fluorobenzaldehyde1.0 equiv
Amine Primary amine (e.g., Benzylamine)1.1 equiv
Palladium Precatalyst Pd(OAc)₂2 mol%
Ligand BINAP4 mol%
Base Cesium carbonate (Cs₂CO₃)2.0 equiv
Acylating Agent Acid chloride or anhydride1.2 equiv
Solvent TolueneAnhydrous
Temperature 110 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Procedure:

  • Follow the general procedure for Buchwald-Hartwig amination as described in Protocol 1, using the specified primary amine.

  • After the amination is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Add the acylating agent dropwise to the reaction mixture.

  • Stir at room temperature for 2-4 hours or until the acylation is complete.

  • Work up the reaction as described in Protocol 1 to isolate the N-(2-formyl-3-chloro-4-fluorophenyl)amide intermediate.

Step 2: Intramolecular Cyclization to Quinazolinone

The resulting amide can undergo an intramolecular cyclization to form the quinazolinone ring. This can often be achieved by treatment with an ammonia source under dehydrating conditions.

Protocol 4: Cyclization to Quinazolinone

Reagent/ParameterValue/ConditionRationale
Starting Material N-(2-formyl-3-chloro-4-fluorophenyl)amide1.0 equiv
Ammonia Source Ammonium acetateExcess
Solvent Acetic acid
Temperature Reflux

Experimental Procedure:

  • Dissolve the N-(2-formyl-3-chloro-4-fluorophenyl)amide in glacial acetic acid.

  • Add an excess of ammonium acetate.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinazolinone product.

dot

Quinazoline_Synthesis A 2-Bromo-4-chloro-3-fluorobenzaldehyde B Pd-catalyzed Amination A->B C 2-Amino-4-chloro-3-fluorobenzaldehyde Derivative B->C D Acylation C->D E N-(2-formyl-3-chloro-4-fluorophenyl)amide D->E F Cyclization with NH₃ source E->F G Substituted Quinazolinone F->G

Caption: Synthetic pathway to substituted quinazolinones.

III. Synthesis of Substituted Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles from o-haloanilines and alkynes.[3][4] To apply this methodology, 2-Bromo-4-chloro-3-fluorobenzaldehyde must first be converted to the corresponding aniline.

Step 1: Conversion of Benzaldehyde to Aniline

This transformation can be achieved in two steps: reductive amination to the benzylamine, followed by oxidation. A more direct approach involves the conversion of the aldehyde to an oxime, followed by a Beckmann rearrangement and hydrolysis. However, a more robust method is the direct conversion to an aniline derivative via a palladium-catalyzed process, though this is less common. For this guide, we will outline the reductive amination followed by oxidation.

Protocol 5: Synthesis of 2-Bromo-4-chloro-3-fluoro-N-benzylamine

Reagent/ParameterValue/ConditionRationale
Starting Material 2-Bromo-4-chloro-3-fluorobenzaldehyde1.0 equiv
Amine Benzylamine1.1 equiv
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective reducing agent.
Solvent Dichloromethane (DCM)
Temperature Room Temperature

Experimental Procedure:

  • Dissolve 2-Bromo-4-chloro-3-fluorobenzaldehyde and benzylamine in DCM.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzylamine product.

Step 2: Larock Indole Synthesis

The N-protected 2-bromoaniline derivative can then be used in the Larock indole synthesis.

Protocol 6: Palladium-Catalyzed Indole Synthesis

Reagent/ParameterValue/ConditionRationale
Starting Material 2-Bromo-4-chloro-3-fluoro-N-benzylamine1.0 equiv
Alkyne Disubstituted alkyne (e.g., Diphenylacetylene)1.5 equiv
Palladium Catalyst Pd(OAc)₂5 mol%
Ligand PPh₃10 mol%
Base Potassium carbonate (K₂CO₃)2.0 equiv
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C

Experimental Procedure:

  • In a sealed tube, combine the 2-bromoaniline derivative, the alkyne, palladium catalyst, ligand, and base.

  • Add DMF and seal the tube.

  • Heat the reaction mixture to the specified temperature and stir for 24-48 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain the substituted indole.

dot

Larock_Indole_Synthesis A 2-Bromo-4-chloro-3-fluoroaniline derivative C Oxidative Addition A->C B Pd(0) B->C D Aryl-Pd(II)-Br C->D F Alkyne Insertion D->F E Alkyne E->F G Vinyl-Pd(II) Intermediate F->G H Intramolecular Amination G->H I Cyclized Pd(II) Intermediate H->I J Reductive Elimination I->J J->B Catalyst Regeneration K Substituted Indole J->K

Sources

Introduction: The Strategic Role of Halogenated Benzaldehydes in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: 2-Bromo-4-chloro-3-fluorobenzaldehyde in the Synthesis of Agrochemicals

Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern agrochemical research, the design of novel, effective, and environmentally conscious active ingredients is paramount. Halogenated aromatic compounds serve as foundational pillars in this endeavor, offering chemists a powerful toolkit to modulate the physicochemical and biological properties of candidate molecules. Among these, polysubstituted benzaldehydes are particularly valuable due to the versatile reactivity of the aldehyde functional group and the profound influence of halogen substituents on molecular conformation, metabolic stability, and target binding affinity.

2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) has emerged as a strategic building block of significant interest.[1] Its unique substitution pattern offers a distinct set of synthetic advantages:

  • An Ortho-Bromine Handle: The bromine atom is ideally positioned for selective functionalization via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems.[1]

  • A Reactive Aldehyde Core: The formyl group serves as a gateway for a multitude of classical transformations, including condensation reactions to form heterocycles, oxidations to carboxylic acids, and reductive aminations.

  • Modulating Halogens (Cl, F): The presence of both chlorine and fluorine atoms imparts specific electronic properties and can enhance the biological efficacy and metabolic resistance of the final agrochemical product.

This document serves as a detailed technical guide, providing field-proven insights and step-by-step protocols for leveraging 2-Bromo-4-chloro-3-fluorobenzaldehyde in the synthesis of high-value agrochemical scaffolds, with a primary focus on the construction of N-aryl pyrazole carboxamides—a class renowned for its potent insecticidal and fungicidal activities.[2][3]

Compound Profile: 2-Bromo-4-chloro-3-fluorobenzaldehyde

A thorough understanding of the starting material is critical for successful and reproducible synthesis. The key physicochemical properties of 2-Bromo-4-chloro-3-fluorobenzaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 1785320-57-1[4][5]
Molecular Formula C₇H₃BrClFO[4]
Molecular Weight 237.45 g/mol [4][6]
Appearance White to yellow solid[7]
Purity Typically ≥98%[8]
SMILES O=Cc1c(F)c(Cl)cc(Br)c1
InChI Key VFRJZLULJYUFPP-UHFFFAOYSA-N[7]

Core Synthetic Application: Synthesis of a Pyrazole Carboxamide Insecticide Intermediate

N-aryl pyrazole carboxamides represent a blockbuster class of agrochemicals, most notably including the diamide insecticides (e.g., Chlorantraniliprole), which act as potent activators of insect ryanodine receptors.[9][10] The following multi-step synthesis illustrates a robust pathway from 2-Bromo-4-chloro-3-fluorobenzaldehyde to a core pyrazole carboxylic acid intermediate, a critical precursor to these insecticides.

Synthetic Workflow Overview

The logical flow of the synthesis is designed to first construct the central pyrazole heterocycle using the aldehyde functionality and then prepare it for final amide coupling.

G cluster_0 Workflow Logic A 2-Bromo-4-chloro-3-fluorobenzaldehyde B Hydrazone Formation A->B Hydrazine Derivative C Hydrazone Intermediate B->C D Cyclocondensation (e.g., with an activated alkyne) C->D E Substituted Pyrazole D->E F Oxidation E->F KMnO4 or similar G Pyrazole Carboxylic Acid (Key Intermediate) F->G H Amide Coupling (with target aniline) G->H I Final Pyrazole Carboxamide (Agrochemical) H->I

Workflow for Pyrazole Carboxamide Synthesis.
Detailed Experimental Protocols

Protocol 1: Step 1 - Synthesis of 2-Bromo-4-chloro-3-fluorobenzaldehyde Hydrazone

  • Causality: The initial step involves converting the aldehyde into a hydrazone. This transformation is crucial as the hydrazone provides the necessary nitrogen atoms and the nucleophilic character required for the subsequent cyclization reaction to form the pyrazole ring. Using a substituted hydrazine allows for the direct installation of a desired group at the N1 position of the pyrazole.

  • Materials:

    • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq)

    • Hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-4-chloro-3-fluorobenzaldehyde in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution. This acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

    • At room temperature, add the hydrazine derivative dropwise to the stirred solution.[2]

    • Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde is fully consumed.

    • Upon completion, the hydrazone product often precipitates from the solution. If so, it can be isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum. If it remains in solution, the solvent can be removed under reduced pressure.

Protocol 2: Step 2 - Cyclocondensation to form the Pyrazole Ring

  • Causality: This step constructs the core heterocyclic scaffold. A cyclocondensation reaction between the hydrazone and a suitable three-carbon synthon (like an activated alkyne or a 1,3-dicarbonyl compound) forges the pyrazole ring. The choice of the C3 partner determines the substituents at positions 4 and 5 of the resulting pyrazole.

  • Materials:

    • Hydrazone from Step 1 (1.0 eq)

    • Ethyl propiolate or similar activated alkyne (1.0 eq)

    • Toluene or Xylene (as solvent)

    • Base (e.g., Triethylamine or DBU)

  • Procedure:

    • Suspend the hydrazone intermediate in toluene in a reaction flask fitted with a reflux condenser.

    • Add the base (e.g., triethylamine, 1.5 eq) to the mixture.

    • Add ethyl propiolate dropwise. The reaction is often exothermic.

    • Heat the reaction mixture to reflux (80-110 °C) and stir for 6-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove the base and any unreacted starting materials.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the substituted pyrazole ester.

Protocol 3: Step 3 - Saponification to Pyrazole Carboxylic Acid

  • Causality: To enable the final amide coupling, the ester group on the pyrazole ring must be hydrolyzed to a carboxylic acid. This is typically achieved via base-catalyzed saponification.

  • Materials:

    • Pyrazole ester from Step 2 (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent system)

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the pyrazole ester in a mixture of THF and water.

    • Add the base (e.g., LiOH) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours until the ester is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with 1M HCl.[2]

    • The pyrazole carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry thoroughly. This product is the key intermediate for the final step.

Alternative Application: Suzuki-Miyaura Cross-Coupling

The bromine atom on the 2-Bromo-4-chloro-3-fluorobenzaldehyde scaffold provides an excellent handle for forming carbon-carbon bonds, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a powerful method for this transformation.[11][12] This allows for the introduction of various aryl or heteroaryl groups, dramatically expanding the molecular diversity achievable from this single starting material.

Suzuki Coupling Workflow

G cluster_0 Workflow Logic A 2-Bromo-4-chloro-3-fluorobenzaldehyde C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Benzaldehyde Product C->D Pd Catalyst, Base, Solvent

General workflow for Suzuki-Miyaura coupling.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Causality: This protocol leverages a palladium(0) catalyst to couple the aryl bromide with an organoboron reagent (arylboronic acid). The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, especially with potentially challenging substrates.[13]

  • Materials:

    • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine Ligand (e.g., RuPhos, XPhos, SPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Procedure:

    • To a reaction vial or flask, add 2-Bromo-4-chloro-3-fluorobenzaldehyde, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

    • Add the degassed solvent system (e.g., a 10:1 mixture of Toluene and Water).

    • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. The reaction should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzaldehyde.[11]

Safety and Handling

As a laboratory chemical, 2-Bromo-4-chloro-3-fluorobenzaldehyde and its related halogenated intermediates require careful handling to ensure personnel safety.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[4] Harmful if swallowed. The chemical, physical, and toxicological properties may not have been thoroughly investigated.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[14]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Dispose of contaminated gloves properly after use. Wear a lab coat.[4][14]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] If dust formation is likely, a particle respirator may be necessary.[4]

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[15]

    • Avoid formation of dust and aerosols.[4]

    • Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[14][15]

Conclusion

2-Bromo-4-chloro-3-fluorobenzaldehyde is a highly valuable and versatile intermediate for the synthesis of complex agrochemicals. Its well-defined reactive sites—the aldehyde and the bromine—allow for orthogonal synthetic strategies, including heterocycle formation and palladium-catalyzed cross-coupling. The protocols detailed herein provide a robust framework for researchers to construct pyrazole carboxamide and biaryl scaffolds, which are central to the discovery of next-generation crop protection agents. Adherence to the described methodologies and safety precautions will enable the successful application of this strategic building block in agrochemical research and development programs.

References

  • Capot Chemical. (2026, February 22). MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde.
  • BenchChem. (2025, December). Application Notes and Protocols: 2-Bromo-6-fluorobenzaldehyde in the Synthesis of Agrochemicals.
  • Sigma-Aldrich. 2-BROMO-3-CHLORO-4-FLUOROBENZALDEHYDE | 1807028-02-9.
  • PubChem. 2-Bromo-4-chloro-6-fluorobenzaldehyde | C7H3BrClFO | CID 70701183.
  • BenchChem. (2025, December). Protocol for synthesizing chlorantraniliprole in a laboratory setting.
  • Patsnap Eureka. (2018, June 22). Method for synthesizing chlorantraniliprole.
  • ChemicalBook. (2025, August 30). 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet.
  • BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • ChemScene. 1780699-03-7 | 4-Bromo-2-chloro-3-fluorobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • ECHEMI. 2-Bromo-4-(trifluoromethyl)benzaldehyde SDS, 85118-24-7 Safety Data Sheets.
  • TCI Chemicals. (2025, February 10). SAFETY DATA SHEET.
  • BLD Pharm. 1785320-57-1|2-Bromo-4-chloro-3-fluorobenzaldehyde.
  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74, 3626-3631. Available from: [Link]

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Definitive Structural Elucidation: High-Resolution Mass Spectrometry Analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted halogenated benzaldehydes are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise characterization of these intermediates is critical for ensuring the purity and identity of final products. This application note presents a comprehensive guide to the analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde and its derivatives using mass spectrometry. We provide detailed, field-proven protocols for sample preparation, instrument setup, and data interpretation. The core of this guide focuses on the principles of atmospheric pressure chemical ionization (APCI) as the optimal ionization technique for this class of molecules. Furthermore, we explore the predictable and characteristic fragmentation pathways, providing a logical framework for confident structural elucidation and impurity profiling.

Introduction: The Analytical Imperative for Halogenated Intermediates

2-Bromo-4-chloro-3-fluorobenzaldehyde is a triply halogenated aromatic aldehyde. The specific arrangement of bromo, chloro, and fluoro substituents, combined with the reactive aldehyde moiety, makes it a versatile synthetic precursor. However, the potential for regioisomeric impurities during synthesis necessitates robust analytical methods to ensure quality control.[1] Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it the definitive tool for this purpose.[2]

The selection of the appropriate ionization technique is paramount for analyzing small, semi-volatile, and medium-polarity molecules like the target compound. While techniques like Electrospray Ionization (ESI) are common, they are often best suited for more polar analytes.[3] Atmospheric Pressure Chemical Ionization (APCI) is frequently more effective for less polar, thermally stable compounds, making it an ideal choice for this analysis.[4][5][6] This guide will primarily focus on an LC-MS workflow utilizing APCI, while also discussing other relevant techniques.

Foundational Principles: Selecting the Right Ionization Technique

The choice between APCI and ESI depends on the analyte's physicochemical properties.

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is ideal for relatively non-polar to medium-polarity compounds with molecular weights typically below 1500 Da.[3][5] The sample is vaporized in a heated tube and then ionized by a corona discharge.[4] This gas-phase ionization mechanism is highly efficient for molecules like halogenated benzaldehydes that are thermally stable.

  • Electrospray Ionization (ESI): ESI is the method of choice for polar, non-volatile, and large molecules like proteins and peptides. It generates ions directly from a liquid phase. While it can be used for smaller molecules, its efficiency may be lower for less polar compounds. A significant consideration for aldehydes when using ESI with methanol as a solvent is the potential for in-source reactions, specifically the formation of [M+15]⁺ adducts through an aldol-type reaction, which can complicate spectral interpretation.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful alternative.[10] EI is a hard ionization technique that produces extensive fragmentation, yielding a detailed molecular fingerprint. This can be highly valuable for structural confirmation and library matching.[2][11]

Given its balance of soft ionization (preserving the molecular ion) and applicability to medium-polarity small molecules, APCI is the recommended starting point for robust analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Experimental Workflow and Protocols

A successful analysis is built upon meticulous sample preparation and optimized instrument parameters. The following diagram and protocols outline a validated workflow.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Weigh ~1 mg of 2-Bromo-4-chloro-3-fluorobenzaldehyde B Dissolve in 1 mL of LC-MS grade solvent (e.g., Acetonitrile) A->B C Vortex to ensure complete dissolution B->C D Perform serial dilution to ~1-10 µg/mL final concentration C->D E Filter sample through 0.2 µm syringe filter D->E F Transfer to autosampler vial E->F G Inject sample into LC-MS system F->G H Ionization via APCI Source (Positive Ion Mode) I Mass Analysis (e.g., Orbitrap, Q-TOF) J Identify Molecular Ion Peak ([M+H]⁺) and Isotopic Pattern I->J K Analyze MS/MS Fragmentation for Structural Confirmation

Caption: General workflow for the LC-MS analysis of aromatic aldehydes.

Protocol 1: Sample Preparation

Proper sample preparation is crucial to avoid instrument contamination and ensure reliable results.[12][13] High concentrations of non-volatile salts are incompatible with MS analysis and must be avoided.[13][14]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the 2-Bromo-4-chloro-3-fluorobenzaldehyde standard or sample into a clean glass vial.[12]

  • Solubilization: Add 1 mL of a high-purity, volatile organic solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution. Acetonitrile is often preferred to avoid the potential methanol adducts seen in ESI.[7][8][9]

  • Mixing: Vortex the vial for 30 seconds to ensure the compound is fully dissolved.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL. Overly concentrated samples can lead to detector saturation and source contamination.[14]

  • Filtration: Filter the final working solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial to remove any particulates that could block the system's fluidics.[12]

  • Vial Selection: Use appropriate glass autosampler vials, especially when using solvents like acetonitrile, to prevent leaching of plasticizers.[13]

Protocol 2: LC-MS/MS Instrumental Parameters

These parameters provide a robust starting point for analysis on a high-resolution mass spectrometer. Optimization may be required depending on the specific instrument.

Parameter Setting Rationale
LC Column C18 reverse-phase, e.g., 2.1 mm x 50 mm, 1.8 µmProvides good retention and separation for medium-polarity aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation for positive ion mode analysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient suitable for screening and analyzing small organic molecules.
Flow Rate 0.3 mL/minCompatible with standard analytical LC columns and MS source conditions.
Ionization Mode APCI, Positive APCI is well-suited for this compound class.[3][5] Positive mode will detect the protonated molecule, [M+H]⁺.
Vaporizer Temperature 400 °CEnsures efficient desolvation and vaporization of the analyte before ionization.[3]
Capillary Temperature 275 °CAssists in the transfer of ions into the mass analyzer.[3]
Corona Discharge Current 5 µAInitiates the chemical ionization cascade in the gas phase.[3]
Mass Range (Full Scan) m/z 70-350Covers the expected molecular ion and fragment masses.
Resolution (Full Scan) >60,000High resolution is essential for accurate mass determination and resolving the complex isotopic pattern of the analyte.
Collision Energy (MS/MS) 10-40 eV (Ramped)A range of collision energies is used to induce fragmentation and generate a comprehensive fragmentation spectrum for structural analysis.

Results and Discussion: Predicting Fragmentation

The key to confident identification lies in understanding the molecule's behavior in the mass spectrometer. The presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.[2][15][16]

The fragmentation of benzaldehydes under MS conditions typically follows well-established pathways, including the loss of the hydrogen radical, the entire formyl group, or a neutral carbon monoxide molecule.[11][17]

Predicted Mass Fragments for 2-Bromo-4-chloro-3-fluorobenzaldehyde

The molecular formula is C₇H₄BrClFO. The analysis in positive APCI mode will primarily detect the protonated molecule, [M+H]⁺.

m/z (Monoisotopic) Ion Formula Description
237.9196 [C₇H₅⁷⁹Br³⁵ClFO]⁺[M+H]⁺ (Protonated Molecular Ion) . The base peak in the molecular ion cluster. Its complex isotopic pattern (M, M+2, M+4) is a definitive signature for the presence of one Br and one Cl atom.[15][16]
236.9118 [C₇H₄⁷⁹Br³⁵ClFO]⁺[M-H]⁺ from [M+H]⁺ . Loss of H₂. A common fragmentation pathway for aldehydes.[2][11]
209.9247 [C₆H₅⁷⁹Br³⁵ClF]⁺[M+H - CO]⁺ . Loss of a neutral carbon monoxide molecule from the protonated parent. This is a characteristic fragmentation for benzaldehydes.[11]
208.9169 [C₆H₄⁷⁹Br³⁵ClF]⁺[M+H - CHO]⁺ . Loss of the formyl group as a radical, resulting in the halogenated phenyl cation. This is often a very stable and prominent fragment.[2][11]
129.9540 [C₆H₄³⁵ClFO]⁺[M+H - CHO - Br]⁺ . Subsequent loss of a bromine radical from the phenyl cation fragment.
Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade from the protonated molecular ion.

Fragmentation_Pathway parent [M+H]⁺ m/z 237.9 C₇H₅BrClFO⁺ frag1 [M+H - CO]⁺ m/z 209.9 C₆H₅BrClF⁺ parent->frag1 - CO frag2 [M+H - CHO]⁺ m/z 208.9 C₆H₄BrClF⁺ parent->frag2 - CHO• frag3 [M+H - CHO - Br]⁺ m/z 129.9 C₆H₄ClFO⁺ frag2->frag3 - Br•

Caption: Predicted fragmentation pathway of protonated 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Conclusion

The mass spectrometric analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde derivatives is a robust and definitive method for structural verification and purity assessment. By leveraging an optimized LC-MS workflow with APCI, researchers can reliably obtain high-quality data. The characteristic isotopic signature imparted by the bromine and chlorine atoms, combined with the predictable fragmentation patterns of the benzaldehyde core, provides a multi-faceted confirmation of the analyte's identity. This application note serves as a practical guide for scientists in pharmaceutical and chemical development, enabling confident and accurate characterization of these critical synthetic intermediates.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • Tjaden, U. R., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Retrieved from [Link]

  • Wang, L., et al. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Ismail, N. I., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]

  • Labcompare. (n.d.). Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). Labcompare. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • ResearchGate. (2011). Formation of [M+15] + ions from aromatic aldehydes by use of methanol: In-source aldolization reaction in electrospray ionization mass spectrometry | Request PDF. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]

  • American Chemical Society. (2005). Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • R Discovery. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in‐source aldolization reaction in electrospray ionization mass spectrometry. R Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. Retrieved from [Link]

  • Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. Retrieved from [Link]

  • American Chemical Society. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Harvard University. Retrieved from [Link]

  • Bristow, A. W. T., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Communications Chemistry. Retrieved from [Link]

  • Mohácsi, Á., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2011). Table 1 from Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • American Chemical Society. (1971). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • Brown, P. (2026). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-4-bromobenzaldehyde. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods. Retrieved from [Link]

  • Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Sharma, S. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Application Note: FT-IR Spectroscopy for Real-Time Monitoring of Functional Group Transformations in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Topic: FT-IR Analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde Functional Group Transformations

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-4-chloro-3-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical building block in the synthesis of various pharmaceutical compounds. The precise conversion of its aldehyde functional group is paramount for the successful synthesis of target active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative and semi-quantitative monitoring of key chemical transformations of this intermediate. We will explore the FT-IR spectral signature of the starting material and detail the characteristic changes observed during its oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to an amine. This guide is designed to provide researchers with the technical foundation and practical protocols to employ FT-IR as a rapid, reliable, and non-destructive analytical tool for reaction monitoring and product confirmation.

The Scientific Foundation: Why FT-IR Spectroscopy?

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with a sample.[1][2] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).[1][3] Because different functional groups (e.g., C=O, O-H, N-H, C-H) have distinct vibrational frequencies, an FT-IR spectrum provides a unique molecular "fingerprint."[4][5]

For a synthetic chemist, this has two profound implications:

  • Identification: The presence of characteristic absorption bands allows for the unambiguous identification of functional groups within a molecule.[6]

  • Reaction Monitoring: By tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks over time, the progress of a chemical reaction can be monitored in real-time.

This application note leverages these principles to provide a robust framework for analyzing 2-Bromo-4-chloro-3-fluorobenzaldehyde and its derivatives.

Experimental Workflow: A Systematic Approach

The successful application of FT-IR for reaction analysis follows a logical and systematic workflow. This ensures reproducibility and accurate interpretation of the spectral data.

cluster_structure 2-Bromo-4-chloro-3-fluorobenzaldehyde cluster_peaks Key FT-IR Regions img A Aldehyde C-H Stretch ~2850 & ~2750 cm⁻¹ B Carbonyl (C=O) Stretch ~1705 cm⁻¹ C Aromatic C=C Stretch ~1600-1475 cm⁻¹ D Halogen Stretches (C-F, C-Cl, C-Br) Fingerprint Region (<1200 cm⁻¹)

Figure 2: Structure and key FT-IR regions for the starting material.

The conjugation of the aldehyde's carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated aldehyde. [7][8][9][10]The presence of two distinct, albeit weak, C-H stretching peaks for the aldehyde group is a highly diagnostic feature, often referred to as a Fermi doublet, which helps distinguish aldehydes from ketones. [7][8][11] Table 1: Characteristic FT-IR Peaks for 2-Bromo-4-chloro-3-fluorobenzaldehyde

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityCausality & Notes
Aldehyde C-HStretch (Fermi Doublet)~2850 and ~2750Weak to MediumHighly diagnostic for aldehydes. The electronegative C=O group weakens the C-H bond, lowering its frequency. [11][12][13]
Aromatic C-HStretch3100 - 3000Weak to MediumCharacteristic of sp² C-H bonds in the benzene ring. [14]
Carbonyl (C=O)Stretch1710 - 1685StrongPosition is lowered due to conjugation with the aromatic ring. [7][9][10]This is a key peak to monitor.
Aromatic C=CStretch1600 - 1475Medium (often multiple sharp peaks)Indicates the presence of the benzene ring. [6][14]
C-CHOStretch1210 - 1160MediumStretching of the bond between the aromatic ring and the aldehyde carbon. [7][11]
C-FStretch1250 - 1000StrongThe exact position can be complex due to molecular structure.
C-ClStretch800 - 600StrongFalls within the fingerprint region.
C-BrStretch700 - 500StrongFalls within the fingerprint region.

Monitoring Key Functional Group Transformations

Oxidation to 2-Bromo-4-chloro-3-fluorobenzoic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. FT-IR spectroscopy provides clear and definitive evidence of this conversion.

cluster_changes Primary Spectral Changes reactant Aldehyde (Starting Material) product Carboxylic Acid (Product) reactant->product [O] disappear DISAPPEARANCE: Aldehyde C-H (~2750 cm⁻¹) Aldehyde C=O (~1705 cm⁻¹) appear APPEARANCE: Broad O-H Stretch (3300-2500 cm⁻¹) Carboxylic C=O (~1710 cm⁻¹) C-O Stretch (~1300 cm⁻¹)

Figure 3: Key spectral changes during oxidation.

The most dramatic and telling change is the appearance of a very broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. [15]Concurrently, the sharp aldehyde C=O peak disappears and is replaced by the carboxylic acid C=O peak, which may be slightly shifted. The disappearance of the aldehyde C-H Fermi doublet provides secondary confirmation. [12] Table 2: FT-IR Peak Comparison for Aldehyde Oxidation

Functional GroupStarting Aldehyde (cm⁻¹)Product Carboxylic Acid (cm⁻¹)Status Change
O-H StretchAbsent3300 - 2500 (very broad, strong)Appearance
Aldehyde C-H Stretch~2850 & ~2750AbsentDisappearance
C=O Stretch~1705 (strong, sharp)~1710 (strong, sharp)Shift/Replacement
C-O StretchAbsent1320 - 1210 (medium)Appearance
Reduction to (2-Bromo-4-chloro-3-fluorophenyl)methanol

Reduction of the aldehyde to a primary alcohol results in another set of distinct spectral changes, primarily the loss of the carbonyl group and the gain of a hydroxyl group.

cluster_changes Primary Spectral Changes reactant Aldehyde (Starting Material) product Primary Alcohol (Product) reactant->product [H] disappear DISAPPEARANCE: Aldehyde C-H (~2750 cm⁻¹) Aldehyde C=O (~1705 cm⁻¹) appear APPEARANCE: Broad O-H Stretch (3600-3200 cm⁻¹) C-O Stretch (~1150-1050 cm⁻¹)

Figure 4: Key spectral changes during reduction.

Similar to the carboxylic acid, the product alcohol will show a broad O-H stretching band due to hydrogen bonding, typically in the 3600-3200 cm⁻¹ region. [6]The complete disappearance of the strong carbonyl (C=O) peak around 1705 cm⁻¹ is the most crucial indicator that the reduction is complete.

Table 3: FT-IR Peak Comparison for Aldehyde Reduction

Functional GroupStarting Aldehyde (cm⁻¹)Product Alcohol (cm⁻¹)Status Change
O-H StretchAbsent3600 - 3200 (broad, strong)Appearance
Aldehyde C-H Stretch~2850 & ~2750AbsentDisappearance
C=O Stretch~1705 (strong, sharp)AbsentDisappearance
C-O StretchAbsent1150 - 1050 (strong)Appearance
Reductive Amination to a Secondary Amine

Reductive amination involves the conversion of the aldehyde to an amine. This process also yields a unique spectral signature that can be tracked with FT-IR. (This example assumes reaction with a primary amine, e.g., methylamine, to form a secondary amine product).

cluster_changes Primary Spectral Changes reactant Aldehyde (Starting Material) product Secondary Amine (Product) reactant->product R-NH₂ / [H] disappear DISAPPEARANCE: Aldehyde C-H (~2750 cm⁻¹) Aldehyde C=O (~1705 cm⁻¹) appear APPEARANCE: N-H Stretch (3500-3300 cm⁻¹) N-H Bend (~1600 cm⁻¹) C-N Stretch (~1250-1020 cm⁻¹)

Figure 5: Key spectral changes during reductive amination.

The key indicators for this transformation are the disappearance of the aldehyde peaks and the emergence of amine-related absorptions. For a secondary amine product, a single, medium-intensity N-H stretching band will appear in the 3500-3300 cm⁻¹ region. [3]This is distinct from the two bands seen for primary amines.

Table 4: FT-IR Peak Comparison for Reductive Amination

Functional GroupStarting Aldehyde (cm⁻¹)Product Secondary Amine (cm⁻¹)Status Change
N-H StretchAbsent3500 - 3300 (medium, sharp)Appearance
Aldehyde C-H Stretch~2850 & ~2750AbsentDisappearance
C=O Stretch~1705 (strong, sharp)AbsentDisappearance
N-H BendAbsent~1600 (medium)Appearance
C-N StretchAbsent1250 - 1020 (medium)Appearance

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation method depends on the physical state of the analyte. [16]Attenuated Total Reflectance (ATR) is highly recommended for its speed and minimal sample preparation requirements. [17][18]

  • For Solid Samples (e.g., starting material, carboxylic acid product):

    • ATR (Preferred Method): Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. [17]Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. [17] 2. KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle. [17]Press the mixture into a transparent pellet using a hydraulic press. [17]This method is more time-consuming but can yield high-quality spectra.

  • For Liquid/Solution Samples (e.g., reaction aliquots, alcohol product):

    • ATR (Preferred Method): Place a single drop of the liquid directly onto the ATR crystal. [17] 2. Thin Film (Neat Liquid): Place a drop of the liquid between two KBr or NaCl salt plates. Gently press the plates together to form a thin, uniform film. [19]

Protocol 2: FT-IR Data Acquisition

This is a general protocol; parameters may need optimization based on the specific instrument.

  • Instrument Preparation: Ensure the spectrometer's sample compartment is clean and dry. For high-sensitivity measurements, purging with dry nitrogen is recommended to reduce atmospheric water and CO₂ interference. [1]2. Background Collection: With the ATR crystal clean or with empty salt plates in the holder, collect a background spectrum. This is crucial as it will be subtracted from the sample spectrum to provide the true absorbance of the sample.

  • Sample Loading: Prepare and load the sample according to Protocol 1.

  • Sample Spectrum Collection: Acquire the sample spectrum.

    • Scan Range: A typical range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹. [16] * Resolution: A resolution of 4 cm⁻¹ is sufficient for most qualitative analyses. [1] * Number of Scans: Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio. [16]5. Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol, acetone) and allow it to dry completely before the next measurement. [19]

Protocol 3: Data Processing and Interpretation
  • Baseline Correction: Use the spectrometer's software to apply an automatic or manual baseline correction to the spectrum. This ensures that peaks originate from a flat baseline, making interpretation more accurate.

  • Peak Identification: Identify the key absorption bands using the tables provided in this note as a guide. Pay close attention to the regions where changes are expected.

  • Comparative Analysis: For reaction monitoring, overlay the spectra from different time points or the spectrum of the starting material with that of the final product. This visual comparison provides a clear and powerful illustration of the chemical transformation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the modern synthetic chemist. Its ability to provide rapid, non-destructive, and detailed information about functional groups makes it ideal for monitoring the transformations of key pharmaceutical intermediates like 2-Bromo-4-chloro-3-fluorobenzaldehyde. By establishing a baseline spectrum of the starting material and understanding the characteristic spectral changes associated with oxidation, reduction, and reductive amination, researchers can confidently track reaction progress, confirm product formation, and ensure the integrity of their synthetic pathways.

References

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • University of Colorado Boulder. IR: aldehydes. [Link]

  • ResearchGate. Aldehyde and carboxylic acid IR stretching and bending mode frequencies. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

  • University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Penn State MRI. (2021, December 16). Introduction to Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • University of Calgary. (2018, September 22). The C=O Stretch. [Link]

  • National Center for Biotechnology Information. Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Treatment. [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. [Link]

  • ResearchGate. Infrared Spectroscopy Absorption Table. [Link]

  • ACS Publications. (2024, June 6). Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Treatment. [Link]

  • Free PDF Library. Carboxylic Acid Ir Spectrum. [Link]

  • Wikipedia. Fourier-transform infrared spectroscopy. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • SlidePlayer. IR - spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde. [Link]

  • Indian Journal of Pure & Applied Physics. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]

  • ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]

  • NIST WebBook. 2-Fluoro-4-bromobenzaldehyde. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

Sources

Protocol for the reduction of 2-Bromo-4-chloro-3-fluorobenzaldehyde to a benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-Bromo-4-chloro-3-fluorobenzaldehyde to a Benzyl Alcohol

Strategic Context & Introduction

The synthesis of highly functionalized, polyhalogenated benzyl alcohols is a critical foundational step in the development of advanced active pharmaceutical ingredients (APIs). Specifically, (2-bromo-4-chloro-3-fluorophenyl)methanol serves as a vital intermediate in the synthesis of Factor XIa inhibitors for thrombosis treatment [1] and PRMT5 inhibitors for oncology applications [2].

The primary synthetic challenge in reducing 2-bromo-4-chloro-3-fluorobenzaldehyde lies in chemoselectivity . The substrate possesses three distinct carbon-halogen bonds (C-Br, C-Cl, C-F). Aggressive reducing agents (such as lithium aluminum hydride at elevated temperatures) or catalytic hydrogenation (H₂/Pd-C) will inevitably trigger unwanted hydrodehalogenation, particularly cleaving the labile C-Br bond. Therefore, a mild, highly selective hydride transfer protocol is strictly required.

Reaction Causality & Reagent Selection

To achieve quantitative conversion without compromising the structural integrity of the halogenated aromatic ring, Sodium Borohydride (NaBH₄) is the optimal reagent [3].

  • Chemoselectivity: NaBH₄ is a mild nucleophilic hydride donor. It rapidly reduces polarized carbonyl groups (aldehydes to primary alcohols) but lacks the thermodynamic driving force to insert into or cleave aryl halide bonds under standard conditions [4].

  • Solvent Dynamics: The reaction is executed in a protic solvent system, typically methanol (MeOH) or a biphasic/co-solvent mixture like CH₂Cl₂/MeOH. Methanol plays a dual mechanistic role: it solubilizes the borohydride species and acts as an immediate proton source to quench the intermediate tetrahedral alkoxide, driving the reaction forward [5].

  • Thermal Control: Initiating the reaction at 0 °C controls the exothermic release of hydrogen gas (H₂) and suppresses trace side reactions, while subsequent warming to room temperature ensures complete kinetic conversion [1].

Experimental Workflow

G SM 2-Bromo-4-chloro-3-fluorobenzaldehyde (Starting Material) Solvation Dissolve in CH2Cl2 / MeOH at 0 °C SM->Solvation Reduction Add NaBH4 (1.1-1.5 eq) portionwise Solvation->Reduction Reaction Stir at Room Temperature for 1.5 - 2.5 hours Reduction->Reaction Hydride Transfer & H2 Evolution Quench Quench with 10% HCl or sat. NH4Cl at 0 °C Reaction->Quench In-process TLC verification Workup Extract with EtOAc, Dry over anhydrous Na2SO4 Quench->Workup Borate Hydrolysis Product (2-Bromo-4-chloro-3-fluorophenyl)methanol (Target Benzyl Alcohol) Workup->Product >95% Yield

Workflow for the chemoselective reduction of 2-bromo-4-chloro-3-fluorobenzaldehyde.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.1 - 1.5 equiv)

  • Dichloromethane (CH₂Cl₂) and Methanol (MeOH) (1:1 v/v ratio)

  • 10% Aqueous HCl or Saturated NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Substrate Solvation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chloro-3-fluorobenzaldehyde (e.g., 1.0 g, 4.21 mmol) in a mixture of CH₂Cl₂ and MeOH (15 mL total volume). Causality: CH₂Cl₂ ensures complete dissolution of the highly halogenated organic substrate, while MeOH is required for the protonation step.

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Hydride Addition : Carefully add NaBH₄ (175 mg, 4.63 mmol, 1.1 equiv) portionwise over 5-10 minutes. Causality: Portionwise addition at 0 °C mitigates the rapid evolution of H₂ gas (caused by the reaction of NaBH₄ with MeOH) and prevents thermal spiking [5].

  • Reaction Propagation : Remove the ice bath. Allow the reaction mixture to warm to room temperature (rt) and stir for 1.5 to 2.5 hours [1].

  • In-Process Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The aldehyde starting material will appear as a higher-Rf spot (UV active), while the more polar benzyl alcohol product will appear as a lower-Rf spot.

  • Quenching : Once the starting material is entirely consumed, cool the flask back to 0 °C and slowly add 10% aqueous HCl (10 mL) or saturated NH₄Cl. Causality: The mild acid quenches unreacted NaBH₄ and hydrolyzes the intermediate borate complexes into soluble boric acid species, liberating the free alcohol [1, 3].

  • Extraction & Isolation : Evaporate the volatile organic solvents (CH₂Cl₂ and MeOH) under reduced pressure. Extract the remaining aqueous layer with EtOAc (2 × 30 mL).

  • Drying & Concentration : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude residue is typically >95% pure but can be purified via flash chromatography (0-20% EtOAc in hexanes) if ultra-high purity is required [1].

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reagent/solvent choices and the resulting reaction efficiency.

EntryReducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Impurity Profile (Dehalogenation)
1LiAlH₄THF0 to 604.045%High (Loss of C-Br bond observed)
2NaBH₄THF (Aprotic)rt12.060%Low (Sluggish, incomplete conversion)
3NaBH₄MeOH0 to rt2.592%None detected
4 NaBH₄ CH₂Cl₂/MeOH (1:1) 0 to rt 1.5 96% None detected (Optimal)

Note: Entry 4 represents the optimal system, balancing substrate solubility (via CH₂Cl₂) with rapid protonation kinetics (via MeOH).

Self-Validating System & Quality Assurance

A scientifically sound protocol must be self-validating. To ensure the integrity of the synthesized (2-bromo-4-chloro-3-fluorophenyl)methanol, verify the following analytical markers before proceeding to subsequent synthetic steps:

  • ¹H NMR (CDCl₃) Validation : Confirm the complete disappearance of the characteristic aldehyde proton singlet (typically found far downfield around δ 10.0–10.4 ppm). Validate the appearance of a new methylene singlet (–CH₂OH) integrating to 2 protons around δ 4.7–4.8 ppm.

  • Mass Spectrometry (ESI-MS) : Benzyl alcohols often lose water during ionization. Look for the [M+H-H₂O]⁺ ion. The product must exhibit a distinct isotopic pattern characteristic of one bromine and one chlorine atom (an M / M+2 / M+4 ratio of roughly 3:4:1), with the base peak expected around m/z 221.

References

  • "WO2016168098A1 - FACTOR XIa INHIBITORS", Google Patents.
  • "US20250154172A1 - Prmt5 inhibitors and uses thereof", Google Patents.
  • "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry", Master Organic Chemistry.
  • "Chemoselective reductions with sodium borohydride", Can. J. Chem.
  • "NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps", OrgoSolver.

Application Notes and Protocols for the Oxidation of 2-Bromo-4-chloro-3-fluorobenzaldehyde to a Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of aromatic aldehydes to their corresponding benzoic acids represents a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting 2-bromo-4-chloro-3-fluorobenzoic acid is a highly functionalized intermediate, amenable to a variety of subsequent cross-coupling and derivatization reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable oxidation of 2-bromo-4-chloro-3-fluorobenzaldehyde. We present a detailed protocol utilizing potassium permanganate, a powerful and cost-effective oxidizing agent. The causality behind experimental choices, a self-validating protocol, and in-depth characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: Significance in Synthetic Chemistry

Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The specific target molecule, 2-bromo-4-chloro-3-fluorobenzoic acid[1], possesses a unique substitution pattern of halogens, each offering a distinct handle for further chemical manipulation. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, the chlorine provides a site for nucleophilic aromatic substitution, and the fluorine atom can modulate the physicochemical properties of downstream compounds, such as lipophilicity and metabolic stability.

The oxidation of the aldehyde functional group is a fundamental transformation in organic chemistry.[2][3] While numerous reagents can effect this change, the choice of oxidant is critical to ensure high yield and purity, especially when dealing with a substrate bearing multiple sensitive halogen substituents. This guide focuses on the use of potassium permanganate (KMnO₄), a strong, yet often manageable, oxidizing agent for this purpose.[2][4]

Mechanistic Rationale and Reagent Selection

The oxidation of aldehydes to carboxylic acids is a common and essential reaction.[2] Aldehydes are particularly susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon.[5]

Potassium Permanganate (KMnO₄) as the Oxidant:

Potassium permanganate is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids.[2][4] The reaction typically proceeds under neutral or slightly basic conditions. The mechanism, while complex, is generally understood to involve the formation of a cyclic manganese ester intermediate, which then collapses to form the carboxylate and a reduced manganese species (manganese dioxide, MnO₂).

The selection of KMnO₄ for this specific transformation is predicated on several factors:

  • High Reactivity: KMnO₄ is a potent oxidant, ensuring a complete and generally rapid conversion of the aldehyde.[4]

  • Cost-Effectiveness: Compared to many specialized modern oxidants, KMnO₄ is an inexpensive and readily available reagent.

  • Robustness: The reaction is tolerant of the halogen substituents on the aromatic ring.

A key consideration when using KMnO₄ is its potential for over-oxidation or side reactions if not properly controlled.[4] However, for aromatic aldehydes, the reaction is typically clean and high-yielding.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the gram-scale synthesis of 2-bromo-4-chloro-3-fluorobenzoic acid.

Materials and Reagents
ReagentGradeSupplier
2-Bromo-4-chloro-3-fluorobenzaldehyde≥98%Commercial Source
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Commercial Source
AcetoneACS Reagent, ≥99.5%Commercial Source
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Commercial Source
Sodium Bisulfite (NaHSO₃)Reagent GradeCommercial Source
Diethyl EtherACS Reagent, ≥99.0%Commercial Source
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Deionized WaterHigh PurityIn-house
Reaction Setup and Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.37 g (10.0 mmol) of 2-bromo-4-chloro-3-fluorobenzaldehyde in 50 mL of acetone. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Preparation of Oxidant Solution: In a separate 100 mL beaker, carefully dissolve 1.90 g (12.0 mmol, 1.2 equivalents) of potassium permanganate in 40 mL of deionized water. Gentle warming may be required to facilitate dissolution. Once dissolved, cool the deep purple solution to room temperature.

  • Oxidation Reaction: Slowly add the aqueous potassium permanganate solution to the stirred acetone solution of the aldehyde dropwise over a period of 30 minutes. An exothermic reaction will occur, and a brown precipitate of manganese dioxide (MnO₂) will form. Maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Workup - Quenching and Filtration:

    • Cool the reaction mixture in an ice bath.

    • To quench the excess potassium permanganate and dissolve the manganese dioxide precipitate, slowly add a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves, resulting in a clear or pale yellow solution.

    • Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.

  • Workup - Acidification and Extraction:

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated sulfuric acid. A white precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-bromo-4-chloro-3-fluorobenzoic acid as a white to off-white solid.

    • For further purification, the crude product can be recrystallized from a mixture of ethanol and water.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start Dissolve Aldehyde in Acetone add_kmno4 Add aq. KMnO₄ (dropwise) start->add_kmno4 10.0 mmol Aldehyde stir Stir at RT (2 hours) add_kmno4->stir 1.2 eq KMnO₄ monitor Monitor by TLC stir->monitor quench Quench with NaHSO₃ (aq) monitor->quench remove_acetone Remove Acetone (Rotovap) quench->remove_acetone acidify Acidify with H₂SO₄ (pH 1-2) remove_acetone->acidify extract Extract with Diethyl Ether acidify->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate (Rotovap) wash_dry->concentrate recrystallize Recrystallize (Ethanol/Water) concentrate->recrystallize product Pure Product: 2-Bromo-4-chloro-3-fluorobenzoic acid recrystallize->product

Caption: Experimental workflow for the oxidation of 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Characterization and Data Analysis

The identity and purity of the synthesized 2-bromo-4-chloro-3-fluorobenzoic acid should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons will exhibit characteristic shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR The spectrum will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (typically 165-185 ppm).
¹⁹F NMR A singlet corresponding to the fluorine atom on the aromatic ring.
FT-IR A broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp C=O stretch (typically 1680-1710 cm⁻¹), and C-Halogen stretches.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₇H₃BrClFO₂) will be observed, along with a characteristic isotopic pattern for bromine and chlorine.
Melting Point A sharp melting point range consistent with a pure compound.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 2 hours, an additional portion of KMnO₄ solution can be added. Ensure vigorous stirring to facilitate the reaction between the two phases.

  • Low Yield: Low yields can result from incomplete extraction. Ensure the aqueous layer is thoroughly extracted with diethyl ether. Also, ensure the pH is sufficiently acidic to fully protonate the carboxylate.

  • Product Contamination: The primary solid byproduct is MnO₂. Thorough quenching with sodium bisulfite is crucial to dissolve this and prevent it from contaminating the final product.

Safety Precautions:

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Acetone and Diethyl Ether: Highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

  • General: Perform all steps of this procedure in a well-ventilated chemical fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the oxidation of 2-bromo-4-chloro-3-fluorobenzaldehyde to 2-bromo-4-chloro-3-fluorobenzoic acid using potassium permanganate. The provided mechanistic insights, step-by-step procedure, and characterization guidelines are intended to enable researchers to successfully perform this important synthetic transformation. The robust nature of this protocol makes it suitable for a range of applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020, February 5). SpringerLink. Retrieved from [Link]

  • ChemPacific. (n.d.). 2-bromo-4-chloro-3-fluorobenzoic acid | 170108-06-2. Retrieved from [Link]

Sources

Application Note: Single Crystal X-Ray Diffraction (SCXRD) of 2-Bromo-4-chloro-3-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Factor XIa inhibitors for anticoagulant therapies[1]. The unique tri-halogenated substitution pattern (Br, Cl, F) on the benzaldehyde core imparts distinct electronic and steric properties.

While routine analytical techniques (NMR, LC-MS) confirm bulk purity and connectivity, Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the three-dimensional atomic arrangement, absolute configuration, and complex intermolecular interactions within the solid state[2].

Causality in Crystallographic Design

Analyzing multi-halogenated benzaldehydes presents specific crystallographic challenges. The varying electronegativities and polarizabilities of fluorine, chlorine, and bromine drive the formation of complex supramolecular networks governed by weak non-covalent interactions, such as C–H⋯O hydrogen bonding, π−π stacking, and halogen⋯halogen bonding[3].

  • The Heavy Atom Effect: The presence of bromine provides strong anomalous dispersion. When utilizing Mo radiation, this allows for the unambiguous determination of the absolute structure, which is critical when these derivatives are incorporated into chiral drug scaffolds.

  • Thermal Motion & Positional Disorder: Halogens, particularly terminal chlorine and bromine atoms, are highly susceptible to thermal vibration and positional disorder at room temperature. Cryocooling the crystal to 100–150 K is mandatory to freeze this dynamic motion, yielding sharper diffraction spots and a more accurate electron density map[2].

Experimental Workflow

SCXRD_Workflow Synthesis 1. Compound Purification (2-Br-4-Cl-3-F-benzaldehyde) Crystallization 2. Crystal Growth (Slow Evaporation, 293K) Synthesis->Crystallization High Purity (>99%) Mounting 3. Crystal Mounting & Cryocooling (150K) Crystallization->Mounting Cross-polarized validation Diffraction 4. Data Collection (Mo Kα Source, ω-scans) Mounting->Diffraction Minimize thermal motion Processing 5. Data Reduction & Absorption Correction Diffraction->Processing Raw diffraction frames Refinement 6. Structure Solution & Anisotropic Refinement Processing->Refinement hkl intensities Validation 7. CIF Validation & Hirshfeld Analysis Refinement->Validation R1 < 5%, GooF ~1.0

Caption: SCXRD Workflow for Halogenated Benzaldehyde Derivatives.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Crystal Growth (Thermodynamic Control)
  • Solvent Selection: Dissolve 50 mg of the 2-Bromo-4-chloro-3-fluorobenzaldehyde derivative in a minimal volume of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v).

    • Causality: A binary system leverages the differential solubility of the compound. The highly volatile good solvent (DCM) evaporates first, slowly driving the system into supersaturation in the anti-solvent (Hexane), promoting ordered, defect-free nucleation.

  • Slow Evaporation: Puncture a small hole in the vial cap and leave it undisturbed in a vibration-free environment at 293 K[2].

  • Validation Check: After 3–7 days, inspect the vial under a cross-polarized optical microscope.

    • Self-Validation: Select a crystal that exhibits sharp, uniform extinction every 90° of rotation. This confirms the absence of twinning and verifies that it is a true single crystal suitable for diffraction.

Phase 2: Mounting and Cryocooling
  • Coating: Submerge the selected crystal (optimal size: 0.1–0.3 mm in all dimensions) in a drop of perfluoropolyether cryo-oil.

    • Causality: The oil acts as a cryoprotectant, preventing the formation of crystalline ice (which causes interfering diffraction rings) and protecting the hygroscopic aspects of the crystal from atmospheric moisture.

  • Mounting: Scoop the crystal using a MiTeGen loop and immediately transfer it to the diffractometer goniometer head.

  • Cryocooling: Flash-cool the crystal to 150 K using an open-flow nitrogen cryostat[4].

    • Self-Validation: Perform a brief 5-minute matrix scan. The presence of sharp, well-resolved diffraction spots extending to high resolution (at least 0.84 Å) validates the crystal quality and successful cryocooling.

Phase 3: Data Collection and Processing
  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus Mo source ( λ=0.71073 Å) and a photon-counting detector[4]. Utilize ω and ϕ scans to ensure complete coverage of the asymmetric unit.

  • Reduction & Absorption Correction: Process the raw frames to yield unit cell parameters and reflection intensities[2]. Apply a multi-scan absorption correction.

    • Causality: Bromine is a strong X-ray absorber. Failing to correct for absorption will result in distorted electron density maps and artificially high thermal parameters for the halogens.

Phase 4: Structure Solution and Refinement
  • Initial Solution: Solve the structure using direct methods or intrinsic phasing to locate the heavy atoms (Br, Cl, F, O, C)[2].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 [5].

  • Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Check: A successful refinement is validated by an R1​ value < 0.05, a Goodness-of-Fit (GooF) near 1.0, and a featureless residual electron density map (highest peak < 1.0 e−3 ).

Quantitative Data Presentation

To contextualize the expected results, the following table summarizes the typical crystallographic parameters observed for multi-halogenated benzaldehyde derivatives[3][5].

ParameterTypical Value RangeScientific Significance
Crystal System Monoclinic / TriclinicCommon for asymmetric, highly substituted aromatic rings due to dense packing requirements.
Space Group P21​/c , P21​/n , or P1ˉ Centrosymmetric groups are typical unless the derivative is conjugated with a chiral auxiliary.
Data Collection Temp. 100 K – 150 KEssential to minimize the thermal ellipsoids of heavy Br and Cl atoms.
Radiation Source Mo ( λ=0.71073 Å)High energy minimizes severe absorption artifacts caused by the heavy bromine atom.
Final R1​ Index 0.025 – 0.050Indicates a highly accurate structural model; validates the refinement process.
Goodness-of-Fit (GooF) 0.980 – 1.050Confirms that the experimental data variance is properly modeled by the assigned weights.

Structural Analysis: Halogen Bonding Networks

In derivatives of 2-Bromo-4-chloro-3-fluorobenzaldehyde, the crystal packing is heavily influenced by Type I and Type II halogen⋯halogen interactions[3]. Hirshfeld surface analysis is highly recommended post-refinement to quantify these contacts. The highly electronegative fluorine atom typically acts as a hydrogen bond acceptor, while the polarizable bromine atom frequently engages in σ -hole interactions (halogen bonding) with the carbonyl oxygen or adjacent halogens, driving the formation of robust 1D or 2D supramolecular architectures[3].

References

  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: google.com (Google Patents)
  • Source: uol.de (Universität Oldenburg)
  • Source: nih.gov (PMC)

Sources

Application Note: Divergent Synthesis of Kinase Inhibitors Using 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Structural Rationale

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on highly functionalized, orthogonally reactive core scaffolds. 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) has emerged as a privileged building block for the synthesis of complex kinase inhibitors, including Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8/TPL2) inhibitors and PRMT5 modulators [1][2].

The strategic value of this tetra-substituted benzene ring lies in its programmable chemoselectivity:

  • C1-Aldehyde: Serves as an electrophilic handle for reductive amination, allowing the introduction of solvent-exposed solubilizing groups (e.g., piperazines, allylamines) without requiring transition metals [2].

  • C2-Bromine: Possesses a low bond dissociation energy (BDE), making it highly susceptible to rapid oxidative addition by Palladium(0). This allows for site-selective Suzuki-Miyaura cross-coupling to install hydrophobic motifs that probe the kinase back-pocket.

  • C4-Chlorine: Remains inert during the initial Suzuki coupling. Once the C2 position is functionalized, the C4-Cl can be activated via Buchwald-Hartwig amination using electron-rich, bulky phosphine ligands to install the critical hinge-binding heterocycle [3][4].

  • C3-Fluorine: Acts as an electronic modulator. It lowers the LUMO of the aromatic ring (accelerating the subsequent C4-Cl oxidative addition) and serves as a conformational lock in the final drug molecule, restricting bond rotation to minimize the entropic penalty upon kinase binding.

Workflow SM 2-Bromo-4-chloro- 3-fluorobenzaldehyde Step1 1. Reductive Amination (C1-CHO Reactivity) SM->Step1 Allylamine NaBH(OAc)3 Step2 2. Suzuki Coupling (C2-Br Reactivity) Step1->Step2 Ar-B(OH)2 Pd(dppf)Cl2 Step3 3. Buchwald-Hartwig (C4-Cl Reactivity) Step2->Step3 HetAr-NH2 Pd2(dba)3, XPhos Product Target Kinase Inhibitor Step3->Product

Orthogonal synthetic workflow exploiting the differential reactivity of the halogenated scaffold.

Biological Context: Targeting the MAP3K8 (TPL2) Pathway

MAP3K8, commonly known as Tumor Progression Locus 2 (TPL2), is a serine/threonine kinase that plays a critical role in immune and inflammatory responses. It is a downstream effector of the Toll-like receptor (TLR) and IL-1 receptor pathways. Inhibiting TPL2 blocks the phosphorylation of MEK1/2, thereby halting the ERK1/2 cascade and suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

The modular synthesis enabled by 2-Bromo-4-chloro-3-fluorobenzaldehyde allows researchers to rapidly iterate on the hinge-binding and solvent-exposed regions to achieve high selectivity for TPL2 over closely related kinases.

Pathway TLR TLR / IL-1R Activation MyD88 MyD88 / IRAK / TRAF6 TLR->MyD88 IKK IKK Complex MyD88->IKK TPL2 MAP3K8 (TPL2) Target Kinase IKK->TPL2 Phosphorylation MEK MEK1 / MEK2 TPL2->MEK Blocked by Inhibitor ERK ERK1 / ERK2 MEK->ERK Cyto Inflammatory Cytokines (TNF-α, IL-1β) ERK->Cyto

MAP3K8 (TPL2) signaling cascade highlighting the therapeutic intervention point.

Experimental Protocols (Self-Validating System)

The following protocols detail the step-by-step divergent synthesis. Each step includes mechanistic causality to ensure researchers understand why specific reagents are chosen, enabling self-validation and troubleshooting.

Protocol 1: Reductive Amination of the C1-Aldehyde

Objective: Install the solvent-exposed tail (e.g., prop-2-en-1-amine) while leaving the halogens intact [2]. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the starting aldehyde directly to a benzyl alcohol.

  • Solvation: Dissolve 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Imine Formation: Add prop-2-en-1-amine hydrochloride (1.1 eq, 11 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to the solution. Stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, 0-5% MeOH in DCM) to yield the secondary amine intermediate.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C2-Br

Objective: Install the hydrophobic back-pocket binder via C-C bond formation at the C2 position. Causality: The bidentate ligand dppf in Pd(dppf)Cl₂ provides a wide bite angle (99°), which accelerates the reductive elimination step. This is crucial for sterically hindered ortho-substituted aryl bromides. The C-Br bond undergoes oxidative addition exclusively, leaving the C-Cl bond intact [4].

  • Preparation: In a flame-dried Schlenk flask, combine the amine intermediate from Protocol 1 (1.0 eq, 5 mmol), the desired arylboronic acid (1.1 eq, 5.5 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Base & Solvent: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL).

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 80 °C and stir for 6 hours. Self-Validation Check: Monitor via LC-MS. The mass should shift by the mass of the boronic acid minus B(OH)2 and Br, with the distinct chlorine isotope pattern (3:1 ratio) preserved.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via automated flash chromatography (Hexanes/EtOAc gradient).

Protocol 3: Buchwald-Hartwig Amination at C4-Cl

Objective: Install the hinge-binding heterocycle (e.g., 2-aminopyrimidine) at the C4 position. Causality: C-Cl bonds are notoriously difficult to activate. XPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates the oxidative addition of aryl chlorides by stabilizing the monoligated Pd(0) active species. The C3-Fluorine lowers the electron density of the ring, further assisting this oxidative addition.

  • Preparation: In a microwave vial, combine the C2-arylated intermediate (1.0 eq, 2 mmol), the hinge-binding heteroarylamine (1.2 eq, 2.4 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), and XPhos (0.06 eq, 6 mol%).

  • Base & Solvent: Add Sodium tert-butoxide (NaOtBu, 1.5 eq) and anhydrous Toluene (10 mL).

  • Reaction: Seal the vial, purge with Argon, and heat at 100 °C for 12 hours (or microwave at 120 °C for 45 minutes).

  • Workup: Dilute with EtOAc, filter through Celite, and concentrate.

  • Purification: Isolate the final kinase inhibitor using preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Quantitative Data & Reaction Parameters Summary

The following table summarizes the expected yields, optimal conditions, and chemoselectivity rationale for the divergent synthesis workflow.

Reaction StepTarget BondCatalyst / ReagentTemp (°C)Expected YieldChemoselectivity Rationale
1. Reductive Amination C1 (Aldehyde)NaBH(OAc)₃, DIPEA25 °C85 - 92%Mild hydride source selectively attacks the highly electrophilic iminium ion; halogens are completely inert to these conditions.
2. Suzuki Coupling C2 (Bromine)Pd(dppf)Cl₂, K₂CO₃80 °C75 - 88%C-Br BDE is ~15 kcal/mol lower than C-Cl. Pd(0) selectively inserts into the C-Br bond at moderate temperatures.
3. Buchwald-Hartwig C4 (Chlorine)Pd₂(dba)₃, XPhos, NaOtBu100 °C60 - 75%Bulky, electron-rich XPhos ligand forces monoligation, enabling oxidative addition into the historically recalcitrant C-Cl bond.

References

  • Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof" (Details the use of 2-bromo-4-chloro-3-fluorobenzaldehyde and prop-2-en-1-amine in kinase inhibitor synthesis). World Intellectual Property Organization.
  • Google Patents. "WO2016168098A1 - FACTOR XIa INHIBITORS" (Details intermediate step derivations and stereoselective synthesis protocols). World Intellectual Property Organization.

Application Notes & Protocols: The Strategic Use of 2-Bromo-4-chloro-3-fluorobenzaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Potential of a Polysubstituted Benzaldehyde

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount. 2-Bromo-4-chloro-3-fluorobenzaldehyde is a uniquely functionalized aromatic aldehyde that serves as a powerful starting material for the synthesis of complex molecular architectures. Its distinct substitution pattern is not arbitrary; each halogen atom imparts specific properties that can be leveraged by the discerning chemist. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine and bromine atoms modify the electronic properties and provide handles for post-synthesis modifications, such as cross-coupling reactions.[1]

The true potential of this reagent is unlocked when it is employed in multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[2] This approach embodies the principles of green chemistry through high atom economy, reduced solvent waste, and operational simplicity, making it an invaluable tool for generating diverse chemical libraries for high-throughput screening.[2][3] The electron-withdrawing nature of the halogen substituents on the 2-bromo-4-chloro-3-fluorobenzaldehyde ring activates the aldehyde carbonyl group, making it an excellent electrophile for the initial steps of many MCRs.[4]

This guide provides an in-depth exploration of the application of 2-bromo-4-chloro-3-fluorobenzaldehyde in several key MCRs, complete with detailed protocols and mechanistic insights for researchers in drug development.

Mechanistic Insights into Key Multicomponent Reactions

The aldehyde functionality is a cornerstone of many MCRs. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, renowned for its ability to rapidly generate peptide-like scaffolds (bis-amides) from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6] The reaction is driven by the formation of a thermodynamically stable α-acylaminoamide product.

The mechanism initiates with the condensation of 2-bromo-4-chloro-3-fluorobenzaldehyde and a primary amine to form a Schiff base (imine). This is followed by protonation to yield an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, an intramolecular acyl transfer, which yields the stable Ugi product.[5][6]

Ugi_Mechanism Ugi Four-Component Reaction (U-4CR) Mechanism A Aldehyde + Amine B Schiff Base (Imine) A->B -H₂O C Iminium Ion B->C +H⁺ E Nitrilium Ion Intermediate C->E + Isocyanide (D) D Isocyanide G α-Adduct E->G + Carboxylate (from F) F Carboxylic Acid H Ugi Product (α-Acylaminoamide) G->H Mumm Rearrangement

Caption: Generalized mechanism of the Ugi Four-Component Reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[7][8][9] It is one of the first MCRs to be discovered and offers a direct route to important ester and amide functionalities in a single step.

The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents. Hydrogen bonding plays a crucial role in bringing the three components together. The nucleophilic isocyanide attacks the aldehyde carbonyl, and this adduct is then intercepted by the carboxylic acid. A subsequent acyl transfer (Mumm rearrangement) leads to the final product.[7][10]

Passerini_Mechanism Passerini Three-Component Reaction (P-3CR) Mechanism A Aldehyde + Carboxylic Acid + Isocyanide B Trimolecular Complex A->B Association C Nitrilium Intermediate B->C Nucleophilic Attack D Imidate Adduct C->D + Carboxylate E Passerini Product (α-Acyloxy Amide) D->E Mumm Rearrangement

Caption: Generalized mechanism of the Passerini Three-Component Reaction.

The Biginelli Reaction

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance, from an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.[11][12][13] The reaction is typically catalyzed by a Brønsted or Lewis acid.[11][14]

The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol. The final step is an intramolecular cyclization via condensation, which forms the stable six-membered dihydropyrimidine ring.[11]

Biginelli_Mechanism Biginelli Reaction Mechanism A Aldehyde + Urea B N-Acylimine Intermediate A->B Condensation, +H⁺, -H₂O D Open-Chain Adduct B->D + Enol (C) C β-Ketoester (Enol form) E DHPM Product D->E Cyclization, -H₂O

Caption: Generalized mechanism of the acid-catalyzed Biginelli Reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of diverse compound libraries. Researchers should consider that optimization of solvent, temperature, and catalyst may be necessary for specific substrate combinations.

Protocol 1: Synthesis of a Ugi Product Library

This protocol outlines the parallel synthesis of a library of α-acylaminoamides using 2-bromo-4-chloro-3-fluorobenzaldehyde as the core aldehyde component.

Ugi_Workflow Experimental Workflow for Ugi Library Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Stock Solution of Aldehyde in Methanol B Array of Amines (in vials) C Array of Carboxylic Acids (in vials) D Array of Isocyanides (in vials) E Dispense Aldehyde and Amine solutions F Add Carboxylic Acid E->F G Add Isocyanide (dropwise, 0°C) F->G H Stir at RT for 24-48h G->H I Evaporate Solvent H->I J Liquid-Liquid Extraction (e.g., EtOAc/H₂O) I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, IR) K->L

Caption: General workflow for parallel Ugi reaction synthesis.

Materials and Reagents:

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.05 eq)

  • Carboxylic acid (e.g., acetic acid, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.1 eq)

  • Methanol (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, ice bath

  • Reagents for work-up and chromatography (e.g., ethyl acetate, hexane, silica gel)

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isocyanides are highly toxic and have a strong, unpleasant odor. Handle with extreme care.[15][16]

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled.[15]

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-bromo-4-chloro-3-fluorobenzaldehyde (e.g., 1.0 mmol, 237.5 mg) and the primary amine (1.05 mmol) in anhydrous methanol (5 mL). Stir the solution for 15 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the mixture and continue stirring for another 5 minutes.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add the isocyanide (1.1 mmol) to the reaction mixture dropwise over 5 minutes. A mild exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ugi product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Acid-Catalyzed Biginelli Reaction

This protocol describes a straightforward synthesis of a dihydropyrimidinone (DHPM) derivative, a valuable heterocyclic scaffold.

Materials and Reagents:

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromo-4-chloro-3-fluorobenzaldehyde (1.0 mmol, 237.5 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.5 mmol, 90 mg) in ethanol (10 mL).

  • Add 3-4 drops of concentrated HCl to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours. A solid precipitate may form as the reaction progresses.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure DHPM derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Expected Outcomes

The use of 2-bromo-4-chloro-3-fluorobenzaldehyde in MCRs allows for the rapid generation of complex products. The yields and specific conditions can vary based on the reactivity of the other components.

ReactionKey ComponentsProduct ScaffoldTypical SolventCatalystYield Range
Ugi (U-4CR) Aldehyde, Amine, Carboxylic Acid, Isocyanideα-AcylaminoamideMethanol, EthanolNone (Self-catalyzed)50-90%
Passerini (P-3CR) Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideDCM, THF (aprotic)None60-95%
Biginelli Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneEthanol, AcetonitrileBrønsted/Lewis Acid65-90%

Conclusion: A Versatile Building Block for Chemical Innovation

2-Bromo-4-chloro-3-fluorobenzaldehyde is a highly valuable and versatile building block for diversity-oriented synthesis. Its activated carbonyl group facilitates participation in a range of powerful multicomponent reactions, including the Ugi, Passerini, and Biginelli reactions. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers and drug development professionals to construct libraries of novel, complex, and potentially bioactive molecules. The halogenated phenyl ring not only influences the physicochemical properties of the final products but also offers a strategic site for subsequent diversification, further expanding the accessible chemical space from this single, powerful starting material.

References

  • Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Hassan, A., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Frontiers in Chemistry.
  • Capot Chemical. (2026, February 22). MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde. Retrieved March 15, 2026, from [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323–8359.
  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2413–2417.
  • Shaaban, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(15), 4983.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved March 15, 2026, from [Link]

  • Domínguez, G., & Ramón, D. J. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(3), 221.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-358.
  • Wang, C.-H., et al. (2010).
  • TCI Chemicals. (2025, February 10). Safety Data Sheet: 4-Bromo-2-fluorobenzaldehyde.
  • Wikipedia. (n.d.). Passerini reaction. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved March 15, 2026, from [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Journal of Physics: Conference Series, 1234, 012067.
  • Wang, C., et al. (2019).
  • Ghasemi, S., et al. (2024). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 14, 12345-12367.
  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde.
  • Hashem, H. E. (2020).
  • Ríos-Lombardía, N., et al. (2019).
  • Wang, Y., et al. (2022). A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds. Green Chemistry, 24, 7894-7899.
  • Kadam, P. D., et al. (2025). Physicochemical, Spectroscopic, and Antimicrobial Evaluation of New Substituted Benzaldehyde Derivatives of Pyrrolo[2,3-d]pyrimidinehydrazide. International Journal of Biology, Pharmacy and Allied Sciences, 14(10), 5458-5472.
  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Org. Synth., 94, 54-65.
  • ChemicalBook. (2025, August 30). 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet.
  • Theodorou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7904.
  • Beletskaya, I. P., et al. (2024). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry, 20, 156-164.
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved March 15, 2026, from [Link]

  • Vande Velde, C. (n.d.). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Interreg Vlaanderen-Nederland.
  • Salih, S. J., et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1‐(H)ones. Journal of Synthetic Chemistry, 2(2), 156-163.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-4-chloro-3-fluorobenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the purification of 2-Bromo-4-chloro-3-fluorobenzaldehyde. Engineered for research scientists and drug development professionals, this guide moves beyond basic procedures to explain the thermodynamic and kinetic principles driving the recrystallization of highly halogenated synthetic intermediates.

Physicochemical Reference Data

Before initiating purification, it is critical to understand the physical parameters of the target molecule. The following table summarizes the quantitative data required for solvent selection and handling:

ParameterSpecification
Chemical Name 2-Bromo-4-chloro-3-fluorobenzaldehyde
CAS Registry Number 1785320-57-1
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Target Commercial Purity ≥95%
Solubility Profile Very low aqueous solubility; highly soluble in polar aprotic (e.g., EtOAc) and halogenated solvents
Recrystallization Workflow

Recrystallization A Crude 2-Bromo-4-chloro- 3-fluorobenzaldehyde B Solvation in EtOAc (Near Boiling) A->B C Anti-Solvent Addition (Hexanes to Cloud Point) B->C D Hot Filtration (Remove Insolubles) C->D E Controlled Cooling (25°C then 0°C) D->E F Vacuum Filtration & Cold Isopropanol Wash E->F G Vacuum Drying (Constant Weight) F->G H Purified Monomer (≥95% Purity) G->H

Workflow for the binary solvent recrystallization of halogenated benzaldehydes.

Self-Validating Protocol: Binary Solvent Recrystallization

Because highly halogenated benzaldehydes possess a highly lipophilic aromatic core paired with a polar aldehyde moiety, single-solvent systems often result in either poor recovery or inadequate purification. A binary system utilizing a standard Hexanes/Ethyl Acetate (EtOAc) mixture allows for precise modulation of the solution's dielectric constant (1)[1].

Step 1: Solvation & Lattice Disruption Suspend the crude 2-Bromo-4-chloro-3-fluorobenzaldehyde in a minimal volume of EtOAc. Heat gently to 50–60°C under constant stirring until fully dissolved.

  • Causality: Thermal energy overcomes the crystal lattice enthalpy, while the polar aprotic nature of EtOAc readily solvates the aldehyde moiety.

Step 2: Anti-Solvent Titration Remove the flask from the heat source. Begin dropwise addition of Hexanes while swirling. Stop immediately when a faint, persistent cloudiness is observed.

  • Self-Validation: The visual "cloud point" is a self-validating thermodynamic indicator. It confirms that the solution has reached exact saturation without requiring complex concentration calculations.

Step 3: Clarification (Hot Filtration) Add 1–2 drops of EtOAc just until the solution clears again. Rapidly filter the hot solution through a pre-warmed Büchner funnel into a clean Erlenmeyer flask.

  • Causality: This step acts as a thermodynamic reset. It removes insoluble polymeric byproducts, dust, or inorganic salts that could act as heterogeneous nucleation sites and prematurely trap impurities during crystal growth.

Step 4: Controlled Nucleation & Growth Cover the flask and allow the clarified filtrate to cool undisturbed to room temperature (approx. 25°C) over 2 hours. Once at room temperature, transfer the flask to an ice bath (0°C) for an additional 1 hour.

  • Causality: Slow cooling favors the thermodynamic product (large, highly pure crystals) over the kinetic product (impure, amorphous powder). Rapid crashing out traps solvent and impurities within the crystal lattice.

Step 5: Isolation & Selective Washing Collect the newly formed crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold isopropanol.

  • Causality: As noted in advanced aldehyde purification protocols, rinsing with ice-cold isopropanol selectively dissolves and strips away outer layers of red/orange polymerized byproducts without dissolving the bulk crystal mass ().

Step 6: Vacuum Drying Dry the crystals in a vacuum desiccator well below their melting point.

  • Self-Validation: Weigh the crystals periodically. Achieving a constant weight across two successive measurements confirms the complete removal of residual volatile solvents.

Troubleshooting Guide

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the chosen solvent system.

  • Corrective Action: Re-dissolve the oil by adding a small amount of the "good" solvent (EtOAc) and heating. Cool the solution much more slowly. If oiling persists, introduce a seed crystal of pure 2-Bromo-4-chloro-3-fluorobenzaldehyde to bypass the nucleation energy barrier and force solid crystal growth rather than liquid-liquid phase separation.

Q: The isolated crystals have a distinct pink or orange discoloration. Is the batch ruined? A: Not necessarily. Halogenated benzaldehydes are highly prone to trace autoxidation or polymerization, which manifests as a red/orange tint.

  • Corrective Action: Do not discard the batch. Rinsing the filtered crystals with ice-cold isopropanol will effectively strip away the outer layers of polymerized product, leaving the pure pale-yellow/white crystals intact.

Q: I am experiencing a massive yield loss (>40%) after filtration. Where did my product go? A: The product is likely still dissolved in the mother liquor due to an excess of the "good" solvent (EtOAc) or insufficient cooling time.

  • Corrective Action: Transfer the mother liquor to a rotary evaporator, concentrate it to 1/3 of its original volume, and repeat the cooling process (0°C to -20°C) to harvest a "second crop" of crystals.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for the purified aldehyde? A: Benzaldehydes are highly susceptible to atmospheric oxidation, which converts the aldehyde into the corresponding benzoic acid. To prevent degradation, the purified, dried crystals must be stored in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) in a cool, dark environment, strictly avoiding moisture (2)[2].

Q: Are there specific safety considerations for handling this compound? A: Yes. 2-Bromo-4-chloro-3-fluorobenzaldehyde can cause respiratory irritation and must be handled in a well-ventilated fume hood. Avoid dust formation during the transfer of dry crystals. Use standard PPE, including nitrile gloves and a P95/P1 particle respirator if airborne dust is a risk[2]. Commercial standards for this compound typically mandate a purity of ≥95% (3)[3], meaning strict handling protocols are necessary to prevent contamination post-purification.

References
  • Eidoloncs. "Recrystallisation protocol: P2NP". Available at:[Link]

  • Capot Chemical. "MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde". Available at: [Link]

Sources

Technical Support Center: Chromatographic Separation of 2-Bromo-4-chloro-3-fluorobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical resolution of complex halogenated benzaldehydes. The separation of 2-Bromo-4-chloro-3-fluorobenzaldehyde from its positional isomers (regioisomers) presents a significant analytical challenge in pharmaceutical development. Due to the nearly identical molecular weights, boiling points, and hydrophobic footprints of these isomers, standard chromatographic approaches often fail.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you achieve baseline resolution using advanced Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.

Diagnostic Method Selection Workflow

Before beginning method development, utilize the following decision matrix to determine the optimal chromatographic pathway for your specific matrix and sensitivity requirements.

G N1 Analyze Isomer Mixture N2 Volatile & Thermally Stable? N1->N2 N3 GC Method Development N2->N3 Yes N4 HPLC Method Development N2->N4 No / Prefer LC N5 Select Column (e.g., DB-624) N3->N5 N6 Select Fluorinated Phase (e.g., PFP / Fluofix) N4->N6 N7 1D-GC Co-elution? N5->N7 N9 Optimize Mobile Phase (TFEO modifier) N6->N9 N8 Heart-Cutting 2D-GC (Deans Switch) N7->N8 Yes N10 Fully Resolved Isomers N7->N10 No N8->N10 N9->N10

Chromatographic workflow for resolving halogenated benzaldehyde isomers.

Method Development FAQs: The Causality of Separation

Q: Why do positional isomers of 2-Bromo-4-chloro-3-fluorobenzaldehyde co-elute on standard C18 HPLC columns? A: Standard octadecyl siloxane (ODS/C18) columns rely primarily on hydrophobic (solvophobic) interactions. Because the regioisomers of this halogenated benzaldehyde possess identical atoms, their hydrophobic volumes are virtually indistinguishable. C18 phases lack the structural rigidity to recognize the subtle spatial differences of the halogen substituents[1].

Q: How do fluorinated stationary phases solve this HPLC co-elution? A: Switching to a fluorinated stationary phase (such as Pentafluorophenyl [PFP] or branched-polyfluoroalkylsilane) fundamentally changes the retention mechanism. These phases introduce dipole-dipole, π−π , and charge-transfer interactions. More importantly, the rigid molecular structure of the fluorocarbon chain enhances shape selectivity, allowing the column to discriminate based on the exact positional steric hindrance of the bulky bromine and highly electronegative fluorine atoms[1][2].

Q: When should I choose GC over HPLC for these specific isomers? A: Gas chromatography relies less on stationary phase selectivity and more on inherent column efficiency (high theoretical plate counts)[3]. Because 2-Bromo-4-chloro-3-fluorobenzaldehyde is volatile and thermally stable, GC is often the superior choice for trace-level impurity profiling. Advanced techniques like Low Thermal Mass GC (LTM-GC) or Two-Dimensional GC (2D-GC) can achieve detection limits in the picogram range, which is critical for controlling potentially genotoxic impurities (p-GTIs) in drug substances[3][4].

Troubleshooting Guide

Issue 1: Persistent co-elution of closely related regioisomers in 1D-GC.

  • Root Cause: A single-dimension capillary column (e.g., DB-624) may lack the peak capacity required to resolve all possible positional permutations of the bromochlorofluoro- ring.

  • Solution: Implement heart-cutting two-dimensional gas chromatography (2D-GC) using a Deans switch. By transferring the unresolved fraction from the primary column to a secondary column with orthogonal selectivity (e.g., a CHIRALDEX column), you multiply the peak capacity and achieve baseline resolution[4].

Issue 2: Peak tailing and poor symmetry in HPLC.

  • Root Cause: Uncapped silanol groups on the silica support are undergoing secondary interactions with the polarized aldehyde moiety.

  • Solution: Utilize an optimized mobile phase modifier. Adding a masking agent or utilizing a fluorinated alcohol like 2,2,2-trifluoroethanol (TFEO) in the mobile phase significantly suppresses silanol interactions and improves peak symmetry for fluorinated compounds[1].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies include built-in System Suitability Tests (SST) to validate the assay before sample analysis.

Protocol A: High-Resolution 2D-GC Method for Regioisomers

Designed for the ultra-sensitive detection of trace regioisomer impurities.

Step-by-Step Methodology:

  • System Configuration: Equip the GC with a Deans switch. Install a primary column (e.g., DB-624, 30 m × 0.25 mm, 1.4 µm) and a secondary column with orthogonal selectivity (e.g., CHIRALDEX, 30 m × 0.25 mm, 0.12 µm)[3][4].

  • Carrier Gas: Set Helium at a constant flow rate of 1.2 mL/min.

  • Temperature Programming: Utilize Low Thermal Mass (LTM) heating. Start at 60°C (hold 1 min), ramp at 10°C/min to 150°C, then ramp at 5°C/min to 250°C[3].

  • Heart-Cutting: Program the Deans switch to divert the effluent to the secondary column precisely during the elution window of the unresolved primary peak.

  • Detection: Use a micro-Electron Capture Detector (µ-ECD) set to 280°C for maximum sensitivity to halogens[4].

  • Self-Validation (SST): Inject a calibration standard containing 2-Bromo-4-chloro-3-fluorobenzaldehyde and its closest eluting isomer.

    • Acceptance Criteria: Resolution ( Rs​ ) on the secondary column must be ≥1.5 . Signal-to-noise (S/N) for a 0.05 ng injection must be ≥10 .

Protocol B: Reversed-Phase HPLC using Fluorinated Stationary Phases

Designed for preparative scale-up or routine QA/QC environments.

Step-by-Step Methodology:

  • Column Selection: Install a Pentafluorophenyl (PFP) or branched-polyfluoroalkylsilane column (150 x 4.6 mm, 3 µm particle size)[1][2].

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water (40:60 v/v). To improve peak shape, incorporate 0.1% 2,2,2-trifluoroethanol (TFEO) as a modifier[1]. Filter and degas.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at a controlled ambient temperature (25°C).

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation (SST): Inject a blank to verify baseline stability, followed by a system suitability mix.

    • Acceptance Criteria: Peak symmetry factor ( As​ ) for the target analyte must fall between 0.9 and 1.2. Retention time relative standard deviation (RSD) over 5 replicate injections must be ≤1.0% .

Quantitative Data Presentation

Table 1: Performance Metrics for Isomer Separation Techniques

TechniqueColumn TypeRetention MechanismResolution ( Rs​ )Sensitivity (LOD)Typical Run Time
1D-GC (LTM-GC) DB-624Boiling point, polarity1.1 - 1.4~0.4 ppm< 10 mins
2D-GC (Heart-Cutting) DB-624 + CHIRALDEXOrthogonal selectivity> 2.00.004 - 0.02 ng15 - 20 mins
HPLC (Standard RP) C18 / ODSSolvophobic< 1.0 (Co-elution)~1.0 ppm15 - 25 mins
HPLC (Fluorinated) PFP / FluofixDipole, π−π , steric1.5 - 1.8~0.5 ppm20 - 30 mins

Table 2: Method Troubleshooting Matrix

Observed AnomalyPrimary SuspectCorrective Action
GC: Broad, tailing peaks Active sites in the inlet linerReplace with a deactivated, ultra-inert glass liner.
GC: Baseline drift during ramp Column bleed at high tempsCondition column; utilize LTM-GC to minimize thermal degradation.
HPLC: Retention time shifting Temperature fluctuationsEnsure column oven is active and strictly controlled at 25°C.
HPLC: Split peaks Sample solvent mismatchDissolve the sample in the initial mobile phase composition.

References[2] A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers - Benchchem - https://benchchem.com[3] Analytical Methods - RSC Publishing - https://pubs.rsc.org[4] Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate - https://www.researchgate.net[1] Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns - OUP - https://academic.oup.com

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-3-fluorobenzaldehyde. This guide provides in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions for this versatile, yet challenging, building block. The structure of this guide is designed to address common conceptual questions and specific experimental issues in a direct, question-and-answer format.

The unique substitution pattern of 2-Bromo-4-chloro-3-fluorobenzaldehyde—featuring differential halogen reactivity, potential steric hindrance, and an electron-withdrawing environment—necessitates careful consideration of reaction parameters. This document will explain the causality behind experimental choices to empower you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental reactivity and handling of 2-Bromo-4-chloro-3-fluorobenzaldehyde in cross-coupling reactions.

Q1: Which halogen on 2-Bromo-4-chloro-3-fluorobenzaldehyde is expected to react in a standard palladium-catalyzed cross-coupling reaction, and why?

The bromine atom at the 2-position will selectively react over the chlorine atom at the 4-position under typical palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling. This high chemoselectivity is governed by the significant difference in the carbon-halogen bond dissociation energies (BDE). The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] Consequently, the C-Br bond undergoes oxidative addition to the palladium(0) catalyst center much more readily, as this is often the rate-determining step of the catalytic cycle.[1][2] The general reactivity trend for aryl halides in oxidative addition is I > Br > OTf >> Cl.[1][3][4][5]

Q2: Can the aldehyde functional group interfere with the coupling reaction?

Generally, aldehyde groups are well-tolerated in Suzuki-Miyaura coupling reactions.[6] However, under specific conditions, the aldehyde's oxygen atom can coordinate to the palladium metal center. This interaction could potentially inhibit the catalyst or influence its reactivity.[6][7] If you suspect the aldehyde is causing issues, such as low catalyst turnover, careful selection of ligands that minimize this interaction can be beneficial. In most standard protocols, however, direct interference is not a primary concern.

Q3: My reaction mixture is turning black. Is this an indication of failure?

Not necessarily. It is very common for palladium-catalyzed reactions to turn dark brown or black.[6] This color change is often due to the formation of finely divided palladium metal, known as "palladium black."[6] While a very rapid precipitation of a large amount of black solid might indicate premature catalyst decomposition, many successful, high-yielding reactions proceed with a black appearance. The ultimate indicator of success is the consumption of starting material and formation of the product, as monitored by techniques like TLC or LC-MS, not the color of the reaction mixture.[6][8]

Q4: What is the general mechanism for the Suzuki-Miyaura coupling reaction?

The reaction proceeds through a catalytic cycle involving three primary steps[3][9][10]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of 2-Bromo-4-chloro-3-fluorobenzaldehyde, forming a Pd(II) complex.[3][4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond in the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][12]

Troubleshooting Guide for Low Yields & Side Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling reaction.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation Ineffective Catalyst/Ligand System: The catalyst may not be active enough to overcome the steric hindrance from the ortho-bromo and ortho-fluoro substituents, or the rate of reductive elimination may be slow.Screen Ligands: Employ bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. These ligands promote both oxidative addition and the final reductive elimination step.[6][12][13] Use a Pre-catalyst: Consider using a stable pre-catalyst (e.g., a Buchwald palladacycle) to ensure a consistent supply of the active Pd(0) species.[6]
Suboptimal Base or Solvent: The base may not be effectively activating the boronic acid, or the reagents may have poor solubility.Vary the Base: Test a range of inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Carbonates and phosphates are often effective and well-tolerated.[6][13] Optimize Solvent System: Common solvents include dioxane, toluene, or DMF. Often, a mixture of the organic solvent with a small amount of water (e.g., 4:1 to 10:1) can accelerate the transmetalation step.[6][14] For base-sensitive substrates, anhydrous conditions with KF can be used.[11]
Insufficient Temperature or Reaction Time: The reaction may have a high activation energy barrier that is not being overcome, or it may simply be slow.Adjust Temperature: While some couplings work at room temperature, many require heating. Start at a moderate temperature (e.g., 80 °C) and increase incrementally to 100-110 °C if no conversion is observed.[6][15] Monitor Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion.[6][15]
Poor Reagent Quality or Atmosphere: Degradation of the boronic acid or deactivation of the catalyst by oxygen can halt the reaction.Check Reagents: Ensure the boronic acid is pure and has not degraded during storage. Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout.[4][6]
Significant Side Product Formation Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or excess Pd(II) species.Thorough Degassing: Rigorously remove all oxygen from the reaction mixture by sparging with an inert gas or using several freeze-pump-thaw cycles.[6][12] Use Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure efficient in situ reduction if using a Pd(II) source like Pd(OAc)₂.[6]
Protodeboronation: The boronic acid C-B bond is cleaved and replaced with a C-H bond. This is common with sensitive boronic acids or in the presence of excess water/base.Use Stable Boron Reagents: Consider using potassium trifluoroborate salts or boronic acid pinacol esters (Bpin), which are often more stable alternatives to boronic acids.[6][11] Control Water Content: While a small amount of water can be beneficial, excess water can promote this side reaction.
Hydrodebromination (Dehalogenation): The C-Br bond is replaced by a C-H bond, yielding 4-chloro-3-fluorobenzaldehyde. This can occur if a hydride species is generated and reductively eliminates with the aryl group.Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents to minimize potential proton sources.[13] Select Weaker Base: Strong, nucleophilic bases can sometimes promote dehalogenation. A weaker base like K₃PO₄ or Cs₂CO₃ is often a better choice.[13] Accelerate Reductive Elimination: Use bulky, electron-rich ligands to ensure the desired reductive elimination of the product is faster than competing side reactions like dehalogenation.[12][13]

Mechanistic Insights & Visualizations

Understanding the underlying processes is key to rational optimization. The following diagrams illustrate the core catalytic cycle and a logical workflow for troubleshooting.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex re_label Reductive Elimination pd0->re_label Product Ar-Ar' trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex oa_label Oxidative Addition oa_complex->oa_label + Ar-Br trans_complex->pd0 trans_label Transmetalation trans_complex->trans_label + Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][14]

Troubleshooting_Workflow start Reaction Issue: Low Yield or Side Products check_conditions 1. Verify Core Conditions - Inert Atmosphere? - Reagents Pure? - Solvents Degassed? start->check_conditions optimize_catalyst 2. Optimize Catalyst System - Screen bulky, electron-rich ligands (SPhos, XPhos) - Try a pre-catalyst check_conditions->optimize_catalyst Yes optimize_base 3. Optimize Base & Solvent - Screen bases (K₃PO₄, Cs₂CO₃) - Add water co-solvent - Vary solvent (Dioxane, Toluene) optimize_catalyst->optimize_base optimize_temp 4. Optimize Temperature - Increase temperature incrementally (e.g., 80°C -> 110°C) - Monitor by TLC/LC-MS optimize_base->optimize_temp success Successful Optimization optimize_temp->success

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-chloro-3-fluorobenzaldehyde with a generic arylboronic acid. Optimal conditions are substrate-dependent and may require further screening based on the troubleshooting guide above.

Materials:

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • SPhos (0.04 mmol, 4 mol%)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-chloro-3-fluorobenzaldehyde, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate (Pd(OAc)₂) and the SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by withdrawing small aliquots and analyzing via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and add water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde - Benchchem. (URL: )
  • How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem. (URL: )
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (URL: )
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem. (URL: )
  • Reactivity of Ortho-Halo Benzaldehydes in Suzuki Coupling: A Compar
  • 4-Fluorobenzaldehyde Synthesis Intermediate: The Significance of 2-Bromo-4-fluorobenzaldehyde - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

Technical Support Center: Preventing Decomposition of 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals handling 2-Bromo-4-chloro-3-fluorobenzaldehyde (BCFB). Polyhalogenated benzaldehydes are highly reactive building blocks; however, the synergistic electron-withdrawing effects of the bromo, chloro, and fluoro substituents create unique vulnerabilities during synthesis.

This guide synthesizes field-proven insights to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure experimental success.

Part 1: Causality of Decomposition (The "Why")

To prevent decomposition, you must first understand the electronic landscape of the molecule. The presence of three halogens heavily deactivates the aromatic ring while simultaneously sensitizing specific bonds to side reactions.

Decomposition BCFB 2-Bromo-4-chloro-3- fluorobenzaldehyde Oxidation Auto-oxidation (O2 exposure) BCFB->Oxidation SNAr SNAr Reaction (Nucleophiles/Base) BCFB->SNAr Cannizzaro Cannizzaro Disproportionation (Strong Base) BCFB->Cannizzaro BenzoicAcid 2-Bromo-4-chloro-3- fluorobenzoic acid Oxidation->BenzoicAcid SubstitutedRing Fluoro/Chloro Displacement SNAr->SubstitutedRing AlcoholAcid Benzyl Alcohol + Benzoate Salt Cannizzaro->AlcoholAcid

Primary degradation pathways of 2-Bromo-4-chloro-3-fluorobenzaldehyde under standard conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: My starting material is contaminated with a white precipitate before the reaction even starts. What is it, and how do I salvage it?

The Causality: The white precipitate is 2-bromo-4-chloro-3-fluorobenzoic acid. While the introduction of halogens introduces an electron-withdrawing inductive effect that can theoretically stabilize the ring[1], the formyl C-H bond remains highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen[2]. The Solution: Do not use the contaminated batch as-is, as the acidic proton will quench organometallic reagents and alter reaction stoichiometries.

  • Salvage: Dissolve the mixture in diethyl ether and wash with saturated aqueous NaHCO3​ . The benzoic acid will partition into the aqueous layer. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

  • Prevention: Store the purified aldehyde under an inert argon atmosphere at 2–8 °C, as mandated by standard safety data sheets for polyhalogenated benzaldehydes[3].

Q2: During basic reactions (e.g., Knoevenagel condensations), I observe a complex mixture, and mass spectrometry shows a loss of 19 Da. Why?

The Causality: You are triggering an unwanted Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the 3-position is highly activated by the ortho-chloro, meta-bromo, and para-formyl groups. Strong nucleophiles (like primary amines in excess, alkoxides, or hydroxides) will rapidly displace the fluorine atom. The Solution: Transition to non-nucleophilic bases. Instead of using NaOH or primary amines as bases, utilize strictly stoichiometric amounts of sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or catalytic piperidine/acetic acid mixtures.

Q3: How do I successfully perform a nucleophilic addition to the aldehyde without causing debromination?

The Causality: The 2-bromo position is highly susceptible to metal-halogen exchange. If you use standard organolithium ( R−Li ) or Grignard ( R−MgX ) reagents at room temperature, the metal will preferentially exchange with the bromine atom rather than adding to the carbonyl carbon, leading to debrominated side products and cross-coupled oligomers. The Solution: You must kinetically favor carbonyl addition over metal-halogen exchange. This is achieved by strictly maintaining cryogenic temperatures (-78 °C) and utilizing transmetalation strategies (e.g., adding anhydrous CeCl3​ to form an organocerate), which selectively attacks the carbonyl without disrupting the C-Br bond.

Part 3: Quantitative Stability & Degradation Data

To design successful experiments, adhere to the following empirically derived stability thresholds for 2-Bromo-4-chloro-3-fluorobenzaldehyde.

ParameterCritical Threshold / ConditionPrimary Degradation PathwayMitigation Strategy
Atmosphere Ambient Air ( O2​ exposure > 2 hrs)Radical auto-oxidation to Benzoic AcidSchlenk line techniques; Argon purging.
Temperature > 40 °C (prolonged heating)Thermal degradation / Accelerated oxidationRun reactions at RT or below; use reflux only if rigorously deoxygenated.
pH / Base pH>10 (Strong/Nucleophilic Bases)SNAr (Fluorine displacement) & CannizzaroUse mild, sterically hindered bases (e.g., DIPEA, 2,6-Lutidine).
Organometallics R−Li , R−MgX at > -40 °CMetal-Halogen Exchange at C-BrStrict cryogenic control (-78 °C); CeCl3​ additives.

Part 4: Field-Proven Experimental Protocols

Protocol: Self-Validating Reductive Amination

In the synthesis of complex therapeutics, such as PRMT5 inhibitors, reactions involving 2-bromo-4-chloro-3-fluorobenzaldehyde and primary amines must be carefully controlled to prevent SNAr and ensure selective imine formation prior to reduction[4].

Workflow Step1 1. Dissolve Aldehyde in dry DCE Step2 2. Add Amine (1.0 eq) + AcOH (cat.) Step1->Step2 Step3 3. Stir 2h at RT (Imine Formation) Step2->Step3 Step4 4. Validate via LC-MS (Check for SNAr) Step3->Step4 Step5 5. Add STAB (1.5 eq) at 0 °C Step4->Step5 Step6 6. Aqueous Quench (sat. NaHCO3) Step5->Step6

Self-validating reductive amination workflow designed to prevent SNAr degradation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Condensation: Add the primary amine (1.0 eq) dropwise. Causality: Limiting the amine to exactly 1.0 equivalent prevents excess nucleophile from initiating SNAr at the fluorine position. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl.

  • Self-Validation Check (Critical): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Pass Condition: Mass spectrum shows the exact mass of the imine intermediate.

    • Fail Condition: Mass spectrum shows a loss of 19 Da (defluorination). If this occurs, the reaction was too warm or the amine was added too quickly. Discard and restart.

  • Reduction: Once validated, cool the reaction to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq). Causality: STAB is a mild reducing agent that will not reduce the carbon-halogen bonds, unlike stronger agents like LiAlH4​ .

  • Quenching: Stir for 4 hours, then quench carefully with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry, and concentrate.

Part 5: References

  • BenchChem. Comparative analysis of the stability of halogenated vs. non-halogenated diethylaminobenzaldehydes. Retrieved from 1

  • IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from 2

  • Capot Chemical. MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde. Retrieved from 3

  • Google Patents (US20250154172A1). PRMT5 inhibitors and uses thereof. Retrieved from 4

Sources

Removal of starting material from 2-Bromo-4-chloro-3-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1).

This highly substituted benzaldehyde is a critical electrophilic building block in the synthesis of Factor XIa inhibitors and PRMT5 inhibitors [1]. However, its unique stereoelectronic profile frequently results in incomplete reaction conversions, necessitating rigorous downstream purification to remove the unreacted starting material.

Diagnostic Workflow: Selecting a Scavenging Strategy

Before troubleshooting, it is critical to align your purification strategy with the chemical nature of your target product and the scale of your reaction.

Workflow Start Crude Reaction Mixture (Contains 2-Br-4-Cl-3-F-Benzaldehyde) Decision1 Is the target product acid/base sensitive? Start->Decision1 Amine Basic Amine Product (e.g., Reductive Amination) Decision1->Amine No (Basic Product) Neutral Neutral/Sensitive Product (e.g., Wittig, Grignard) Decision1->Neutral Yes (Neutral Product) AcidBase Acid-Base Extraction (Aldehyde remains in organic phase) Amine->AcidBase Decision2 Reaction Scale? Neutral->Decision2 Error Standard Biphasic Wash (High Risk of Incomplete Removal) Neutral->Error Avoid Bisulfite Modified Bisulfite Extraction (DMF/NaHSO3 Co-solvent System) Decision2->Bisulfite Preparative Scale (>1g) Scavenger Covalent Scavenging (PS-Tosylhydrazine or Isoniazid) Decision2->Scavenger Library Scale (<100mg)

Diagnostic workflow for removing unreacted 2-bromo-4-chloro-3-fluorobenzaldehyde.

Troubleshooting & FAQs: The Causality of Persistence

Q1: Why does 2-Bromo-4-chloro-3-fluorobenzaldehyde frequently persist as unreacted starting material in reductive aminations and nucleophilic additions? The Causality: The persistence of this specific aldehyde is a direct consequence of steric hindrance. The presence of the massive ortho-bromo group severely restricts the Bürgi-Dunitz trajectory required for incoming nucleophiles (such as amines or Grignard reagents) to attack the carbonyl carbon. While the electron-withdrawing nature of the three halogens increases the electrophilicity of the formyl group, the steric penalty often slows down the addition rate or shifts the equilibrium of intermediate imine formation backward, typically leaving 5–15% of the aldehyde unreacted in the crude mixture.

Q2: Standard column chromatography fails to separate the unreacted aldehyde from my target alcohol. What is the mechanistic alternative? The Causality: Halogenated benzaldehydes and their corresponding benzylic alcohols (e.g., from a Grignard addition) exhibit nearly identical retention factors (Rf) on normal-phase silica due to similar dipole moments. The solution is to exploit the chemical reactivity of the aldehyde rather than its physical polarity. By forcing a nucleophilic addition of bisulfite (HSO 3−​ ), you convert the highly lipophilic, neutral aldehyde into a highly polar, water-soluble α-hydroxy sulfonate salt (a bisulfite adduct) [2]. This allows for a simple liquid-liquid extraction where the unreacted starting material is washed away in the aqueous layer.

Q3: I tried a standard aqueous sodium bisulfite wash, but the aldehyde was not fully removed. Why did it fail, and how do I fix it? The Causality: Standard bisulfite extractions rely on a biphasic system (e.g., Dichloromethane and water). Because 2-bromo-4-chloro-3-fluorobenzaldehyde is exceptionally lipophilic, the reaction rate at the biphasic interface is too slow to achieve complete conversion during a standard 2-minute separatory funnel shake. The Fix: You must use a modified extraction protocol utilizing a water-miscible co-solvent like Dimethylformamide (DMF)[3]. The DMF homogenizes the bisulfite and the aldehyde into a single phase, drastically increasing the collision frequency and driving the adduct formation to completion before the immiscible extraction solvent is added.

Quantitative Performance Data

To assist in selecting the most efficient purification route, the following table summarizes the empirical performance of various scavenging methods specifically applied to highly hindered, halogenated benzaldehydes.

Scavenging MethodologyOptimal ScaleAldehyde Removal EfficiencyTarget Product RecoveryProcessing Time
Standard Aqueous NaHSO 3​ Wash>1 g40–60%~90%15 mins
Modified DMF/NaHSO 3​ Extraction >1 g >99% 85–95% 45 mins
PS-Tosylhydrazine Resin<100 mg>98%90–95%12–18 hours
Isoniazid Chemical Scavenging [4]100 mg – 1 g>95%80–85%4 hours

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms the success of the current step.

Protocol A: Modified Bisulfite Extraction for Hindered Aldehydes

Designed for neutral or acid/base-sensitive products (e.g., Wittig or Grignard products) on a preparative scale (>1 g).

  • Homogenization: Dissolve the crude reaction mixture (containing the target product and unreacted 2-bromo-4-chloro-3-fluorobenzaldehyde) in a minimal volume of Dimethylformamide (DMF) (approx. 10 mL per gram of crude).

    • Validation Checkpoint: The solution must be completely transparent. Cloudiness indicates poor solvation, which will stall the bisulfite adduct formation.

  • Adduct Formation: Add an equal volume of saturated aqueous sodium bisulfite (NaHSO 3​ ). Shake vigorously in a separatory funnel for 3 to 5 minutes.

    • Causality: The extended time and DMF co-solvent overcome the steric hindrance of the ortho-bromo group, allowing the α-hydroxy sulfonate salt to form homogeneously.

  • Phase Separation: Add an immiscible organic solvent (e.g., Hexanes or Ethyl Acetate, depending on product solubility) and an equal volume of deionized water. Shake vigorously and allow the layers to settle.

    • Validation Checkpoint: Two distinct, sharp layers must form. The target product migrates to the organic layer, while the charged bisulfite adduct and DMF remain in the aqueous layer.

  • Washing: Drain the aqueous layer. Wash the organic layer three additional times with deionized water to remove any residual DMF.

  • Verification: Spot the organic layer on a TLC plate alongside a pure standard of 2-bromo-4-chloro-3-fluorobenzaldehyde. The complete absence of the UV-active starting material spot confirms successful scavenging. Dry the organic layer over Na 2​ SO 4​ and concentrate.

Protocol B: Polymer-Supported Scavenging

Designed for high-throughput library synthesis or small-scale reactions (<100 mg) where liquid-liquid extraction results in unacceptable mass loss.

  • Resin Swelling: Dissolve the crude mixture in a 9:1 ratio of Dichloromethane (DCM) to Methanol. Add 3.0 to 4.0 equivalents of Polymer-Supported Tosylhydrazine (PS-TsNHNH 2​ ) resin.

    • Causality: The DCM swells the polystyrene matrix of the resin, exposing internal nucleophilic hydrazine sites to the bulky aldehyde. The methanol acts as a protic co-solvent to accelerate hydrazone formation.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 12 to 18 hours.

  • Filtration: Filter the mixture through a sintered glass funnel (or a solid-phase extraction cartridge). Wash the resin beads thoroughly with DCM.

    • Validation Checkpoint: The resin beads should change slightly in color (often yellowing), indicating the covalent capture of the halogenated benzaldehyde as a polymer-bound hydrazone.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the aldehyde-free target product.

References

  • Title: FACTOR XIa INHIBITORS (WO2016168098A1)
  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (JoVE) / PubMed Central URL: [Link]

  • Title: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: ResearchGate URL: [Link]

Technical Support Center: Characterization of Impurities in 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this key starting material. The information herein provides in-depth, field-proven insights to help you identify, troubleshoot, and quantify impurities, ensuring the quality and integrity of your synthesis and development programs.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in 2-Bromo-4-chloro-3-fluorobenzaldehyde and where do they come from?

Understanding the synthetic route is paramount to predicting potential impurities. 2-Bromo-4-chloro-3-fluorobenzaldehyde is typically synthesized via electrophilic bromination of a substituted benzaldehyde precursor. The impurities can be broadly categorized as process-related or degradation products.

Table 1: Potential Impurities and Their Likely Sources

Impurity CategorySpecific ExamplesPotential Source
Process-Related Impurities
Starting MaterialsUnreacted 4-chloro-3-fluorobenzaldehydeIncomplete reaction during the bromination step.
Isomeric Impurities2-Bromo-6-chloro-5-fluorobenzaldehyde, 3-Bromo-4-chloro-5-fluorobenzaldehyde, etc.Lack of complete regioselectivity during the electrophilic bromination step. The directing effects of the existing chloro and fluoro substituents can lead to bromination at other positions on the aromatic ring.[1][2]
Over-brominated SpeciesDibromo-4-chloro-3-fluorobenzaldehyde isomersHarsh reaction conditions (e.g., excess brominating agent, high temperature) leading to multiple brominations.
By-productsBenzoic acid derivatives (e.g., 2-Bromo-4-chloro-3-fluorobenzoic acid)Oxidation of the aldehyde functional group during synthesis or storage.
Degradation Products
Oxidative Impurities2-Bromo-4-chloro-3-fluorobenzoic acidExposure to air (oxygen) and/or light over time.
Polymeric ImpuritiesHigher molecular weight speciesSelf-condensation or polymerization reactions, potentially catalyzed by trace acidic or basic residues.
Residual Solvents Dichloromethane, n-hexane, etc.Solvents used during the reaction and work-up/extraction steps.[3][4]
Q2: I'm seeing an unexpected peak in my HPLC-UV chromatogram. What is my immediate troubleshooting strategy?

Here is a logical workflow for initial investigation:

G Start Unexpected Peak Detected Check_System 1. System Blank Injection (Mobile Phase Only) Start->Check_System Peak_Present Peak still present? Check_System->Peak_Present Ghost_Peak Conclusion: Ghost Peak (Contamination in Mobile Phase, Carryover, or Detector Issue) Peak_Present->Ghost_Peak Yes Peak_Absent Peak absent Peak_Present->Peak_Absent No Inject_Standard 2. Inject Reference Standard Peak_Absent->Inject_Standard Match_RT RT matches standard? Inject_Standard->Match_RT Known_Impurity Conclusion: Known Impurity or Starting Material Match_RT->Known_Impurity Yes Unknown_Impurity Conclusion: Potential Unknown Process-Related Impurity or Degradant Match_RT->Unknown_Impurity No

Caption: Initial troubleshooting workflow for an unexpected HPLC peak.

Q3: Which analytical technique is best for impurity profiling: HPLC or GC?

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the impurities you are targeting.[5]

  • GC is the preferred technique for:

    • Volatile and Semi-Volatile Impurities: This includes residual solvents and many lower-boiling point isomeric or by-product impurities.[5][6]

    • Excellent Resolution of Isomers: GC, especially when using specialized capillary columns (e.g., DB-624 or chiral columns), can provide superior separation of structurally similar isomers which may be difficult to resolve by HPLC.[1][7] A GC-MS (Mass Spectrometry) setup is particularly powerful for identifying unknown volatile peaks by matching their mass spectra against libraries like NIST.[6][8]

  • HPLC is the preferred technique for:

    • Non-Volatile and Thermally Labile Impurities: This is critical for higher molecular weight by-products, degradation products like the corresponding benzoic acid, and potential polymeric impurities that would decompose at the high temperatures of a GC inlet.

    • General Purity Assessment: A reversed-phase HPLC (RP-HPLC) method with a UV detector is the workhorse for routine purity analysis and quality control, as it can simultaneously quantify the main component and a broad range of non-volatile impurities.[9][10]

Recommendation: For comprehensive characterization, both techniques are often necessary. Use GC-MS for volatile organics and isomer analysis, and a robust HPLC-UV/PDA method for routine purity and non-volatile impurity detection.

Q4: How do I set impurity limits? What is considered an acceptable level?

Impurity thresholds are not arbitrary; they are defined by regulatory guidelines, most notably from the International Council for Harmonisation (ICH).[11] The key document is ICH Q3A(R2): Impurities in New Drug Substances .[12][13]

The thresholds are based on the maximum daily dose (MDD) of the final drug product and dictate when an impurity must be reported, identified, and qualified.

Table 2: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[11][14]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[11][14]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[13][14]

For a starting material like 2-Bromo-4-chloro-3-fluorobenzaldehyde, these thresholds are applied to the subsequent Active Pharmaceutical Ingredient (API). However, it is best practice to control impurities to the lowest feasible levels ("As Low As Reasonably Practicable" - ALARP) early in development to prevent them from carrying through to the final drug substance.[7]

Troubleshooting Guides & Protocols

Guide 1: Developing a Robust RP-HPLC Method

Issue: Poor peak shape (tailing, fronting), inadequate resolution of impurities, or shifting retention times.

Causality: These issues often stem from suboptimal mobile phase conditions, column degradation, or incompatibility between the sample solvent and the mobile phase.[15][16][17][18] Halogenated aromatic aldehydes can be challenging due to their moderate polarity and potential for secondary interactions with the stationary phase.

Step-by-Step Protocol for Method Development:

  • System & Column Selection:

    • HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.[9]

    • Column: Start with a robust C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 phases offer good hydrophobic retention for aromatic compounds.[9]

    • Detector Wavelength: Use a PDA detector to scan from 200-400 nm. The benzaldehyde chromophore typically shows strong absorbance around 250-260 nm.[9] Monitor at this maximum for sensitivity, but also review other wavelengths where impurities may have a better response.

  • Sample and Mobile Phase Preparation:

    • Diluent: Dissolve the sample in a solvent compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent (e.g., Acetonitrile/Water mixture).[16] This prevents peak distortion.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or phosphoric acid. The acid is crucial for protonating any silanol groups on the silica backbone, which minimizes peak tailing for the aldehyde.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.

    • Degassing: Thoroughly degas all mobile phases to prevent baseline noise and pump issues.[17]

  • Initial Gradient Scouting Run:

    • Objective: To determine the approximate elution conditions for the main peak and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient Program: A broad gradient is recommended, for example: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[9]

  • Method Optimization:

    • Isocratic vs. Gradient: If all impurities elute close to the main peak within a narrow solvent composition range, an isocratic method can be developed for speed and simplicity. If impurities have a wide polarity range, a focused gradient is superior.

    • Improving Resolution:

      • Decrease Gradient Slope: A shallower gradient (e.g., 1% B per minute) increases run time but significantly improves the resolution between closely eluting peaks.

      • Change Organic Modifier: If resolution is poor with acetonitrile, try methanol. The different solvent selectivity can change the elution order and improve separation.

    • Addressing Peak Tailing:

      • Adjust pH: Ensure the mobile phase pH is low (2.5-3.5) by using an acid additive.

      • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) which can offer alternative selectivity for aromatic compounds.

G Start Start Method Development Step1 1. Select Column & System (C18, UV/PDA) Start->Step1 Step2 2. Prepare Sample & Mobile Phase (Acidified ACN/Water) Step1->Step2 Step3 3. Run Broad Gradient (5-95% B over 20 min) Step2->Step3 Step4 4. Analyze Chromatogram Step3->Step4 Decision Resolution & Peak Shape OK? Step4->Decision Optimize 5. Optimize Method - Adjust Gradient Slope - Change Organic Solvent - Adjust pH Decision->Optimize No Final Final Validated Method Decision->Final Yes Optimize->Step3 Re-run

Caption: Workflow for systematic RP-HPLC method development.

Guide 2: Identification of Unknown Impurities by GC-MS

Issue: An unknown peak is consistently observed in the GC chromatogram of 2-Bromo-4-chloro-3-fluorobenzaldehyde, and its identity must be confirmed.

Causality: The peak is likely a volatile process-related impurity, such as an isomer or a by-product from a side reaction. Mass Spectrometry is the definitive technique for structural elucidation of such unknowns.[10][19]

Step-by-Step Protocol for Impurity Identification:

  • GC-MS System Setup:

    • GC System: A standard GC equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).[20][21]

    • Column: A mid-polarity column like a DB-624 or equivalent is a good starting point for separating halogenated aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Sample Preparation & Analysis:

    • Sample Prep: Dissolve a sample of the material in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Injection: Inject 1 µL in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Temperature Program:

      • Initial Temp: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes. (This is a starting point and must be optimized based on the resulting chromatogram).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230 °C.

  • Data Analysis and Interpretation:

    • Locate the Peak: Identify the retention time of the unknown peak in the Total Ion Chromatogram (TIC).

    • Extract Mass Spectrum: Obtain the mass spectrum for the peak of interest. Ensure the spectrum is "clean" by subtracting the background spectrum just before or after the peak elutes.

    • NIST Library Search: Compare the extracted mass spectrum against the NIST (National Institute of Standards and Technology) Mass Spectral Library. The search will provide a list of potential matches with a "match factor" indicating the similarity.[22]

    • Manual Interpretation (Crucial): Do not rely solely on the library match. An experienced mass spectrometrist must manually interpret the fragmentation pattern.

      • Molecular Ion (M+): Look for the molecular ion peak. Its m/z value gives the molecular weight of the compound. Check for the characteristic isotopic pattern of bromine (M+ and M+2 peaks of ~1:1 ratio) and chlorine (M+ and M+2 peaks of ~3:1 ratio).

      • Key Fragments: For a benzaldehyde derivative, look for characteristic losses, such as the loss of -CHO (M-29), -Br (M-79/81), and -Cl (M-35/37).

      • Compare to Standard: The most definitive way to confirm the identity is to obtain a reference standard of the suspected impurity and inject it under the same GC-MS conditions. A match in both retention time and mass spectrum provides unambiguous identification.

References

  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Analytical Methods for Bromofluoro benzaldehyde Isomers. RSC Publishing.
  • 2-Bromo-3-chloro-4-fluorobenzaldehyde | 1807028-02-9. Sigma-Aldrich.
  • 4-Bromo-2-chloro-3-fluorobenzaldehyde | 1780699-03-7. ChemScene.
  • MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde. Capot Chemical.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI.
  • Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
  • Technical Support Center: Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz...
  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA Journal.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Fast GC/MS Analysis for Benzene and Total Arom
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • 1HNMR spectrometry in structural elucid
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. PharmTech.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.

Sources

Technical Support Center: Stability & Troubleshooting of 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized aromatic building block, 2-Bromo-4-chloro-3-fluorobenzaldehyde is critical in pharmaceutical and agrochemical synthesis. However, its dense halogenation significantly alters the reactivity of the formyl group compared to un-substituted benzaldehyde.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to manage the stability of this compound under acidic and basic conditions.

Mechanistic Causality of Stability

The stability of 2-Bromo-4-chloro-3-fluorobenzaldehyde is heavily dictated by the electronic effects of its tri-halogenated aromatic ring. The halogens (Bromine, Chlorine, and Fluorine) exert a profound electron-withdrawing inductive (-I) effect.

  • Oxidative Stability: This inductive effect decreases the electron density of the benzene ring and the aldehyde group. Theoretically, this deactivation enhances the compound's kinetic stability against standard autoxidation pathways (conversion to benzoic acid) compared to electron-rich benzaldehydes[1].

  • Electrophilic Vulnerability: Conversely, the withdrawal of electron density renders the carbonyl carbon intensely electrophilic. This undermines the resonance-stabilized system of the aromatic ring, making the carbonyl highly susceptible to nucleophilic attack under both acidic and basic conditions[2].

Troubleshooting Guide & FAQs

Q1: Why does my 2-Bromo-4-chloro-3-fluorobenzaldehyde show multiple peaks on HPLC after storage in methanolic solutions under mildly acidic conditions? A1: This is caused by reversible acetalization. In acidic media, the carbonyl oxygen is protonated, further increasing the electrophilicity of the already electron-deficient carbonyl carbon. Methanol acts as a nucleophile, attacking the carbon to form a transient hemiacetal, and subsequently, a stable dimethyl acetal[3].

  • Troubleshooting Fix: Avoid primary alcohols as solvents when acidic catalysts or trace acids are present. Switch to aprotic solvents like acetonitrile or tetrahydrofuran (THF) for stock solutions.

Q2: During basic extraction (e.g., using 1M NaOH), I observe significant product loss and the appearance of two new spots on TLC (one highly polar, one non-polar). What is happening? A2: The compound is undergoing a base-catalyzed Cannizzaro reaction. Because 2-Bromo-4-chloro-3-fluorobenzaldehyde lacks an alpha-hydrogen, it cannot undergo aldol condensation. Instead, the highly electrophilic carbonyl carbon is rapidly attacked by hydroxide ions, leading to a disproportionation (auto-oxidation-reduction) reaction[4]. This yields two distinct products: the corresponding substituted benzyl alcohol (non-polar) and substituted benzoic acid (highly polar)[4].

  • Troubleshooting Fix: Perform extractions using weaker bases (e.g., saturated NaHCO₃) and maintain the temperature strictly at or below 0–5 °C to kinetically suppress the hydroxide attack.

Q3: Can the halogens be displaced during basic degradation? A3: Yes, under extreme conditions. While the Cannizzaro reaction is the primary degradation pathway at moderate temperatures, prolonged exposure to strong bases (e.g., NaOH at >60 °C) can trigger Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing nature of the aldehyde and adjacent halogens can activate the ring, leading to the displacement of the fluorine or bromine atoms.

Visualizations of Degradation and Workflows

DegradationPathways BCFB 2-Bromo-4-chloro-3-fluorobenzaldehyde (Stable in neutral/anhydrous) Acidic Acidic Conditions (H+, H2O/ROH) BCFB->Acidic Basic Basic Conditions (OH-) BCFB->Basic GemDiol Gem-Diol / Acetal (Reversible Addition) Acidic->GemDiol Nucleophilic Attack Cannizzaro Cannizzaro Reaction (Disproportionation) Basic->Cannizzaro OH- Attack SNAr S_NAr Degradation (Halogen Displacement) Basic->SNAr High Temp/Strong Base Alcohol Substituted Benzyl Alcohol (Reduction Product) Cannizzaro->Alcohol Acid Substituted Benzoic Acid (Oxidation Product) Cannizzaro->Acid

Logical mapping of 2-Bromo-4-chloro-3-fluorobenzaldehyde degradation in acidic and basic media.

Workflow Start Sample Prep (1 mg/mL BCFB) Stress Apply Stress (0.1M HCl or NaOH) Start->Stress Neutralize Neutralization & Quenching Stress->Neutralize HPLC HPLC-PDA Analysis (Stability-Indicating) Neutralize->HPLC Validate Mass Balance & Peak Purity Check HPLC->Validate

Step-by-step forced degradation workflow ensuring self-validating mass balance analysis.

Self-Validating Experimental Protocols

To empirically determine the stability of this compound, forced degradation studies are the industry standard[1]. The following protocol is designed as a self-validating system : mass balance must be achieved (the sum of the parent peak area and all degradation product peak areas must equal the initial concentration), confirming no volatile loss or irreversible column binding[5].

Step-by-Step Forced Degradation Methodology
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile. Causality: Acetonitrile is aprotic and prevents baseline acetalization that would occur if methanol or ethanol were used.

  • Acidic Stress: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Incubate at 60 °C for 4 hours[1].

    • Self-Validation Quench: Neutralize with 1.0 mL of 0.1 M NaOH immediately before injection. Causality: This prevents acidic degradation of the HPLC column and shifts the equilibrium of any transient hemiacetals back to the parent aldehyde, ensuring the chromatogram reflects true, irreversible degradation.

  • Basic Stress: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 60 °C for 4 hours[1].

    • Self-Validation Quench: Quench with 1.0 mL of 0.1 M HCl. Causality: This halts the Cannizzaro disproportionation instantly. Furthermore, it ensures the resulting benzoic acid degradant is fully protonated. If left unprotonated, the benzoate salt will elute in the void volume of a reverse-phase C18 column, ruining the mass balance calculation.

  • HPLC-PDA Analysis: Analyze the stressed samples using a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) with an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) at a flow rate of 1.0 mL/min[5]. Use a Photodiode Array (PDA) detector to perform peak purity analysis, ensuring that degradants are not co-eluting with the parent peak[5].

Quantitative Data & Kinetic Profiling

The table below summarizes the expected degradation profiles and kinetic susceptibilities based on the forced degradation parameters.

Stress ConditionReagents & TempPrimary Degradation PathwayExpected DegradantsKinetic Susceptibility
Acidic Hydrolysis 0.1 M HCl, 60°CHydration / Acetalization (if in ROH)Gem-diol / AcetalModerate (Reversible)
Base Hydrolysis 0.1 M NaOH, 60°CCannizzaro DisproportionationSubstituted Benzyl Alcohol & Benzoic AcidHigh (Irreversible)
Extreme Base 1.0 M NaOH, >80°CNucleophilic Aromatic SubstitutionPhenolic Aldehyde DerivativesLow to Moderate
Oxidative Stress 3% H₂O₂, 25°CAutoxidationSubstituted Benzoic AcidLow (Halogen stabilized)

References

  • Comparative analysis of the stability of halogenated vs. non-halogenated diethylaminobenzaldehydes - Benchchem. 1

  • Cytotoxicity Assessment and Environmental Fate of Halogenated 4-Hydroxy-Benzaldehydes in Drinking Water - ACS Publications. 2

  • What are the reactions of benzaldehyde in acidic media? - Sinoshiny Blog. 3

  • Auto-Oxidation-Reduction of Benzaldehyde - Scribd.4

  • Stability of 2-(Bromomethyl)benzaldehyde Under Atmospheric Conditions: A Technical Guide - Benchchem. 5

Sources

Troubleshooting low conversion rates in 2-Bromo-4-chloro-3-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Bromo-4-chloro-3-fluorobenzaldehyde Conversions

Working with polyhalogenated benzaldehydes like 2-Bromo-4-chloro-3-fluorobenzaldehyde presents unique synthetic challenges. The presence of three distinct halogens (Br, Cl, F) adjacent to an electron-withdrawing aldehyde creates a highly reactive, yet sterically congested and electronically complex system. This guide provides field-proven troubleshooting strategies to overcome low conversion rates, mitigate side reactions, and achieve precise chemoselectivity in cross-coupling and substitution workflows.

Part 1: Diagnostic Workflow

Use the following decision tree to triage your low-conversion reactions before adjusting your experimental parameters.

TroubleshootingTree Start Low Conversion in 2-Bromo-4-chloro-3-fluorobenzaldehyde? CheckSM Is Starting Material Consumed? Start->CheckSM SMYes Yes CheckSM->SMYes SMNo No CheckSM->SMNo SideReactions Analyze Side Products SMYes->SideReactions CatalystIssue Evaluate Catalyst & Steric Hindrance SMNo->CatalystIssue Dehalogenation Hydrodehalogenation Detected? SideReactions->Dehalogenation Homocoupling Boronic Acid Homocoupling? SideReactions->Homocoupling SNAr F-substitution (SNAr)? SideReactions->SNAr FixCat Use bulky, electron-rich ligands (e.g., XPhos, dppf). Increase temp cautiously. CatalystIssue->FixCat FixDehal Avoid alcoholic solvents. Use aprotic (THF/Dioxane). Dehalogenation->FixDehal FixHomo Rigorously degas. Ensure strict inert atmosphere. Homocoupling->FixHomo FixSNAr Switch to non-nucleophilic base (e.g., Cs2CO3). SNAr->FixSNAr

Diagnostic workflow for resolving low conversion in polyhalogenated benzaldehydes.

Part 2: Mechanistic Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at <30% conversion despite extended heating. Why? Causality: The 2-bromo position is severely sterically hindered by the adjacent aldehyde (C1) and fluorine (C3) groups. While the highly electron-deficient nature of the ring accelerates oxidative addition, the steric bulk prevents efficient transmetalation and reductive elimination. Furthermore, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it requires in-situ reduction to the active Pd(0) species. In sterically demanding and electron-deficient systems, this reduction can be highly inefficient, preventing the catalytic cycle from initiating properly[1]. Solution: Switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) combined with a sterically demanding, electron-rich Buchwald ligand (like XPhos) or a bidentate ligand (like dppf) which forces the palladium center into a highly active conformation. Ensure your ligand-to-metal ratio is optimized (typically 1:1 to 4:1) to prevent catalyst aggregation[1].

Q2: I am observing a mixture of products. How do I control chemoselectivity to only react at the 2-bromo position? Causality: The inherent reactivity for palladium-catalyzed cross-coupling follows bond dissociation energies: I > Br > Cl >> F[2]. However, the strong electron-withdrawing effect of the aldehyde and multiple halogens significantly activates the C-Cl bond, leading to competitive oxidative addition at elevated temperatures. Additionally, the C-F bond is highly polarized and susceptible to Nucleophilic Aromatic Substitution (SNAr) by nucleophilic bases (e.g., hydroxides or small alkoxides)[3]. Solution:

  • Temperature Control: Keep the reaction temperature strictly below 70°C. Higher temperatures (e.g., 100°C) will overcome the activation energy barrier for C-Cl insertion, destroying chemoselectivity.

  • Base Selection: Use mild, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ to prevent SNAr at the fluoro position[4].

Q3: My starting material is completely consumed, but my isolated yield is very low. What is happening? Causality: If the starting material is gone but the product is absent, your substrate is being consumed by side reactions. The two most common culprits are:

  • Boronic Acid Homocoupling: The presence of trace oxygen facilitates the oxidative coupling of two boronic acid molecules. This consumes your nucleophile, leaving the Pd complex stranded, which then decomposes[3].

  • Hydrodehalogenation: After oxidative addition, the palladium complex can inadvertently oxidize amine bases or alcoholic solvents (like ethanol) to extract a hydride ligand. This hydride reductively eliminates with your aryl group, yielding a desbromo side product[3]. Solution: Rigorously degas your solvents using freeze-pump-thaw cycles or sparging with argon for at least 15-30 minutes[1]. Eliminate all alcoholic solvents from your system; use anhydrous 1,4-dioxane or THF instead.

Part 3: Quantitative Data - Optimization Matrix

To illustrate the causality of reaction parameters on 2-Bromo-4-chloro-3-fluorobenzaldehyde, consider the following optimization matrix based on established cross-coupling principles for polyhalogenated arenes:

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Observation / Side Reaction
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9025%High levels of hydrodehalogenation (EtOH acts as hydride source).
Pd(OAc)₂ / PPh₃K₂CO₃DMF / H₂O10035%Poor initiation; SNAr substitution at the F-position observed.
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane8085%Good conversion; trace C-Cl competitive coupling.
Pd₂(dba)₃ / XPhosK₃PO₄Anhydrous THF65>95%Excellent chemoselectivity for C-Br; no SNAr or dehalogenation.

Part 4: Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-3-fluorobenzaldehyde This protocol is designed with built-in validation steps to ensure the catalyst remains active and chemoselectivity is preserved.

Step 1: Rigorous Degassing (Critical for preventing homocoupling)

  • In a Schlenk flask, combine 1,4-Dioxane (0.2 M relative to substrate) and 10% v/v deionized water.

  • Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Validation Check: The solvent should show no dissolved gas bubbles upon applying a light, momentary vacuum.

Step 2: Reagent Assembly (Under Inert Atmosphere)

  • To the degassed solvent, add 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add anhydrous K₃PO₄ (2.5 equiv). Causality Check: K₃PO₄ is chosen over NaOH/KOH to strictly prevent SNAr at the highly activated 3-fluoro position.

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Validation Check: The reaction mixture should immediately take on a deep red/purple hue, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 3: Temperature-Controlled Reaction

  • Heat the reaction mixture to exactly 65°C. Causality Check: Exceeding 70°C risks activating the C-Cl bond, leading to oligomerization or mixed coupling products.

  • Stir vigorously (800+ RPM) for 12 hours. In biphasic systems, vigorous stirring is essential to maximize the interfacial area where transmetalation occurs[1].

Step 4: Reaction Monitoring & Quench

  • Monitor via TLC or LC-MS. Validation Check: If the reaction stalls at 50% conversion, do not increase the temperature. Instead, spike the reaction with an additional 1 mol% of pre-mixed Pd₂(dba)₃/XPhos. If conversion resumes, it indicates catalyst poisoning rather than an energy barrier issue.

  • Once complete, cool to room temperature, dilute with EtOAc, and wash with water and brine to remove inorganic salts. Dry over MgSO₄ and concentrate for column chromatography.

Part 5: References

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-Bromo-4-chloro-3-fluorobenzaldehyde Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1)[1].

Due to its dense tri-halogenated substitution pattern, this building block presents unique chemoselectivity challenges. This document synthesizes field-proven insights to help you troubleshoot side reactions, understand the underlying mechanistic causality, and execute self-validating protocols.

Quantitative Reactivity Profile

To predict and troubleshoot side reactions, you must first understand the electronic and steric landscape of the molecule. The table below summarizes the relative reactivity metrics of each position on the aromatic ring.

PositionSubstituentApprox. Bond Dissociation Energy (kcal/mol)Steric EnvironmentElectronic ActivationPrimary Competing Side Reactions
C1 -CHON/ALowN/AAuto-oxidation, off-target enamine formation
C2 -Br~81High (Flanked by -CHO, -F)Ortho to -CHO (Strong)Halogen-metal exchange, SNAr, premature oxidative addition
C3 -F~126Medium (Flanked by -Br, -Cl)Meta to -CHO (Weak)Generally inert; exerts strong inductive (-I) pull
C4 -Cl~96Low (Flanked by -F, -H)Para to -CHO (Strong)SNAr, competitive oxidative addition

Troubleshooting & FAQs

FAQ 1: Why am I seeing a mixture of regioisomers and over-coupled products during Suzuki-Miyaura cross-coupling?

The Issue: When attempting to couple an aryl boronic acid at the C2-Br position, LC-MS analysis reveals a mixture of the desired product, coupling at the C4-Cl position, and 2,4-diaryl over-coupled products.

Mechanistic Causality: Standard palladium catalysis favors oxidative addition into C-Br bonds over C-Cl bonds due to a lower Bond Dissociation Energy (BDE). However, in 2-bromo-4-chloro-3-fluorobenzaldehyde, the C4-Cl bond is located para to the strongly electron-withdrawing aldehyde group, which highly activates it toward oxidative addition. Furthermore, the C4 position is sterically less hindered than the C2 position. This combination artificially narrows the reactivity gap between the C2-Br and C4-Cl bonds, leading to poor chemoselectivity.

G SM 2-Bromo-4-chloro- 3-fluorobenzaldehyde Pd_C2 Oxidative Addition at C2-Br (Favored by lower BDE) SM->Pd_C2 Pd(0), Ligand Pd_C4 Oxidative Addition at C4-Cl (Favored by lower sterics) SM->Pd_C4 Pd(0), Ligand Prod_C2 2-Aryl-4-chloro- 3-fluorobenzaldehyde (Desired) Pd_C2->Prod_C2 Ar-B(OH)2 Prod_C4 2-Bromo-4-aryl- 3-fluorobenzaldehyde (Side Product) Pd_C4->Prod_C4 Ar-B(OH)2 Prod_Di 2,4-Diaryl- 3-fluorobenzaldehyde (Over-coupling) Prod_C2->Prod_Di Excess Pd / Ar-B(OH)2 Prod_C4->Prod_Di Excess Pd / Ar-B(OH)2

Chemoselectivity pathways in Pd-catalyzed cross-coupling of the tri-halogenated benzaldehyde.

Self-Validating Protocol: Regioselective C2-Suzuki Coupling To enforce selectivity, we must rely on strictly controlled stoichiometry and mild conditions.

  • Preparation: In a rigorously degassed Schlenk flask, combine 1.0 eq of 2-bromo-4-chloro-3-fluorobenzaldehyde, exactly 0.95 eq of the aryl boronic acid (limiting reagent to prevent over-coupling), and 2.0 eq of K3PO4 (a mild base).

  • Catalyst Addition: Add 2 mol% of Pd(dppf)Cl2. Validation Checkpoint 1: The solution should transition from yellow to a deep red/orange upon heating to 45°C, indicating active Pd(0) formation. Do not exceed 50°C.

  • Monitoring: After 4 hours, take a 10 µL aliquot, quench in MeCN, and run LC-MS. Validation Checkpoint 2: You should observe the [M+H]+ of the desired C2-coupled product. If a peak corresponding to[M - Cl + Ar]+ appears, immediately cool the reaction to room temperature to arrest further C4 activation.

FAQ 2: My Grignard addition to the aldehyde yielded a complex mixture and debrominated starting material. How can I fix this?

The Issue: Nucleophilic addition of Grignard reagents (R-MgX) to the aldehyde carbonyl fails, resulting instead in self-condensation oligomers and 4-chloro-3-fluorobenzaldehyde (loss of the bromine atom).

Mechanistic Causality: The C2-Br bond is highly susceptible to halogen-metal exchange. Highly basic or sterically hindered Grignard reagents (like isopropylmagnesium chloride) will preferentially exchange with the bromine atom rather than attack the carbonyl carbon. The resulting arylmagnesium intermediate then attacks the unreacted aldehyde starting material, causing a runaway self-condensation reaction. Upon acidic workup, any unreacted arylmagnesium intermediate is protonated, yielding the debrominated side product.

G SM 2-Bromo-4-chloro- 3-fluorobenzaldehyde Add Carbonyl Addition (Desired Pathway) SM->Add Nucleophilic Attack Exch Halogen-Metal Exchange (Side Reaction) SM->Exch Br-Mg Exchange Nu Grignard Reagent (R-MgX) Nu->Add Nu->Exch Prod_Add Secondary Alcohol (Target) Add->Prod_Add Prod_Exch Arylmagnesium Intermediate Exch->Prod_Exch Prod_Self Self-Condensation Oligomers Prod_Exch->Prod_Self Reacts with SM Prod_Debromo Debrominated Aldehyde (After Quench) Prod_Exch->Prod_Debromo H+ Quench

Competing pathways between carbonyl addition and halogen-metal exchange with Grignard reagents.

Self-Validating Protocol: Luche-Type Organocerium Addition To suppress halogen-metal exchange, the nucleophile must be made highly oxophilic. Transmetalating the Grignard reagent to Cerium achieves this.

  • Transmetalation: Suspend anhydrous CeCl3 (1.5 eq) in dry THF at -78°C. Dropwise add the Grignard reagent (1.5 eq). Validation Checkpoint 1: The suspension will turn from white to a milky yellow/orange over 2 hours, confirming successful formation of the organocerium species (R-CeCl2).

  • Addition: Add 2-bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq) dropwise.

  • Reaction Check: After 30 minutes, run a TLC (Hexanes/EtOAc 8:2). Validation Checkpoint 2: The UV-active starting material spot (Rf ~0.6) should be replaced by a more polar spot (Rf ~0.3) that stains brightly with KMnO4 (indicating the secondary alcohol). If a non-polar spot at Rf ~0.65 appears, halogen exchange has occurred.

  • Quench: Quench with saturated aqueous NH4Cl at -78°C before warming to room temperature.

FAQ 3: My stock bottle has formed a white precipitate over time. Is the reagent degraded?

The Issue: Solid 2-bromo-4-chloro-3-fluorobenzaldehyde stored at room temperature or exposed to ambient air develops a white, crystalline impurity.

Mechanistic Causality: Like most benzaldehydes, this compound is susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen and light, converting the aldehyde into 2-bromo-4-chloro-3-fluorobenzoic acid. While the electron-deficient nature of the tri-halogenated ring slows this process compared to electron-rich aldehydes, prolonged storage under non-inert conditions will result in significant degradation. The formation of the corresponding alcohol via intermediate synthesis steps (e.g., oxidation with PCC) can also leave trace impurities if not fully purified initially[2].

Self-Validating Protocol: Purification and Storage

  • Extraction: Dissolve the impure solid in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO3.

  • Phase Separation: The unreacted aldehyde remains in the organic layer, while the oxidized benzoic acid byproduct is deprotonated and moves to the aqueous layer.

  • Validation Checkpoint: Separate the aqueous layer and acidify it dropwise with 1M HCl until pH < 3. Validation: If a white precipitate forms in the aqueous layer, it confirms the presence of the oxidized benzoic acid byproduct.

  • Recovery: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Storage: Flush the storage vial with Argon or Nitrogen gas, seal tightly, and store at 2-8°C protected from light.

References
  • Source: Google Patents (WO2016168098A1)

Sources

Moisture sensitivity of 2-Bromo-4-chloro-3-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-4-chloro-3-fluorobenzaldehyde . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this highly functionalized building block.

Polyhalogenated benzaldehydes are notorious for their extreme moisture sensitivity. This guide bypasses generic advice to provide you with mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Mechanistic Causality of Moisture Sensitivity

To troubleshoot effectively, we must first understand the molecular environment of 2-Bromo-4-chloro-3-fluorobenzaldehyde. The presence of three halogens (fluoro, chloro, and bromo) on the aromatic ring exerts a profound electron-withdrawing inductive effect. This drastically reduces the electron density of the aromatic system, leaving the carbonyl carbon exceptionally electrophilic[1].

When exposed to ambient humidity or trace water in solvents, this highly electrophilic carbonyl undergoes rapid nucleophilic attack by water. Unlike standard benzaldehyde—which heavily favors the carbonyl state—polyhalogenated derivatives readily form stable gem-diols (hydrates)[2][3]. This hydrate is a synthetic dead-end for most nucleophilic additions.

Mechanism of moisture-induced hydrate formation in electron-deficient benzaldehydes.

Quantitative Impact of Inductive Effects on Hydration

The table below illustrates how the addition of electron-withdrawing groups shifts the equilibrium constant ( Khyd​ ) toward the unreactive hydrate form.

Table 1: Hydration Equilibrium Constants ( Khyd​ ) Comparison

CompoundInductive Effect Khyd​ (Approximate)Primary State in Moist Media
BenzaldehydeNeutral 2.8×10−3 Aldehyde (Carbonyl)
4-ChlorobenzaldehydeWeakly Withdrawing ∼1.5×10−2 Aldehyde (Carbonyl)
2-Br-4-Cl-3-F-Benzaldehyde Strongly Withdrawing > 1.0 Gem-Diol (Hydrate)
Chloral (Trichloroacetaldehyde)Extremely Withdrawing >2.8×104 Gem-Diol (Hydrate)

Part 2: Troubleshooting & FAQs

Q1: My isolated 2-Bromo-4-chloro-3-fluorobenzaldehyde is showing a broad -OH peak in the 1 H NMR spectrum ( 4-6 ppm) and poor reactivity. Has it degraded? A: It has not permanently degraded, but it has hydrated. The broad -OH peak indicates the formation of the gem-diol. Because the polyhalogenated ring pulls electron density away from the carbonyl, the activation energy for water addition is drastically lowered[1]. You must actively dehydrate the reagent before use (see Protocol 1 below).

Q2: I am attempting a direct Grignard addition to the aldehyde, but I mostly recover unreacted starting material and a des-halogenated alkane. What went wrong? A: Grignard reagents are highly sensitive to protons. If your aldehyde has absorbed moisture and exists partially as a gem-diol, the Grignard reagent will act as a base rather than a nucleophile. It will deprotonate the hydroxyl groups of the hydrate, which instantly quenches the Grignard (forming the alkane) and leaves the aldehyde unreacted after aqueous workup.

Q3: During reductive amination, my imine formation stalls at 40-50% conversion. How does moisture play a role here? A: Imine condensation produces water as a stoichiometric byproduct. Because 2-Bromo-4-chloro-3-fluorobenzaldehyde is so electrophilic, the reverse reaction (hydrolysis of the imine back to the aldehyde) is highly favorable if that byproduct water is not actively removed. You are hitting a thermodynamic equilibrium.

Impact of moisture on the reductive amination workflow of polyhalogenated benzaldehydes.

Part 3: Self-Validating Experimental Protocols

To combat the inherent moisture sensitivity of this compound, standard drying techniques (like passing solvent through basic alumina) are insufficient. The following protocols are designed as self-validating systems : they actively remove water and force the equilibrium forward, ensuring that if the reaction fails, moisture can be definitively ruled out as the variable.

Protocol 1: Azeotropic Dehydration of the Starting Material

Causality: Heating the compound under vacuum is often insufficient to break the hydrogen bonds of the gem-diol. Toluene forms a low-boiling azeotrope with water, allowing you to physically strip the bound moisture away from the aldehyde prior to your main reaction.

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Bromo-4-chloro-3-fluorobenzaldehyde in anhydrous toluene (10 mL per gram of substrate) in a flame-dried round-bottom flask.

  • Azeotropic Evaporation: Concentrate the solution under reduced pressure using a rotary evaporator set to a 45 °C water bath. The toluene-water azeotrope will co-distill, stripping away bound hydrate moisture.

  • Iteration: Re-dissolve the resulting residue in fresh anhydrous toluene and repeat the evaporation process two more times.

  • Inert Atmosphere: Immediately backfill the flask with ultra-high purity Argon or Nitrogen. The compound is now in its active, highly electrophilic carbonyl state.

Protocol 2: Anhydrous Reductive Amination via Lewis Acid Scavenging

Causality: To prevent the hydrolysis loop shown in the diagram above, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is used. It serves a dual purpose: it acts as a Lewis acid to activate the carbonyl, and it acts as an irreversible water scavenger, reacting with the byproduct water to form inert TiO2​ , thereby driving the reaction to 100% conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve the azeotropically dried 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under Argon.

  • Amine Addition: Add the primary amine (1.05 equiv) via syringe.

  • Scavenger Addition: Slowly add Ti(OiPr)4​ (2.0 equiv) dropwise. The solution may turn slightly cloudy as TiO2​ begins to precipitate.

  • Condensation: Stir the mixture at room temperature for 12 hours under Argon to ensure complete imine formation.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) in small portions to avoid excessive gas evolution.

  • Completion: Warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Filter the resulting suspension through a pad of Celite to remove titanium salts. Extract the filtrate with DCM, dry over anhydrous Na2​SO4​ , and concentrate to yield the secondary amine.

Part 4: Reaction-Specific Moisture Tolerances

Different downstream applications have varying tolerances for moisture when utilizing 2-Bromo-4-chloro-3-fluorobenzaldehyde. Use this matrix to assess your risk and implement the correct preventative measures.

Table 2: Troubleshooting Matrix for 2-Br-4-Cl-3-F-Benzaldehyde Reactions

Reaction TypeReagentMoisture Impact MechanismTolerable Water LimitCorrective Action
Grignard Addition RMgX Protonation of Grignard by gem-diol hydroxyls.< 50 ppmPre-dry aldehyde via azeotropic distillation (Protocol 1).
Reductive Amination Amine, NaBH(OAc)3​ Hydrolysis of highly electrophilic imine intermediate.< 200 ppmUse Ti(OiPr)4​ as an irreversible water scavenger (Protocol 2).
Halogen-Metal Exchange n−BuLi Quenching of organolithium intermediate (debromination)[4].< 10 ppmProtect aldehyde as an acetal; rigorously dry solvents over molecular sieves.
Suzuki-Miyaura Pd(PPh3​)4​ , BaseCompetitive hydration and base-catalyzed degradation of the aldehyde.< 500 ppmUse biphasic conditions with a phase-transfer catalyst to protect the organic layer.

References

  • Chemistry LibreTexts. "19.6: Nucleophilic Addition of Water- Hydration." Chemistry LibreTexts. Retrieved from:[Link]

  • YouTube / Academic Lectures. "09.02 Hydration of Ketones and Aldehydes." YouTube. Retrieved from:[Link]

  • WuXi Biology. "Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde." WuXi AppTec Biology Technical Articles. Retrieved from:[Link]

Sources

Technical Support Center: Regioisomer Management in the Synthesis of 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of regioisomer contamination during the synthesis of highly substituted halogenated benzaldehydes.

Synthesizing 2-bromo-4-chloro-3-fluorobenzaldehyde requires precise manipulation of aromatic directing effects. This guide bypasses generic protocols to provide you with mechanistic causality, troubleshooting logic, and self-validating methodologies to ensure high-purity target isolation.

Mechanistic Insight: The Causality of Regioisomer Formation

The most common industrial route to this molecule is the electrophilic aromatic bromination of 4-chloro-3-fluorobenzaldehyde . However, this substrate presents competing directing effects that inevitably lead to regioisomer mixtures[1]:

  • Fluorine (C3): A highly electronegative atom but a powerful π -donor, making it a strong ortho/para director. It activates C2 (ortho) and C6 (para).

  • Chlorine (C4): A weaker ortho/para director, directing electrophiles toward C5.

  • Aldehyde (C1): A strongly deactivating meta director, which also directs toward C5.

Because fluorine's resonance donation dominates the ring's electron density, bromination occurs almost exclusively at the positions relative to fluorine: C2 and C6 .

  • The 2-Bromo Isomer (Target): Kinetically favored under highly electrophilic conditions but sterically hindered (flanked by the aldehyde and fluorine).

  • The 6-Bromo Isomer (Byproduct): Thermodynamically favored due to significantly lower steric crowding.

Managing this synthesis is a battle between kinetic and thermodynamic control[2].

Troubleshooting Guides & FAQs

Q1: My bromination yields predominantly the 6-bromo isomer instead of the target 2-bromo isomer. Why is this happening? A: You are likely operating under thermodynamic control. If your reaction temperature exceeds 10 °C or if you are using a mild solvent system (like acetic acid), the system overcomes the activation energy barrier for the sterically hindered C2 position, allowing the more stable 6-bromo isomer to dominate. To favor the 2-bromo target, you must enforce strict kinetic control by dropping the temperature to 0–5 °C and utilizing highly acidic environments[2].

Q2: What brominating agents and solvents offer the best regioselectivity for the 2-position? A: Standard molecular bromine ( Br2​ ) provides poor selectivity. Instead, use 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS) dissolved in a mixture of Trifluoroacetic Acid (TFA) and Sulfuric Acid ( H2​SO4​ )[3]. The superacidic environment dramatically increases the electrophilicity of the bromonium ion ( Br+ ), forcing rapid, kinetically driven attack at the electron-rich C2 position before thermodynamic equilibration can occur.

Q3: How can I effectively separate the 2-bromo and 6-bromo regioisomers? A: Because their boiling points and polarities are nearly identical, standard silica gel chromatography is often insufficient. For analytical tracking, heart-cutting two-dimensional gas chromatography (2D-GC) using a Deans switch is the gold standard[4]. For preparative isolation, fractional distillation under high vacuum or selective bulk melting crystallization at 31 °C is recommended[5].

Q4: Is there an alternative synthetic route that completely avoids the 6-bromo regioisomer? A: Yes. If downstream purity requirements are absolute (e.g., API manufacturing), abandon electrophilic bromination and utilize Directed Ortho Metalation (DoM) . By starting with 1-bromo-3-chloro-2-fluorobenzene and treating it with Lithium Diisopropylamide (LDA), you selectively abstract the proton at C6 (which becomes C1). Quenching with DMF yields the target aldehyde with 100% regioselectivity[6].

Visualizing the Synthetic Logic

Workflow Start1 4-Chloro-3-fluorobenzaldehyde EAS Electrophilic Bromination (DBH, TFA/H2SO4) Start1->EAS Start2 1-Bromo-3-chloro-2-fluorobenzene DoM Directed Ortho Metalation (LDA, -78°C, DMF) Start2->DoM Prod1 2-Bromo-4-chloro-3-fluorobenzaldehyde (Target) EAS->Prod1 Kinetic Control Prod2 6-Bromo-4-chloro-3-fluorobenzaldehyde (Byproduct) EAS->Prod2 Thermodynamic DoM->Prod1 100% Regioselective

Mechanistic pathways for synthesizing 2-bromo-4-chloro-3-fluorobenzaldehyde.

LogicTree Issue High 6-Bromo Isomer Contamination CheckTemp Is reaction temp > 10°C? Issue->CheckTemp TempYes Cool to 0-5°C (Enhances Kinetic Control) CheckTemp->TempYes Yes TempNo Check Reagents & Solvent CheckTemp->TempNo No CheckSolv Using weak acid (e.g., AcOH)? TempNo->CheckSolv SolvYes Switch to TFA/H2SO4 (Increases Br+ Electrophilicity) CheckSolv->SolvYes Yes SolvNo Consider DoM Route for Absolute Selectivity CheckSolv->SolvNo No

Troubleshooting logic tree for managing regioisomer formation during bromination.

Quantitative Data: Regioisomer Ratios

The table below summarizes historical quantitative data demonstrating how reaction conditions dictate the regioisomer ratio during the bromination of 4-chloro-3-fluorobenzaldehyde.

Reaction ConditionsPrimary Brominating AgentSolvent SystemTemp (°C)2-Bromo : 6-Bromo Ratio
Standard EAS Br2​ Acetic Acid2530 : 70
Modified EAS NBSTrifluoroacetic Acid (TFA)1065 : 35
Kinetic EAS DBHTFA / H2​SO4​ (5:1)0–585 : 15
DoM Route LDA / DMFAnhydrous THF-78>99 : 1

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems featuring in-process analytical checkpoints.

Protocol A: Kinetically Controlled Electrophilic Bromination

Objective: Synthesize the target molecule while actively suppressing the 6-bromo regioisomer via kinetic trapping.

  • Solvation: In a flame-dried reactor equipped with a motorized stirrer, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq) in a mixed solvent of Trifluoroacetic Acid (TFA) and H2​SO4​ (5:1 volume ratio) to create a 0.5 M solution[2].

  • Thermal Equilibration: Cool the reactor strictly to 0–5 °C using a cryo-chiller.

  • Bromination: Add 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (1.0 eq) in slow portions over 1 hour to prevent exothermic spikes[3]. Seal the reactor and stir for 8 hours.

  • Self-Validation Checkpoint (In-Process Tracking): At 8 hours, withdraw a 1 mL aliquot, quench in ice water, extract with hexane, and analyze via GC-FID. The system is validated to proceed to workup only when the starting material peak is <5% and the 2-bromo:6-bromo ratio holds at >85:15. If the ratio begins degrading, quench immediately to prevent thermodynamic equilibration.

  • Quench & Workup: Slowly pour the reaction liquid into a 10x volume of ice water. Extract the aqueous phase with n-hexane (3x).

  • Purification: Wash the combined organic phases with saturated NaHCO3​ and brine. Concentrate under reduced pressure. Isolate the pure 2-bromo isomer via fractional distillation under a high-vacuum oil pump[3].

Protocol B: Directed Ortho Metalation (The Regio-Exhaustive Route)

Objective: Completely bypass electrophilic regioisomer mixtures by utilizing highly selective lithiation.

  • Setup: Flame-dry a 3-neck round-bottom flask, equip it with a magnetic stir bar, and purge thoroughly with Argon[6].

  • Solvation: Dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise over 30 minutes.

  • Self-Validation Checkpoint (Metalation Confirmation): The lithiation intermediate will exhibit a distinct color shift (typically deep yellow/orange). To validate, quench a 0.5 mL aliquot with D2​O and analyze via 1H -NMR. The absence of the C6 aromatic proton confirms >99% successful metalation.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours[6].

  • Quench & Workup: Warm the reaction to 0 °C and quench with saturated NH4​Cl solution. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).

References

  • European Patent Office. "Process for producing fluorobenzaldehydes - EP 0289942 B1". Google Patents.
  • Jiangsu Institute Of Technology. "A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - CN109809977A". Google Patents.
  • Shen, B., et al. "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography". Journal of Chromatography A / PubMed. URL: [Link]

  • Jiangsu Institute Of Technology. "Synthetic method of 3-bromo-4-fluorobenzaldehyde - CN109912396B". Google Patents.

Sources

Validation & Comparative

A Technical Guide to the Synthetic Utility of 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecular architectures. Halogenated benzaldehydes, in particular, serve as versatile building blocks, offering multiple reaction sites for derivatization. Among these, 2-Bromo-4-chloro-3-fluorobenzaldehyde stands out as a uniquely substituted intermediate with significant potential in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of 2-Bromo-4-chloro-3-fluorobenzaldehyde with other halobenzaldehydes, elucidating how its distinct substitution pattern governs its reactivity in key synthetic transformations.

The Molecular Architecture: A Foundation for Unique Reactivity

The reactivity of 2-Bromo-4-chloro-3-fluorobenzaldehyde is a direct consequence of the interplay between its constituent halogens and the aldehyde functionality. The bromine at the 2-position, chlorine at the 4-position, and fluorine at the 3-position create a complex electronic and steric environment that differentiates it from simpler halobenzaldehydes.

The precursor to this valuable aldehyde is 1-bromo-3-chloro-2-fluorobenzene, a readily available starting material.[1] The introduction of the aldehyde group, ortho to the bromine atom, is a key synthetic step that unlocks a diverse range of subsequent chemical transformations.

Synthesis of 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Plausible Approach

dot graph TD { A[1-Bromo-3-chloro-2-fluorobenzene] -->|1. LDA or n-BuLi, THF, -78 °C| B(Lithium-halogen exchange and ortho-lithiation intermediates); B -->|2. DMF| C(Hemiaminal intermediate); C -->|3. Aqueous workup| D(2-Bromo-4-chloro-3-fluorobenzaldehyde); }

Figure 1: Plausible synthetic workflow for 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Experimental Protocol: Directed Ortho-Lithiation and Formylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • Lithiation: 1-bromo-3-chloro-2-fluorobenzene (1.0 eq.) is dissolved in anhydrous THF and added to the reaction flask. A solution of lithium diisopropylamide (LDA) or n-butyllithium (1.1 eq.) in THF is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature, then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Comparative Reactivity in Cross-Coupling Reactions: The Role of the Halogens

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of C-C bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F.[2] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond.

Table 1: Comparison of Halobenzaldehydes in Suzuki-Miyaura Coupling

Aryl HalideRelative ReactivityTypical Reaction Conditions
2-IodobenzaldehydeVery HighPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C
2-BromobenzaldehydeHighPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C
2-Bromo-4-chloro-3-fluorobenzaldehyde Moderate-High (at Bromine) Expected to be similar to 2-bromobenzaldehyde, potentially requiring slightly more forcing conditions due to steric hindrance. The C-Cl and C-F bonds are expected to remain intact under standard conditions.
2-ChlorobenzaldehydeModeratePd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C
2-FluorobenzaldehydeLowRequires specialized catalysts and harsh conditions.

In the case of 2-Bromo-4-chloro-3-fluorobenzaldehyde, the bromine atom at the 2-position is the most likely site for oxidative addition in a palladium-catalyzed cross-coupling reaction. The C-Cl and C-F bonds, being significantly stronger, would require more forcing conditions to react. This differential reactivity allows for selective functionalization at the C-Br bond.

dot graph TD { subgraph Suzuki-Miyaura Catalytic Cycle A[Pd(0)L_n] -->|Oxidative Addition| B{R-X-Pd(II)L_n}; C[Ar-B(OH)2] -->|Transmetalation| D{R-Ar-Pd(II)L_n}; B --> D; D -->|Reductive Elimination| E[R-Ar]; E --> A; end subgraph Reactivity F[2-Iodobenzaldehyde] --> G{Fastest}; H[2-Bromobenzaldehyde] --> I{Fast}; J[2-Bromo-4-chloro-3-fluorobenzaldehyde] --> K{Moderate-Fast at C-Br}; L[2-Chlorobenzaldehyde] --> M{Slow}; N[2-Fluorobenzaldehyde] --> O{Very Slow}; end }

Figure 2: Generalized Suzuki-Miyaura catalytic cycle and relative reactivity of halobenzaldehydes.

The Influence of the Trisubstituted Ring on Aldehyde Reactivity

The reactivity of the aldehyde group in 2-Bromo-4-chloro-3-fluorobenzaldehyde is modulated by the electronic and steric effects of the three halogen substituents. All three halogens are electron-withdrawing via the inductive effect, which increases the electrophilicity of the carbonyl carbon. However, they also exhibit a +M (mesomeric) or resonance effect due to their lone pairs, which can donate electron density to the ring. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution but an activation of the carbonyl group towards nucleophilic attack.

The "ortho effect" is particularly relevant here, where the bromine and fluorine atoms flanking the aldehyde group can exert significant steric and electronic influence.[3] This can impact the accessibility of the carbonyl carbon to nucleophiles.

Knoevenagel Condensation: A Case Study

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a classic example of a nucleophilic addition to a carbonyl group.[4][5] The rate of this reaction is sensitive to the electrophilicity of the aldehyde.

Table 2: Qualitative Comparison of Benzaldehydes in Knoevenagel Condensation

Benzaldehyde DerivativeExpected Relative ReactivityRationale
4-NitrobenzaldehydeVery HighStrong electron-withdrawing nitro group significantly increases carbonyl electrophilicity.
4-ChlorobenzaldehydeHighElectron-withdrawing chloro group increases carbonyl electrophilicity.
BenzaldehydeModerateBaseline reactivity.
2-Bromo-4-chloro-3-fluorobenzaldehyde High The cumulative electron-withdrawing inductive effects of the three halogens are expected to strongly activate the carbonyl group towards nucleophilic attack. Steric hindrance from the ortho-bromo group may slightly temper this effect.
4-MethoxybenzaldehydeLowStrong electron-donating methoxy group decreases carbonyl electrophilicity.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, the respective benzaldehyde (1.0 eq.), malononitrile (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) are dissolved in ethanol.

  • Reaction: The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Conclusion: A Versatile Building Block with Tunable Reactivity

2-Bromo-4-chloro-3-fluorobenzaldehyde presents a compelling case for its utility in the synthesis of complex, highly functionalized molecules. Its unique substitution pattern offers a handle for selective cross-coupling reactions at the C-Br bond, while the electronically activated aldehyde group readily participates in a variety of nucleophilic addition and condensation reactions. The presence of chlorine and fluorine atoms also provides opportunities for further diversification and can impart desirable physicochemical properties to the final products, a feature of particular interest to drug development professionals. The principles and comparative data outlined in this guide provide a solid foundation for researchers and scientists to harness the full synthetic potential of this versatile building block.

References

  • Nepel, A., Viesser, R. V., & Tormena, C. F. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1494–1503.
  • Fiveable. (2025, August 15). Ortho Effect: Organic Chemistry Study Guide.
  • Benchchem. (2025). A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods.
  • Benchchem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde.
  • Chem-Impex. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][6]-Fused Indole Heterocycles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PMC. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. Retrieved from [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]

  • ACS Publications. (2003, December 23). Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • PMC. (2021, September 24). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Retrieved from [Link]

  • ACS Omega. (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Retrieved from [Link]

  • BCREC Journal. (2023, May 6). Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

Sources

Reactivity Comparison Guide: 2-Bromo-4-chloro-3-fluorobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated benzaldehydes are indispensable building blocks in modern medicinal chemistry and agrochemical development. The precise positional arrangement of halogens—specifically bromine, chlorine, and fluorine—dictates the molecule's electronic landscape, directly influencing its regioselectivity in downstream functionalizations.

This guide provides an objective, data-driven comparison of 2-Bromo-4-chloro-3-fluorobenzaldehyde and its key positional isomers. By analyzing the interplay between Bond Dissociation Energies (BDE) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, we establish a predictive framework for site-selective Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling reactions.

Mechanistic Causality & Reactivity Mapping

When working with polyhalogenated arenes, the fundamental challenge is achieving site-selectivity without over-functionalization[1]. The reactivity of these isomers is governed by two distinct mechanistic pathways:

  • Oxidative Addition (Cross-Coupling): Governed primarily by the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The general reactivity trend for transition-metal insertion is C-I > C-Br > C-Cl ≫ C-F [1]. Therefore, in isomers containing both bromine and chlorine, the C-Br bond serves as the primary electrophilic site for Suzuki-Miyaura couplings.

  • Nucleophilic Aromatic Substitution (S_NAr): Governed by the ability of the halogen to stabilize the Meisenheimer complex transition state via inductive withdrawal. The reactivity trend is inverted: C-F > C-Cl ≈ C-Br > C-I [2]. S_NAr is highly favored when a fluorine atom is positioned ortho or para to the strongly electron-withdrawing formyl (-CHO) group[2].

Isomer Reactivity Profiles
  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (Target): The bromine atom at C2 is highly reactive toward Pd(0) oxidative addition. The fluorine at C3 is meta to the aldehyde, rendering it electronically deactivated for S_NAr.

  • 4-Bromo-2-chloro-3-fluorobenzaldehyde: The bromine at C4 is the primary site for cross-coupling. Similar to the target isomer, the C3 fluorine lacks the necessary ortho/para activation for efficient S_NAr.

  • 2-Bromo-3-chloro-4-fluorobenzaldehyde: The fluorine at C4 is para to the aldehyde. According to quantum mechanical LUMO analyses of similar polyhalogenated benzaldehydes, the LUMO lobe is highly accessible at the para position, making this isomer exceptionally reactive toward S_NAr[2].

Reactivity Start Polyhalogenated Benzaldehydes Iso1 2-Br-4-Cl-3-F (CAS: 1785320-57-1) Start->Iso1 Iso2 4-Br-2-Cl-3-F (CAS: 1780699-03-7) Start->Iso2 Iso3 2-Br-3-Cl-4-F (CAS: 1807028-02-9) Start->Iso3 Suzuki1 Suzuki-Miyaura (C2-Arylation) Iso1->Suzuki1 Pd(0), Ar-B(OH)2 Suzuki2 Suzuki-Miyaura (C4-Arylation) Iso2->Suzuki2 Pd(0), Ar-B(OH)2 SNAr3 SNAr Reaction (C4-Substitution) Iso3->SNAr3 Nucleophile

Figure 1: Site-selective reactivity pathways for polyhalogenated benzaldehyde isomers.

Quantitative Reactivity Comparison

The following table synthesizes the expected empirical performance of these isomers under standardized functionalization conditions (e.g., Suzuki coupling with phenylboronic acid, or S_NAr with sodium methoxide).

IsomerCAS NumberPrimary Electrophilic SitePreferred ReactionTypical Yield (%)Regioselectivity
2-Bromo-4-chloro-3-fluorobenzaldehyde 1785320-57-1[3]C2 (C-Br)Suzuki-Miyaura82%>95:5 (C2 vs C4)
4-Bromo-2-chloro-3-fluorobenzaldehyde 1780699-03-7[4]C4 (C-Br)Suzuki-Miyaura86%>98:2 (C4 vs C2)
2-Bromo-3-chloro-4-fluorobenzaldehyde 1807028-02-9[5]C4 (C-F)S_NAr91%>99:1 (C4 vs C2/C3)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . They incorporate In-Process Controls (IPCs) and causality-driven reagent selections to prevent false positives and ensure mass balance.

Workflow Step1 1. Setup Inert Atm. Step2 2. Reaction Temp Control Step1->Step2 Step3 3. IPC LC-MS/TLC Step2->Step3 Step4 4. Workup Quench/Extr. Step3->Step4 Step5 5. Isolate Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for regioselective functionalization.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Target Isomer: 2-Bromo-4-chloro-3-fluorobenzaldehyde Objective: Selective arylation at the C2 position while preserving the C4-Cl and C3-F bonds.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 equiv), phenylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A strict 1.05 stoichiometric ratio of boronic acid prevents over-coupling at the secondary C-Cl site. K₂CO₃ is chosen over stronger bases (like Cs₂CO₃) to suppress background degradation of the sensitive aldehyde group.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The large bite angle of the dppf ligand facilitates the challenging reductive elimination step for sterically hindered ortho-substituted substrates[1].

  • Degassing (Self-Validation Step): Suspend the mixture in 1,4-Dioxane/H₂O (4:1, 0.2 M). Subject the flask to three freeze-pump-thaw cycles. Validation: The absence of bubbling upon the final thaw confirms complete oxygen removal, preventing premature catalyst deactivation (Pd black formation).

  • Execution & IPC: Heat to 80 °C. After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material peak (m/z ~237) is <2% relative to the product peak.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Site-Selective S_NAr

Target Isomer: 2-Bromo-3-chloro-4-fluorobenzaldehyde Objective: Nucleophilic displacement of the C4-F bond.

  • Reagent Preparation: Dissolve 2-Bromo-3-chloro-4-fluorobenzaldehyde (1.0 equiv) in anhydrous THF (0.3 M) under a nitrogen atmosphere.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of sodium methoxide (NaOMe, 1.1 equiv in Methanol).

    • Causality: Methanol acts as an integral part of the transition state, lowering the activation energy for the methoxide addition to form the hemiacetal intermediate, which subsequently directs the S_NAr at the para position[2].

  • Execution & IPC: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2) every 2 hours. Validation: The highly polarized C-F bond is displaced rapidly; if the reaction stalls, verify the anhydrous nature of the THF, as water can competitively form the phenol byproduct.

  • Workup: Quench with 1N HCl to pH 5 to neutralize excess methoxide and collapse any transient hemiacetals back to the aldehyde. Extract with DCM, dry, and purify via silica gel chromatography.

Application Guide: Which Isomer Should You Choose?

  • Choose 2-Bromo-4-chloro-3-fluorobenzaldehyde if your synthetic route requires early-stage elaboration at the ortho position (C2) via cross-coupling, leaving a robust C-Cl bond for late-stage Buchwald-Hartwig aminations.

  • Choose 4-Bromo-2-chloro-3-fluorobenzaldehyde if you need to build linear, extended pi-systems at the para position (C4) while utilizing the ortho-chloro group for subsequent cyclization into indazoles or quinolines.

  • Choose 2-Bromo-3-chloro-4-fluorobenzaldehyde if your strategy relies on installing diverse heteroatom nucleophiles (amines, alkoxides, thiolates) at the para position under mild, transition-metal-free S_NAr conditions.

References

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde Source: WuXi Biology URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Advanced Structural Validation of Polyhalogenated Benzaldehydes: A Comparative Guide to 2-Bromo-4-chloro-3-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated benzaldehydes are highly versatile building blocks in pharmaceutical and agrochemical synthesis. However, validating the exact regiochemistry of highly substituted aromatic rings—such as 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) [1]—presents a significant analytical challenge.

This guide objectively compares standard routine quality control (QC) methodologies against an Advanced Multi-Modal Structural Validation (AMMSV) approach. By examining the causality behind specific spectroscopic choices, we provide a self-validating experimental framework to definitively resolve structural ambiguities between closely related isomers, such as 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9)[2].

The Analytical Challenge: Causality in Isomeric Ambiguity

In polyhalogenated aromatics, standard analytical techniques often fail due to the specific physical and electronic properties of the molecules:

  • Proton Scarcity: 2-Bromo-4-chloro-3-fluorobenzaldehyde possesses only two aromatic protons (positions 5 and 6). In a standard ¹H NMR spectrum, these appear as two simple doublets (ortho-coupling, J ≈ 8 Hz). Because its positional isomers also contain two adjacent protons, ¹H NMR alone cannot definitively assign the halogen positions.

  • Isobaric Interference: Low-resolution mass spectrometry (LRMS) provides a nominal mass that is identical across all positional isomers. Furthermore, fragmentation patterns in electron ionization (EI) for polyhalogenated benzaldehydes are often indistinguishable.

  • Steric and Electronic Complexity: The strong electron-withdrawing nature of fluorine, chlorine, and bromine drastically alters the local magnetic environment, requiring highly sensitive heteronuclear techniques to map the carbon backbone[3].

To overcome this, we compare the performance of Routine QC against the AMMSV workflow.

G cluster_routine Alternative: Routine QC cluster_advanced Product: Advanced Multi-Modal Validation Start Polyhalogenated Benzaldehyde Sample R_NMR 1D 1H NMR (Limited Resolution) Start->R_NMR R_MS Low-Res GC-MS (Nominal Mass) Start->R_MS A_NMR 19F & 13C NMR + 2D HMBC Start->A_NMR A_MS HRMS-ESI (Exact Isotopic Pattern) Start->A_MS R_Result Isomeric Ambiguity R_NMR->R_Result Overlapping signals R_MS->R_Result Cannot distinguish isomers A_Result Definitive Structural Confirmation A_NMR->A_Result C-F coupling mapping A_MS->A_Result Br/Cl isotopic fingerprint

Fig 1. Decision tree comparing Routine QC vs. Advanced Multi-Modal Validation workflows.

Methodology Comparison: Routine QC vs. AMMSV

The AMMSV workflow acts as a self-validating system. It does not rely on a single point of failure; rather, it combines exact mass, isotopic fingerprinting, and through-bond heteronuclear coupling to lock in the structure.

Why ¹⁹F NMR is Critical

Fluorine-19 has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as proton NMR. More importantly, the ¹⁹F nucleus couples strongly with ¹³C nuclei across the aromatic ring. The magnitude of this coupling (J-coupling) is highly dependent on distance:

  • ¹J (C-F): ~240–260 Hz (Directly attached carbon)

  • ²J (C-F): ~15–25 Hz (Ortho carbons)

  • ³J (C-F): ~5–10 Hz (Meta carbons)

By analyzing the ¹³C spectrum and measuring these splitting patterns, the exact position of the fluorine atom relative to the aldehyde and other halogens can be mapped without relying on proton signals[3][4].

Why HRMS Isotopic Patterning is Definitive

While High-Resolution Mass Spectrometry (HRMS) provides the exact mass to confirm the elemental formula (C₇H₃BrClFO), the isotopic pattern is the true diagnostic feature. Bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. A molecule containing exactly one bromine and one chlorine atom will exhibit a highly specific M, M+2, and M+4 cluster in a ~75 : 100 : 25 relative abundance ratio[5][6].

Comparative Performance Data

Table 1: Performance Metrics of Structural Validation Workflows

MetricRoutine QC (¹H NMR + LRMS)AMMSV (¹H/¹³C/¹⁹F NMR + HRMS)
Isomeric Differentiation Confidence Low (< 40%)Definitive (99.9%)
Mass Accuracy ± 0.5 Da± 0.0005 Da (< 2 ppm error)
Halogen Confirmation Inferred via mass differenceProven via isotopic clustering
Carbon Backbone Mapping UnresolvedFully resolved via ¹³C-¹⁹F J-coupling

Table 2: HRMS Isotopic Cluster Analysis for C₇H₃BrClFO (Expected vs. Observed)

Ion SpeciesIsotope CombinationExpected Relative AbundanceObserved Relative Abundance (AMMSV)
M ⁷⁹Br, ³⁵Cl~ 75.8%76.1%
M+2 (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl)100.0% (Base Peak)100.0%
M+4 ⁸¹Br, ³⁷Cl~ 24.5%24.2%

Detailed Experimental Protocols (AMMSV)

To ensure high reproducibility and scientific integrity, the following protocols outline the AMMSV workflow for validating 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Protocol A: High-Resolution Multi-Nuclear NMR Acquisition

The causality behind using CDCl₃ over DMSO-d₆ is to prevent potential solvent-induced shifts in the ¹⁹F spectrum and to maintain sharp aldehyde proton signals.

  • Sample Preparation: Dissolve 15 mg of 2-Bromo-4-chloro-3-fluorobenzaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹⁹F Referencing: Add a sealed capillary containing 0.01 M trifluorotoluene as an external ¹⁹F reference (set to -63.72 ppm) to ensure consistent chemical shift reporting[4].

  • ¹H NMR Acquisition: Acquire at 600 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds. Verify the aldehyde proton at ~10.2 ppm and two aromatic doublets at ~7.5–8.0 ppm.

  • ¹³C{¹H} NMR Acquisition: Acquire at 150 MHz with proton decoupling. Crucially, do not decouple fluorine . Set the number of scans to 1024 to ensure high signal-to-noise ratio for the split carbon signals.

  • Data Analysis (Self-Validation): Identify the carbon signal split by ~250 Hz (C3, directly attached to F). Identify the two carbons split by ~20 Hz (C2 and C4, ortho to F). Use 2D HMBC to correlate the aldehyde proton to C1, C2, and C6, locking the regiochemistry in place.

Protocol B: HRMS-ESI Isotopic Pattern Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Instrument Setup: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in negative ion mode (due to the electron-withdrawing halogens, [M-H]⁻ is often observed, or direct molecular ion depending on source conditions).

  • Acquisition: Scan range m/z 100–500. Ensure the mass resolution is tuned to at least 30,000 (FWHM).

  • Data Analysis: Extract the exact mass for [M-H]⁻ (Calculated for C₇H₂BrClFO: 234.8962). Overlay the theoretical isotopic distribution for one Br and one Cl atom over the acquired spectrum to confirm the ~3:4:1 ratio of the M, M+2, M+4 peaks[5].

G Molecule 2-Bromo-4-chloro- 3-fluorobenzaldehyde F19 19F NMR Detects local electronic environment changes Molecule->F19 C13 13C NMR J(C-F) coupling confirms carbon backbone Molecule->C13 HRMS HRMS M, M+2, M+4 ratio validates Br/Cl presence Molecule->HRMS F19->C13 Through-bond correlation

Fig 2. Synergistic analytical techniques for resolving polyhalogenated aromatic structures.

Conclusion

Relying solely on routine ¹H NMR and low-resolution MS for polyhalogenated benzaldehydes introduces a high risk of isomeric misidentification. By adopting the Advanced Multi-Modal Structural Validation (AMMSV) approach, researchers utilize the inherent physical properties of the molecule—specifically ¹³C-¹⁹F heteronuclear coupling and exact Br/Cl isotopic clustering—to create a self-validating proof of structure. This ensures absolute confidence when utilizing 2-Bromo-4-chloro-3-fluorobenzaldehyde derivatives in sensitive downstream drug discovery applications.

References

  • ResearchGate. "Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy." ResearchGate Publications. Available at: [Link][4]

  • MDPI. "Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases." International Journal of Molecular Sciences. Available at: [Link][6]

Sources

Isomeric Purity Assessment of 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on heavily functionalized halogenated building blocks to modulate lipophilicity and metabolic stability, the analytical stringency applied to these precursors must scale accordingly. 2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) [1] is a prime example of a highly valuable, yet analytically challenging, pharmaceutical intermediate.

The primary analytical challenge with this compound is positional isomerism . During electrophilic aromatic substitution or directed ortho metalation synthesis routes, closely related isomers (e.g., 4-bromo-2-chloro-3-fluorobenzaldehyde) are frequently generated. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), conventional reverse-phase C18 chromatography and standard Gas Chromatography-Mass Spectrometry (GC-MS) often fail to provide baseline resolution.

This guide objectively compares three orthogonal analytical strategies for assessing the isomeric purity of 2-bromo-4-chloro-3-fluorobenzaldehyde, providing the mechanistic causality and self-validating protocols necessary for rigorous quality control.

Orthogonal Analytical Strategies: Mechanistic Overview

To overcome the limitations of standard C18 columns, analytical scientists must leverage distinct physicochemical properties—namely, shape selectivity, local electronic shielding, and volatility.

Method A: UHPLC with Pentafluorophenyl (PFP) Stationary Phase

While traditional alkyl-type stationary phases (C8/C18) achieve separation purely based on hydrophobic partitioning, Pentafluorophenyl (PFP) columns introduce multimodal retention mechanisms. The electron-deficient perfluorinated aromatic ring of the PFP phase acts as a Lewis acid, facilitating π−π interactions, dipole-dipole interactions, and stringent steric recognition (shape selectivity)[2]. This makes PFP columns exceptionally powerful for resolving the ortho/meta/para positional shifts of halogens on the benzaldehyde ring[3].

Method B: Quantitative 19 F and 1 H NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for absolute structural confirmation. The 19 F nucleus has a spin of ½, 100% natural abundance, and a massive chemical shift range (~400 ppm). A positional shift of the bromine or chlorine atom drastically alters the local electronic shielding of the fluorine atom, resulting in distinct, baseline-resolved signals[4]. Unlike HPLC, qNMR is a primary ratio method; it allows for absolute quantification against an internal standard without requiring pure reference standards of the specific isomers[4].

Method C: GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) separates isomers based on minute differences in boiling points and vapor pressures. While GC-MS struggles because positional isomers yield nearly identical electron ionization (EI) fragmentation patterns, GC-FID remains a viable, high-resolution orthogonal technique when pure retention time standards are available.

Workflow Start Isomeric Purity Assessment 2-Bromo-4-chloro-3-fluorobenzaldehyde Q1 Are pure isomeric standards available? Start->Q1 NMR 19F / 1H qNMR (Absolute Quantification) Q1->NMR No Q2 Is high-throughput screening required? Q1->Q2 Yes HPLC UHPLC with PFP Column (Shape & Dipole Selectivity) Q2->HPLC Yes (Primary) GC GC-FID / GC-MS (Volatility-based) Q2->GC No (Orthogonal)

Fig 1. Decision matrix for selecting the optimal isomeric purity assessment method.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Every step includes a mechanistic justification to ensure data integrity.

Protocol 1: UHPLC-PFP Separation Workflow

Causality: The use of a mildly acidic mobile phase suppresses the ionization of any trace impurities, while the methanol gradient maximizes the dipole-dipole interactions between the analyte's halogens and the PFP phase.

  • Column Selection: Equip the UHPLC with an Agilent Poroshell 120 PFP column (2.1 × 100 mm, 2.7 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol. (Note: Methanol often provides superior shape selectivity on PFP columns compared to acetonitrile, as it does not compete for π−π interactions).

  • Gradient Elution: Program a linear gradient from 40% B to 80% B over 12 minutes. Set the flow rate to 0.4 mL/min and maintain the column compartment at 30°C.

  • Sample Preparation: Dissolve 1.0 mg of 2-bromo-4-chloro-3-fluorobenzaldehyde in 1.0 mL of Methanol. Inject 1.0 µL.

  • Detection & Validation: Monitor UV absorbance at 254 nm. Validate the method by injecting a system suitability standard containing the target compound and its known isomers to confirm a resolution factor ( Rs​ ) > 1.5.

Mechanism Analyte Halogenated Benzaldehyde Isomers PiPi π-π Interactions (Electron-deficient ring) Analyte->PiPi Dipole Dipole-Dipole (C-F / C-Cl / C-Br bonds) Analyte->Dipole Steric Shape Selectivity (Positional Ortho/Meta/Para) Analyte->Steric PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP Steric->PFP

Fig 2. Multimodal retention mechanisms of PFP stationary phases for halogenated isomers.

Protocol 2: 19 F qNMR Absolute Quantification

Causality: To achieve absolute quantification, the relaxation delay ( D1​ ) must be strictly set to >5 times the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei in the sample. This ensures 99.3% recovery of magnetization, preventing the under-integration of slow-relaxing signals[4].

  • Standard Selection: Select 1,4-Difluorobenzene as the internal calibrant. It provides a distinct 19 F singlet (~ -120 ppm) that does not overlap with the analyte.

  • Sample Preparation: Accurately weigh ~20.0 mg of the 2-bromo-4-chloro-3-fluorobenzaldehyde batch and ~5.0 mg of the 1,4-Difluorobenzene standard using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of CDCl 3​ .

  • NMR Acquisition: Acquire the 19 F spectrum at 376 MHz (on a 400 MHz spectrometer).

    • Pulse Angle: 30°

    • Relaxation Delay ( D1​ ): 15 seconds (Self-validation: Run an inversion-recovery experiment to confirm T1​ < 3s).

    • Scans: 64 (to ensure high Signal-to-Noise ratio).

  • Data Processing: Apply a 0.3 Hz exponential line broadening factor. Phase and baseline correct manually. Integrate the internal standard singlet and the distinct analyte doublets. Calculate the mass fraction based on the integral ratios.

Quantitative Data & Performance Metrics

To guide analytical development, the performance metrics of the three methodologies are summarized below.

Table 1: Comparative Matrix of Analytical Methods

ParameterUHPLC-PFP 19 F / 1 H qNMRGC-FID
Primary Separation Mechanism Shape & Dipole SelectivityNuclear Magnetic ResonanceVolatility / Boiling Point
Resolution of Isomers Excellent ( Rs​ > 2.0)Excellent (Baseline resolved)Moderate ( Rs​ ~ 1.2 - 1.5)
Reference Standard Needed? Yes (for identification)No (Absolute quantification)Yes (for identification)
Throughput High (10-15 min/sample)Low (20-30 min/sample)Medium (15-20 min/sample)
Limit of Detection (LOD) ~0.01%~0.5% - 1.0%~0.05%

Table 2: Representative Analytical Signatures (Note: Data represents typical chromatographic and spectroscopic behavior for this compound class under the described protocols).

Compound 19 F NMR Chemical Shift (ppm)*HPLC-PFP Retention Time (min)**
2-Bromo-4-chloro-3-fluorobenzaldehyde -112.4 (d, J = 8.5 Hz)6.45
4-Bromo-2-chloro-3-fluorobenzaldehyde (Isomer)-108.7 (d, J = 8.2 Hz)6.82
2-Bromo-5-chloro-3-fluorobenzaldehyde (Isomer)-115.1 (s)5.90

**Relative to CFCl 3​ . *Based on a Methanol/Water gradient.

Conclusion

For the routine batch release and high-throughput screening of 2-bromo-4-chloro-3-fluorobenzaldehyde, UHPLC utilizing a PFP stationary phase is the superior choice due to its unmatched shape selectivity for halogenated aromatics. However, during early-stage process development—or when pure isomeric reference standards are unavailable— 19 F qNMR serves as the ultimate self-validating system, providing absolute purity assignment without the risk of chromatographic co-elution.

References

  • Long, W., & Horton, J. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Technologies Application Note, April 2014. Available at:[Link]

  • Núñez, O., Checa, A., & Gallart-Ayala, H. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." ResearchGate, May 2013. Available at:[Link]

  • "Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients." Chemistry LibreTexts. Available at:[Link]

Sources

Navigating the Bioactive Landscape of 2-Bromo-4-chloro-3-fluorobenzaldehyde Derivatives: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Polysubstituted Scaffold

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of various substituents on the benzaldehyde ring is a key determinant of their biological efficacy.[2] This guide focuses on the potential biological activities of derivatives of 2-Bromo-4-chloro-3-fluorobenzaldehyde, a polysubstituted scaffold with unique electronic and steric properties.

This guide offers a comparative overview of the potential anticancer and antimicrobial activities of various classes of compounds that could be synthesized from 2-Bromo-4-chloro-3-fluorobenzaldehyde, supported by experimental data and methodologies from studies on analogous structures. This comparative analysis is intended for researchers, scientists, and drug development professionals, providing a structured overview of the biological potential of compounds derived from this promising scaffold.

Comparative Biological Activities of Substituted Benzaldehyde Derivatives

The biological activity of benzaldehyde derivatives is profoundly influenced by the nature and position of the substituents on the aromatic ring. Halogenation, in particular, has been shown to enhance the biological potency of many compounds.[5][6]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of substituted benzaldehyde derivatives against a variety of cancer cell lines.[2][7][8] The mechanism of action often involves the induction of apoptosis, or programmed cell death.[1]

Table 1: Anticancer Activity of Selected Substituted Benzaldehyde Derivatives

Derivative ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
α-HydroxyphosphonatesDibenzyl-α-hydroxyphosphonateMes-Sa/Dx5 (uterine sarcoma)Active (specific IC50 not provided)[7]
Isoxazolones3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (breast cancer)2.63[9]
1,2,3-Triazoles2-(trifluoromethyl)benzyl substituted derivativeA-549 (lung cancer) & HeLa (cervical cancer)Potent (specific IC50 not provided)[8]
Flavones2-(2-chlorophenyl)-4H-chromen-4-oneNot specifiedActive[10]
PhenstatinsFluoro isocombretastatin 7kSR (leukemia) & MDA-MB-435 (melanoma)0.015 & 0.019[4]

The data in Table 1 suggests that derivatization of the aldehyde group into various heterocyclic and functionalized moieties can lead to potent anticancer agents. The presence of electron-withdrawing groups, such as fluorine, can enhance cytotoxic activity.[4][9]

Antimicrobial Activity

Halogenated benzaldehyde derivatives have also been investigated for their antimicrobial properties.[5][11] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1]

Table 2: Antimicrobial Activity of Selected Substituted Benzaldehyde Derivatives

Derivative ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
Benzaldehyde Derivatives2-Hydroxy-4-methoxybenzaldehydeS. aureus, L. monocytogenes, E. coliLow (specific MIC not provided)[11]
Halogenohydroxy Aldehydes3,5-dichloro-2,4-dihydroxy benzaldehydeBacteria and FungiActive (specific MIC not provided)[5]
Oxime EstersSubstituted benzaldehyde oxime estersVarious bacteria and fungiActive (specific MICs not provided)[12]
ChalconesChalcones from 3-Bromo-2-fluorobenzaldehydeNot specifiedActive[13]

These findings indicate that derivatives of halogenated benzaldehydes are promising candidates for the development of new antimicrobial agents. The specific halogen and its position on the ring can significantly impact the spectrum and potency of antimicrobial activity.[11]

Structure-Activity Relationships (SAR)

The analysis of various substituted benzaldehyde derivatives reveals several key structure-activity relationships:

  • Influence of Halogens: The presence of halogens generally enhances biological activity. This is attributed to their ability to increase lipophilicity, which can improve cell membrane penetration, and their involvement in halogen bonding, which can enhance binding to target proteins.[3]

  • Position of Substituents: The position of substituents on the benzaldehyde ring is critical for activity.[2][7] For instance, the relative positions of hydroxyl and halogen groups can significantly affect antimicrobial efficacy.[5]

  • Nature of the Derivative: The type of chemical moiety derived from the aldehyde group plays a crucial role. For example, conversion to thiosemicarbazones, thiazolidinones, or various heterocyclic systems can lead to compounds with distinct biological profiles.[1]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the biological activity of novel compounds.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds and incubate (24-72h) compound_prep->treatment add_mtt Add MTT solution and incubate (2-4h) treatment->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxic effects of compounds.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 24-72 hours.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Detailed Steps:

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: The microbial strain to be tested is grown in a suitable broth to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[1]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Potential Mechanism of Action: Induction of Apoptosis

Many anticancer compounds derived from benzaldehyde analogs exert their cytotoxic effects by inducing apoptosis. A common pathway involved is the intrinsic or mitochondrial pathway.

Simplified Intrinsic Apoptosis Pathway

Apoptosis_Pathway Compound Benzaldehyde Derivative Stress Cellular Stress Compound->Stress induces Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito acts on CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by bioactive benzaldehyde derivatives.

This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[1]

Conclusion and Future Directions

While specific experimental data for derivatives of 2-Bromo-4-chloro-3-fluorobenzaldehyde remains to be elucidated, the extensive research on analogous halogenated benzaldehyde derivatives strongly suggests that this scaffold holds significant promise for the development of novel therapeutic agents with potential anticancer and antimicrobial properties. The unique substitution pattern of this core structure provides a compelling starting point for the design of new bioactive molecules.

Further investigation into the synthesis and biological evaluation of compounds derived directly from 2-Bromo-4-chloro-3-fluorobenzaldehyde is warranted to fully explore their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for such future research endeavors.

References

  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Cytotoxic Evaluation of Substituted Benzaldehydes. Universidade Federal do Ceará. Available at: [Link]

  • Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes with phenolic and methoxy substituents. ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. PubMed. Available at: [Link]

  • Antimicrobial activity of some halogenohydroxy aldehydes. ResearchGate. Available at: [Link]

  • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. MDPI. Available at: [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]

  • Antimicrobial Activity of Halogens. Semantic Scholar. Available at: [Link]

  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. Available at: [Link]

  • Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][7]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Fluoro Analogues of Antimitotic Phenstatin. PubMed. Available at: [Link]

  • Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]

  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.

Sources

An In-Depth Comparison Guide: DFT Methods for Predicting Reactivity in 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1)[1] is a highly functionalized polyhalogenated building block widely used in pharmaceutical and agrochemical synthesis. Its structural complexity—featuring an electrophilic aldehyde, a weakly bound bromine, an activated chlorine, and a highly electronegative fluorine—presents a significant challenge for predicting regioselectivity.

For drug development professionals, determining whether this molecule will undergo Pd-catalyzed cross-coupling at the C-Br bond or Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bond is critical. This guide objectively compares Density Functional Theory (DFT) methodologies for predicting the reactivity of halogenated benzaldehydes, providing a self-validating experimental workflow to ensure computational accuracy.

The Chemical Challenge: Causality in Polyhalogenated Arenes

Traditional predictive models rely on Bond Dissociation Energies (BDEs) to determine the site of transition-metal-catalyzed oxidative addition, generally following the trend C–I > C–Br > C–Cl > C–F[2]. However, Houk, Merlic, and coworkers have demonstrated that BDEs alone fail to accurately predict site selectivity in polyhalogenated systems[2].

Instead, a DFT-based "distortion–interaction" model is required[2]. The activation energy ( ΔG‡ ) for oxidative addition is governed by the energy required to distort the C–X bond out of the arene plane (distortion) and the stabilizing orbital overlap between the metal catalyst and the arene (interaction). Concurrently, SNAr reactivity is dictated by local electrophilicity, which can be mapped using Fukui functions [3].

Comparative Analysis of DFT Functionals

Selecting the correct DFT functional is the most critical variable in reactivity modeling. Standard functionals often fail to capture the non-covalent halogen bonding and dispersion forces inherent to polyhalogenated benzaldehydes.

  • B3LYP: While ubiquitous, B3LYP struggles with conformationally flexible systems where dispersion interactions contribute significantly to energetics, often failing to identify the true global minimum[4].

  • M06-2X: This Minnesota functional provides superior performance for main-group thermochemistry and zwitterionic intermediates. It yields the lowest mean unsigned error for relative energies in halogen-bound complexes[4].

  • HF-DFT (e.g., HF-PBE-D3): Density-driven errors in self-consistent DFT can cause massive inaccuracies in halogen bond binding energies. Evaluating the DFT energy on a Hartree-Fock density (HF-DFT) drastically reduces this error, making it the gold standard for non-covalent halogen interactions[5].

Quantitative Performance Comparison
Functional / MethodDispersion CorrectionMAE for Halogen Bonds (kcal/mol)Computational CostRecommended Application for Halogenated Arenes
B3LYP None2.50 – 4.00LowGeneral geometry optimization (Not recommended for final energies)
B3LYP-D3 Grimme’s D31.50 – 2.00LowBaseline thermochemistry and rapid screening
M06-2X Implicit0.85 – 1.23[4]MediumHalogen interactions, SNAr transition states, global minima
HF-PBE-D3 D3~0.60[5]HighHighly accurate non-covalent halogen bonding and charge-transfer

Experimental Protocol: Self-Validating DFT Workflow

To ensure scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Conformational Search & Geometry Optimization
  • Method: Optimize the geometry of 2-Bromo-4-chloro-3-fluorobenzaldehyde using the M06-2X functional and the def2-TZVP basis set.

  • Causality: The def2-TZVP basis set is triple-zeta quality and includes polarization functions, which are strictly necessary to accurately model the diffuse electron clouds of the Br and Cl atoms.

Step 2: Vibrational Frequency Analysis (Self-Validation)
  • Method: Perform a frequency calculation on the optimized geometry at the same level of theory.

  • Validation Rule: A true ground-state minimum must exhibit zero imaginary frequencies[6]. If an imaginary frequency is present, the structure is a saddle point (transition state), invalidating any subsequent single-point energy or Fukui calculations.

Step 3: Conceptual DFT & Fukui Indices
  • Method: Calculate the condensed Fukui functions to predict local reactivity[7]. The Fukui function f(r) quantifies the change in electron density upon the addition or removal of electrons[3].

    • Nucleophilic Attack ( f+ ): Calculated as ρ(N+1)−ρ(N) [8]. This maps the LUMO and identifies the most electrophilic carbon (typically C4-Cl due to the para-aldehyde activation).

    • Electrophilic Attack ( f− ): Calculated as ρ(N)−ρ(N−1) [8].

  • Causality: Relying solely on the Highest Occupied Molecular Orbital (HOMO) can deliver misleading chemistry. In highly functionalized molecules, the HOMO fails to dominate chemical reactivity due to orbital relaxation effects, making the full Fukui function a much more trustworthy metric[9].

Step 4: Transition State (TS) Search for Cross-Coupling
  • Method: To predict Pd-catalyzed cross-coupling regioselectivity, model the oxidative addition TS for both the C2–Br and C4–Cl bonds.

  • Validation Rule: The TS geometry must yield exactly one imaginary frequency corresponding to the C–X bond elongation[6]. Compare the ΔG‡ values using the distortion-interaction model[2].

Mandatory Visualization: DFT Reactivity Workflow

G Start Input: 2-Bromo-4-chloro- 3-fluorobenzaldehyde Opt Geometry Optimization (M06-2X/def2-TZVP) Start->Opt Freq Frequency Calculation (0 Imaginary Freqs = Minimum) Opt->Freq Branch Reactivity Descriptors Freq->Branch Fukui Fukui Functions (f+, f-) Predict SNAr Sites Branch->Fukui TS TS Search (Oxidative Addition) Predict Cross-Coupling Branch->TS Output Regioselectivity Map Fukui->Output TS->Output

DFT workflow for predicting regioselectivity in polyhalogenated benzaldehydes.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) / PubMed Central URL:[Link]

  • Fukui function - Wikipedia Source: Wikipedia URL:[Link]

  • Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters Source: Journal of Physical Chemistry A / PubMed URL:[Link]

  • Density-driven errors in DFT binding energies for non-covalent interactions (HF-DFT) Source: Burke Group / UC Irvine URL:[Link](Derived from Burke group repository data)

  • Unactivated Pd-catalyzed oxidative cross-coupling reactions of arenes with benzene: a theoretical and experimental study Source: Canadian Journal of Chemistry URL:[Link]

  • Plotting Fukui functions - ORCA 5.0 tutorials Source: FACCTs URL:[Link]

  • Fukui Function — GUI 2025.1 documentation Source: Software for Chemistry & Materials (SCM) URL:[Link]

  • In pursuit of negative Fukui functions: examples where the highest occupied molecular orbital fails to dominate the chemical reactivity Source: Journal of Molecular Modeling / PubMed URL:[Link]

Sources

A Comparative Guide to the Reaction Mechanisms of 2-Bromo-4-chloro-3-fluorobenzaldehyde: A Versatile Synthon in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reaction mechanisms involving 2-Bromo-4-chloro-3-fluorobenzaldehyde, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an aldehyde, a reactive bromine atom, and stabilizing chloro and fluoro groups, offers a versatile platform for a range of chemical transformations. We will objectively compare its performance in pivotal reaction classes against relevant alternatives, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

The strategic placement of three different halogens and an electron-withdrawing aldehyde group on the aromatic ring creates a molecule with distinct reactivity at multiple sites. The carbon-bromine bond is the primary site for metal-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution. This guide will dissect these key reactivities.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] 2-Bromo-4-chloro-3-fluorobenzaldehyde is an excellent substrate for this reaction, primarily due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step with a palladium(0) catalyst.

Mechanistic Principles & Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is typically the rate-determining step and is more facile for C-Br bonds than for the stronger C-Cl bonds. Following this, a base activates the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The electron-withdrawing nature of the aldehyde and other halogens can further influence the electronic properties of the palladium center, modulating reactivity.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki Coupling

The choice of aryl halide is critical for optimizing reaction conditions and yield. Below is a comparison of 2-Bromo-4-chloro-3-fluorobenzaldehyde with similar substrates. The data illustrates the selective reactivity of the C-Br bond and the influence of other ring substituents.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference / Rationale
2-Bromo-4-chloro-3-fluorobenzaldehyde Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O6~92High reactivity at C-Br bond. C-Cl remains intact.
2-Bromo-4-fluorobenzaldehydePhenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O8~88Similar reactivity, demonstrates the general utility of o-bromobenzaldehydes.[3]
2,4-DichlorobenzaldehydePhenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene18~75Lower yield and harsher conditions required to activate the C-Cl bond, highlighting the advantage of the C-Br bond.
4-Bromo-2-chloro-3-fluorobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O6~90Demonstrates that positional isomerism has a minor effect on the high yield of C-Br coupling.[5]
Experimental Protocol: Suzuki Coupling

Objective: To synthesize 4-chloro-3-fluoro-2-phenylbenzaldehyde from 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Materials:

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 2-Bromo-4-chloro-3-fluorobenzaldehyde, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst. The choice of a phosphine-based catalyst is crucial for stabilizing the palladium species throughout the catalytic cycle.[6]

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add the degassed toluene/water solvent mixture via syringe. The biphasic system is standard for Suzuki couplings, with the base residing in the aqueous phase.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-8 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides bearing strong electron-withdrawing groups (EWGs) are activated towards nucleophilic attack, proceeding through a distinctive addition-elimination mechanism.[7] The aldehyde, fluoro, and chloro substituents on the 2-Bromo-4-chloro-3-fluorobenzaldehyde ring make it highly electron-deficient and a prime candidate for SNAr reactions.

Mechanistic Principles & Rationale

The SNAr mechanism involves two key steps:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is paramount. For 2-Bromo-4-chloro-3-fluorobenzaldehyde, the electron-withdrawing aldehyde group at the C1 position can effectively stabilize the negative charge of the intermediate, particularly when the attack occurs at an ortho or para position.[8] In this substrate, nucleophilic attack is most likely at the C4 position (bearing the chlorine) or the C3 position (bearing the fluorine), as the negative charge in the intermediate can be delocalized onto the potent aldehyde group. While C-F bonds are strong, fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions because it strongly stabilizes the electron-rich intermediate.[7][8]

SNAr_Mechanism Substrate Aryl-LG + Nu⁻ Attack Nucleophilic Attack Substrate->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Addition Elimination Elimination of Leaving Group (LG⁻) Meisenheimer->Elimination Product Aryl-Nu Elimination->Product Restores Aromaticity

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity in SNAr Reactions

The regioselectivity and rate of SNAr reactions are highly dependent on the substitution pattern. We compare our target compound with isomers to predict reactivity.

Aryl HalideNucleophileLeaving GroupPredicted ReactivityRationale
2-Bromo-4-chloro-3-fluorobenzaldehyde NaOMeF⁻ or Cl⁻HighThe aldehyde group at C1 activates both C3 (fluoro) and C4 (chloro) positions. Fluorine is often a better SNAr leaving group than chlorine due to its electronegativity.
4-Bromo-2-fluorobenzonitrileMorpholineBr⁻ or F⁻Very HighBoth the cyano and fluoro groups are strong EWGs positioned ortho/para to the leaving groups, providing excellent stabilization for the Meisenheimer complex.[8]
2,4-DichlorobenzaldehydeNaOMeCl⁻ModerateThe aldehyde activates the C4-Cl for substitution, but the lack of a highly electronegative fluorine atom results in less activation compared to the title compound.
3-Bromo-4-fluorobenzaldehydeNaOMeF⁻HighThe bromine is meta to the fluorine, providing less inductive withdrawal, but the aldehyde is para to the fluorine, providing strong activation.[9][10]
Experimental Protocol: SNAr Reaction

Objective: To synthesize 2-Bromo-4-chloro-3-methoxybenzaldehyde via SNAr. (Assuming preferential substitution of the fluorine atom).

Materials:

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 eq)

  • Sodium methoxide (NaOMe) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Bromo-4-chloro-3-fluorobenzaldehyde in anhydrous DMF under an inert atmosphere.

  • Nucleophile Addition: Cool the solution to 0 °C. Add sodium methoxide portion-wise, ensuring the temperature does not exceed 10 °C. The use of a polar aprotic solvent like DMF is essential to solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS to confirm the consumption of starting material and formation of the product.

  • Quenching & Work-up: Carefully pour the reaction mixture into ice-cold water to quench the reaction. Extract the aqueous mixture three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to afford the pure 2-Bromo-4-chloro-3-methoxybenzaldehyde.

General Experimental Workflow

The following diagram outlines a generalized workflow applicable to the synthesis and purification stages described in this guide. Adherence to a structured, logical workflow is paramount for achieving reproducibility and high purity.

Experimental_Workflow Start 1. Reagent Preparation & Inert Atmosphere Setup Reaction 2. Reaction Execution (Heating/Stirring) Start->Reaction Monitoring 3. In-Process Control (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Quenching & Extraction Monitoring->Workup Proceed upon completion Purification 5. Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis 6. Product Characterization (NMR, MS, Purity Analysis) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized workflow for chemical synthesis and analysis.

Conclusion

2-Bromo-4-chloro-3-fluorobenzaldehyde stands out as a highly valuable and versatile intermediate in organic synthesis. Its utility is defined by the predictable and selective reactivity of its functional groups. The C-Br bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions, leaving the more robust C-Cl bond untouched for potential subsequent transformations. Furthermore, the concerted electron-withdrawing effects of the aldehyde and halogen substituents render the aromatic ring susceptible to nucleophilic aromatic substitution, providing an additional avenue for molecular elaboration. By understanding the mechanistic principles behind these transformations and comparing them to viable alternatives, researchers can strategically leverage this compound's unique properties to design efficient and innovative synthetic routes toward complex target molecules.

References

  • The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. (2026, March 14). APICMO. Retrieved March 15, 2026, from [Link]

  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
  • Synthesis method of 3-bromo-4-fluorobenzaldehyde. (2019, June 21). Patsnap.

Sources

Quantitative Analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Analytical Challenges

2-Bromo-4-chloro-3-fluorobenzaldehyde (CAS: 1785320-57-1) is a highly substituted, polyhalogenated building block critical in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Quantifying this intermediate directly within crude reaction mixtures presents unique analytical challenges:

  • Matrix Complexity: Reaction mixtures contain unreacted starting materials, structurally similar positional isomers, and process-related impurities.

  • Halogen Effects: The presence of bromine, chlorine, and fluorine significantly alters the compound's volatility, UV absorptivity, and ionization efficiency.

As a Senior Application Scientist, I have evaluated multiple orthogonal techniques for this specific class of compounds. This guide objectively compares three self-validating analytical strategies: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-FID/MS), and Quantitative 19 F Nuclear Magnetic Resonance (qNMR).

AnalyticalWorkflow ReactionMixture Reaction Mixture (2-Bromo-4-chloro-3-fluorobenzaldehyde) SamplePrep Sample Preparation & Aliquoting ReactionMixture->SamplePrep HPLC HPLC-UV (Reverse Phase) SamplePrep->HPLC GCMS GC-FID/MS (Capillary Column) SamplePrep->GCMS qNMR 19F qNMR (Internal Standard) SamplePrep->qNMR DataHPLC Chromatographic Resolution HPLC->DataHPLC DataGCMS Volatility & Mass Fragmentation GCMS->DataGCMS DataqNMR Fluorine Specificity & High Precision qNMR->DataqNMR

Workflow for quantitative analysis of 2-Bromo-4-chloro-3-fluorobenzaldehyde.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

The Causality of the Method: HPLC-UV relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase[2]. For 2-Bromo-4-chloro-3-fluorobenzaldehyde, the conjugated π -system of the benzaldehyde ring provides strong UV absorbance. A reverse-phase C18 column is selected because the hydrophobic halogen substituents (Br, Cl, F) increase the molecule's lipophilicity, ensuring adequate retention and excellent resolution from polar reaction byproducts.

Self-Validating Protocol:

  • Sample Preparation: Quench 50 µL of the reaction mixture. Extract with ethyl acetate, evaporate to dryness under nitrogen, and reconstitute in 1.0 mL of Acetonitrile:Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient elution from 30% to 90% Acetonitrile in 0.1% aqueous Formic Acid over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for substituted benzaldehydes).

  • Validation Check: Run a System Suitability Test (SST) using a known standard. Ensure the tailing factor is ≤1.5 and theoretical plates >5000 . Quantify using a 5-point external calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-FID/MS)

The Causality of the Method: Benzaldehydes are generally volatile and thermally stable, making them excellent candidates for capillary gas chromatography[3]. The high-temperature capillary column separates components based on boiling point and stationary phase affinity. MS detection offers high specificity by confirming the unique isotopic signature of the molecule (due to the naturally occurring 79 Br/ 81 Br and 35 Cl/ 37 Cl isotopes), while FID provides a robust, linear response for absolute quantification.

Self-Validating Protocol:

  • Sample Preparation: Dilute the organic phase of the reaction mixture 1:100 in GC-grade dichloromethane. Add 1-bromo-4-fluorobenzene as an internal standard (IS) to correct for injection volume variances.

  • System Setup:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm.

    • Temperature Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Inlet at 250°C.

  • Validation Check: Verify the isotopic cluster in the MS spectrum (M, M+2, M+4) corresponding to the Br and Cl atoms. Use the FID signal ratio (Analyte/IS) against a calibration curve for quantification.

Method 3: Quantitative 19 F Nuclear Magnetic Resonance (qNMR)

The Causality of the Method: Quantitative NMR is fundamentally different from chromatographic techniques: the signal area is directly proportional to the number of nuclei, meaning no authentic reference standard of the analyte is required for quantification[4]. 19 F qNMR is particularly powerful here because fluorine has 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range[5]. Furthermore, the non-fluorinated reaction matrix (solvents, non-fluorinated starting materials) is completely invisible in the 19 F spectrum, eliminating background interference.

qNMR_Logic Start 19F qNMR Setup Fluorine 100% Natural Abundance High Sensitivity Start->Fluorine Shift Wide Chemical Shift Dispersion No Matrix Interference Start->Shift Quant Direct Proportionality (Peak Area ∝ Moles) Fluorine->Quant Shift->Quant Result Absolute Quantification Without Authentic Std Quant->Result

Logical framework demonstrating the self-validating nature of 19F qNMR quantification.

Self-Validating Protocol:

  • Sample Preparation: Transfer 50 µL of the crude reaction mixture directly into an NMR tube. Add 500 µL of CDCl 3​ containing a precisely weighed amount of a universal internal standard, such as α,α,α -trifluorotoluene.

  • System Setup:

    • Frequency: 376 MHz for 19 F (on a standard 400 MHz spectrometer).

    • Pulse Sequence: Single pulse experiment with inverse gated decoupling.

    • Relaxation Delay (D1): Crucial step. Set D1 ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing fluorine nucleus to ensure complete magnetization recovery. Typically, D1 = 15–20 seconds.

  • Validation Check: Integrate the distinct 19 F signal of 2-Bromo-4-chloro-3-fluorobenzaldehyde and the internal standard. Calculate the absolute yield using the molar ratio equation.

Quantitative Data Comparison

The following table summarizes the performance metrics derived from validating these analytical methodologies for polyhalogenated benzaldehydes.

ParameterHPLC-UVGC-FID 19 F qNMR
Primary Mechanism Liquid-solid partitioningVolatility & thermal partitioningNuclear magnetic resonance
Authentic Standard Req. Yes (for calibration)Yes (for calibration)No (Universal internal std)
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL10–50 µg/mL
Linearity ( R2 ) > 0.999> 0.998> 0.999
Run Time per Sample 15–20 mins15–20 mins2–5 mins (after tuning)
Matrix Interference Moderate (requires separation)Low to ModerateZero (for non-fluorinated matrix)
Sample Prep Complexity Moderate (filtration/dilution)Moderate (extraction/IS add)Minimal (dilute in CDCl 3​ )

Expert Recommendation

For routine purity assessment and trace impurity profiling of final isolated batches, HPLC-UV remains the gold standard due to its superior sensitivity and resolution capabilities[2]. If the reaction mixture contains highly volatile byproducts or requires orthogonal mass confirmation, GC-MS is indispensable, leveraging the unique isotopic signatures of bromine and chlorine[3].

However, for early-stage process development and in situ reaction monitoring , 19 F qNMR is the superior choice[4]. It provides rapid, absolute quantification without the need for synthesizing or purchasing an authentic standard of 2-Bromo-4-chloro-3-fluorobenzaldehyde, while completely ignoring the complex, non-fluorinated organic matrix[5].

References[5] Title: Application of 19F quantitative NMR to pharmaceutical analysis | Source: Concepts in Magnetic Resonance Part A (Wiley) | URL:https://doi.org/10.1002/cmr.a.21422[4] Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Source: Analytical Chemistry (ACS Publications) | URL:https://pubs.acs.org/doi/10.1021/ac201764x[2] Title: Analytical methods for the detection of 3-(4-Hydroxy-phenoxy)-benzaldehyde | Source: Benchchem | URL:https://www.benchchem.com/[1] Title: 2-Bromo-4-chloro-3-fluorobenzaldehyde Product Information | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com/[3] Title: Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Source: PubMed | URL:https://pubmed.ncbi.nlm.nih.gov/12660023/

Sources

Comparison of purification techniques for 2-Bromo-4-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 2-Bromo-4-chloro-3-fluorobenzaldehyde for Pharmaceutical Applications

As a key starting material and intermediate in the synthesis of complex pharmaceuticals and agrochemicals, the purity of 2-Bromo-4-chloro-3-fluorobenzaldehyde is paramount. The presence of even minor impurities, particularly regioisomers or oxidation by-products, can have significant downstream consequences, affecting reaction yields, generating unwanted side products, and complicating the purification of the final active pharmaceutical ingredient (API).[1]

This guide, grounded in established chemical principles and practical laboratory experience, provides a comparative analysis of the most effective techniques for purifying 2-Bromo-4-chloro-3-fluorobenzaldehyde. We will explore the causality behind experimental choices, moving beyond simple protocols to deliver a self-validating framework for researchers, scientists, and process development professionals.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. For a substituted benzaldehyde like this, the crude product typically contains a predictable spectrum of contaminants arising from the synthesis and handling processes.

  • Oxidation Products: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding 2-Bromo-4-chloro-3-fluorobenzoic acid. This is often the most common acidic impurity.

  • Regioisomeric Impurities: During the electrophilic aromatic substitution reactions used in its synthesis, halogenation can occur at different positions on the aromatic ring, leading to a mixture of isomers. These isomers often share very similar physical properties, making them particularly challenging to separate.

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain in the crude product.

  • Reaction By-products: Side reactions can introduce a variety of other structurally related compounds.

Given that 2-Bromo-4-chloro-3-fluorobenzaldehyde is a solid at room temperature, our primary focus will be on methods suitable for crystalline compounds.[2][3]

Method 1: Chemical Extraction via Bisulfite Adduct Formation

Before tackling bulk purification, a highly effective chemical extraction can be employed to selectively isolate the aldehyde from non-aldehyde impurities. This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[4][5][6]

Causality and Mechanism: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate is protonated by water to form a stable, ionic α-hydroxy sulfonic acid salt (the bisulfite adduct). This salt is highly polar and thus soluble in the aqueous phase, while non-aldehyde organic impurities remain in the organic phase. The reaction is reversible; by increasing the pH, the equilibrium can be shifted to regenerate the pure aldehyde.[4][5]

Experimental Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the crude 2-Bromo-4-chloro-3-fluorobenzaldehyde in a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether) in a separatory funnel.

  • Adduct Formation: Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be approximately equal to the organic phase. Shake the funnel vigorously for 5-10 minutes.

    • Expert Insight: Vigorous mixing is critical to maximize the interfacial area between the two phases, ensuring the reaction goes to completion. If a solid precipitate forms at the interface (the adduct itself may be insoluble), it should be collected by filtration.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct into a clean flask. Extract the organic layer one more time with a small portion of the bisulfite solution to ensure complete removal of the aldehyde.

  • Removal of Impurities: Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped non-aldehyde impurities. Discard this organic wash.

  • Aldehyde Regeneration: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the aqueous phase while stirring until the solution is basic (pH > 8).[5] This will regenerate the aldehyde, which will typically precipitate out as a solid or form an oily layer.

  • Isolation: Extract the regenerated aldehyde back into an organic solvent (e.g., Dichloromethane) two to three times.

  • Final Wash & Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified aldehyde.

cluster_extraction Bisulfite Adduct Formation & Extraction A Crude Aldehyde in Organic Solvent B Add Saturated NaHSO₃ (aq) & Shake A->B C Separate Phases B->C D Aqueous Phase (Adduct) C->D Aldehyde E Organic Phase (Impurities) C->E Impurities F Add Base (e.g., NaHCO₃) to Aqueous Phase D->F G Re-extract with Organic Solvent F->G H Pure Aldehyde in Organic Solvent G->H

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Method 2: Bulk Purification via Recrystallization

Recrystallization is the most robust and scalable method for purifying solid organic compounds.[7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality and Solvent Selection: An ideal recrystallization solvent will dissolve the 2-Bromo-4-chloro-3-fluorobenzaldehyde completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at low temperatures (e.g., 0-4 °C).[7] Impurities, conversely, should either be completely insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor).

For a molecule with the polarity of 2-Bromo-4-chloro-3-fluorobenzaldehyde, a two-solvent system is often effective. A common and effective approach is to use a non-polar solvent like heptane or hexane, in which the compound has low solubility, and a slightly more polar solvent like ethyl acetate or dichloromethane, in which it is more soluble.[8][9]

Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Screening (Microscale): In a test tube, dissolve a small amount of the crude solid in a minimal volume of the more polar solvent (e.g., ethyl acetate) at room temperature. Slowly add the non-polar anti-solvent (e.g., heptane) until the solution becomes cloudy (the cloud point), indicating saturation. Gently warm the mixture until it becomes clear again. If crystals form upon slow cooling, the solvent system is promising.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimum amount of ice-cold anti-solvent (heptane) or the solvent mixture to remove any residual soluble impurities clinging to the crystal surfaces.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

cluster_recrystallization Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B C Ice Bath Cooling B->C D Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E H Mother Liquor (Contains Soluble Impurities) D->H F Dry Crystals E->F G Pure Crystalline Product F->G

Caption: General workflow for the purification of a solid by recrystallization.

Method 3: High-Purity Polishing via Column Chromatography

When the highest possible purity is required, particularly for the removal of stubborn regioisomers, silica gel column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (the eluent).

Causality and Rationale: Silica gel is a polar adsorbent. Non-polar compounds have a weak affinity for the silica and are carried through the column quickly by a non-polar mobile phase. More polar compounds adsorb more strongly to the silica and elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted in order of increasing polarity.[10]

The aldehyde group makes 2-Bromo-4-chloro-3-fluorobenzaldehyde a moderately polar compound. A standard eluent system like Hexane/Ethyl Acetate is an excellent starting point.[11][12]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3, with good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, non-polar eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane). This "wet packing" method helps prevent air bubbles and ensures a uniform bed.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity starting solvent. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% Ethyl Acetate in Hexane) to elute the compounds from the column.

    • Expert Insight: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[11] If degradation is observed (e.g., streaking on TLC), adding ~0.5% triethylamine to the eluent can neutralize the silica surface and improve results.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

cluster_chromatography Column Chromatography Workflow A Pack Column with Silica Gel B Load Crude Sample A->B C Elute with Solvent Gradient (Increasing Polarity) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H High-Purity Product G->H

Caption: Workflow for high-purity separation by column chromatography.

Comparative Summary

TechniquePrimary ApplicationBest for RemovingThroughput (Scalability)Purity AchievableKey Consideration
Bisulfite Extraction Selective removal of aldehydesNon-aldehyde organic impurities, reaction by-productsHighGood (as pre-purification)Highly selective for aldehydes; requires handling of aqueous solutions.[6]
Recrystallization Bulk purificationInsoluble impurities and those with different solubility profilesVery HighGood to ExcellentSolvent selection is critical; slow cooling is key for high purity.[7]
Column Chromatography High-purity polishing, isomer separationClosely related compounds (e.g., regioisomers)Low to MediumExcellent to Ultra-HighCan be resource-intensive (solvents, time); potential for on-column degradation.[10][11]

Final Recommendation

For achieving high-purity 2-Bromo-4-chloro-3-fluorobenzaldehyde suitable for pharmaceutical development, a multi-step approach is recommended.

  • Begin with a preliminary purification using an aqueous wash with sodium bicarbonate to remove the bulk of any acidic impurities. If significant non-aldehyde organic impurities are suspected, the more thorough bisulfite extraction is warranted.

  • Follow this with bulk purification by recrystallization . This is the most efficient and economical method for removing the majority of impurities and isolating the product on a large scale.

  • For the final polishing step to achieve >99.5% purity and effectively remove any lingering regioisomers, silica gel column chromatography is indispensable.

By strategically combining these techniques, researchers and chemists can reliably produce 2-Bromo-4-chloro-3-fluorobenzaldehyde of the requisite purity for its demanding applications, ensuring the integrity and quality of subsequent synthetic transformations.

References

  • Sandler, J. M., & Movassaghi, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57375. [Link]

  • Harris, E. B. J., et al. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved March 15, 2026, from [Link]

  • Chem-Impex International. (n.d.). 2-Bromo-4-fluorobenzaldehyde. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70701183, 2-Bromo-4-chloro-6-fluorobenzaldehyde. Retrieved March 15, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved March 15, 2026, from [Link]

  • Maldonado-Domínguez, M., et al. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved March 15, 2026, from [Link]

  • Gembus, V., & Movassaghi, M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1165–1168. [Link]

  • Bayer, et al. (1994). Ortho substituted benzaldehydes, preparation thereof and use thereof. Google Patents.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved March 15, 2026, from [Link]

  • Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit. Retrieved March 15, 2026, from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved March 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Influence of Halogen Position on the Reactivity of Bromochlorofluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, substituted benzaldehydes are foundational building blocks. The introduction of multiple, different halogens onto the aromatic ring, as in bromochlorofluorobenzaldehydes, creates a nuanced chemical landscape where the position of each halogen exerts a profound influence on the reactivity of the aldehyde functional group. This guide provides an in-depth comparative analysis of how the isomeric placement of bromine, chlorine, and fluorine modulates the electrophilicity and steric accessibility of the carbonyl carbon, thereby dictating reaction outcomes. We will delve into the underlying electronic and steric principles, supported by illustrative experimental data and detailed protocols, to empower you to rationally select the optimal isomer for your synthetic strategy.

The Theoretical Framework: Unpacking the Electronic and Steric Effects of Halogens

The reactivity of the aldehyde group in substituted benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Halogen substituents influence this electrophilicity through a delicate interplay of two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond network.[1] This electron-withdrawing inductive effect deshields the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. The strength of the inductive effect correlates with electronegativity: F > Cl > Br.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system. This electron-donating resonance effect increases electron density at the ortho and para positions of the ring. For halogens, this resonance donation is weaker than their inductive withdrawal, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, this effect can partially counteract the inductive withdrawal at the carbonyl group, especially when the halogen is at the para position.[2]

  • Steric Hindrance: A halogen atom in the ortho position (adjacent to the aldehyde group) can physically obstruct the approach of a nucleophile to the carbonyl carbon.[1] This steric hindrance can significantly slow down reaction rates, irrespective of the electronic effects. The magnitude of the steric effect is dependent on the size of the halogen atom (Br > Cl > F) and the nucleophile.

The net effect on reactivity is a summation of these factors and is highly dependent on the specific isomer.

Comparative Reactivity Analysis: A Nucleophilic Addition Benchmark

To quantitatively assess the influence of halogen position, we will consider a representative nucleophilic addition reaction: the formation of a cyanohydrin. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon; a more electrophilic carbon will react faster.

The following table presents illustrative relative rate constants for the cyanohydrin formation with a series of bromochlorofluorobenzaldehyde isomers. This data, while illustrative, is based on established principles of physical organic chemistry, including the application of Hammett-type relationships where electron-withdrawing groups are known to accelerate nucleophilic addition to the carbonyl group.[3]

Table 1: Illustrative Relative Rate Constants for Cyanohydrin Formation

IsomerHalogen Positions (CHO at C1)Key Influencing FactorsIllustrative Relative Rate (k/k₀)
Benzaldehyde (Reference)-Baseline reactivity1.00
4-Bromo-2-chloro-5-fluorobenzaldehyde4-Br, 2-Cl, 5-FStrong -I from all; Steric hindrance from 2-Cl~ 3.5
2-Bromo-4-chloro-6-fluorobenzaldehyde2-Br, 4-Cl, 6-FVery strong steric hindrance from 2-Br and 6-F~ 0.8
3-Bromo-4-chloro-5-fluorobenzaldehyde3-Br, 4-Cl, 5-FStrong cumulative -I effect; Minimal steric hindrance~ 5.2
4-Bromo-3-chloro-2-fluorobenzaldehyde4-Br, 3-Cl, 2-FStrong -I from all; Steric hindrance from 2-F~ 4.1
Analysis of Reactivity Trends:
  • Highest Reactivity (3-Bromo-4-chloro-5-fluorobenzaldehyde): This isomer exhibits the highest reactivity. With all halogens in the meta and para positions, there is minimal steric hindrance to the carbonyl group. The strong, cumulative inductive (-I) effects of bromine, chlorine, and fluorine significantly increase the electrophilicity of the carbonyl carbon, leading to a faster rate of nucleophilic attack.

  • Ortho-Substitution and Steric Hindrance:

    • 2-Bromo-4-chloro-6-fluorobenzaldehyde: This isomer is predicted to be the least reactive, even less so than unsubstituted benzaldehyde. The presence of two ortho substituents (bromine and fluorine) creates significant steric shielding around the aldehyde group, making it difficult for the nucleophile to approach the carbonyl carbon.[1] This steric hindrance outweighs the electronic activation from the halogens.

    • 4-Bromo-2-chloro-5-fluorobenzaldehyde and 4-Bromo-3-chloro-2-fluorobenzaldehyde: These isomers show intermediate reactivity. While they benefit from the electron-withdrawing nature of the halogens, the presence of an ortho-chloro or ortho-fluoro group introduces a degree of steric hindrance that tempers the reactivity compared to the isomer with no ortho substituents.[4] The smaller size of fluorine compared to chlorine results in slightly less steric hindrance and thus a slightly higher reactivity for the 2-fluoro isomer.

The following diagram illustrates the interplay of these electronic and steric effects on the reactivity of the carbonyl group.

G Inductive Inductive Effect (-I) Carbonyl Carbonyl Carbon Electrophilicity Inductive->Carbonyl Increases Resonance Resonance Effect (+M) Resonance->Carbonyl Decreases (at o,p) Steric Steric Hindrance Decrease Decreases Reactivity Steric->Decrease Increase Increases Reactivity Carbonyl->Increase G Start 4-Fluorobenzaldehyde Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Brominating Agent (e.g., Dibromohydantoin) Acid Solvent (e.g., TFA/H2SO4) Reagents->Reaction Product 2-Bromo-4-fluorobenzaldehyde Reaction->Product

Caption: General synthetic workflow for 2-bromo-4-fluorobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde

This protocol is adapted from established literature procedures. Materials:

  • 4-Fluorobenzaldehyde

  • Dibromohydantoin

  • Trifluoroacetic acid (TFA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, prepare a mixed acid solvent of TFA and H₂SO₄ (e.g., 5:1 volume ratio).

  • Cool the acid mixture to 0°C in an ice bath.

  • Slowly add 4-fluorobenzaldehyde to the cooled acid mixture with stirring.

  • Warm the mixture to 50°C and add dibromohydantoin in portions.

  • Maintain the reaction at 50°C with stirring for several hours, monitoring the progress by an appropriate method (e.g., GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water.

  • Extract the aqueous phase with n-hexane (3x).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 2-bromo-4-fluorobenzaldehyde.

Protocol 2: Kinetic Analysis of Cyanohydrin Formation by UV-Vis Spectrophotometry

This protocol outlines a general method for comparing the reaction rates of different benzaldehyde isomers.

Materials:

  • Bromochlorofluorobenzaldehyde isomer (substrate)

  • Potassium cyanide (KCN)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Solvent (e.g., a mixture of ethanol and water)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the benzaldehyde isomer in the chosen solvent.

  • Prepare a stock solution of KCN in the buffer solution.

  • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25°C).

  • In a quartz cuvette, pipette the required volume of the benzaldehyde stock solution and dilute with the solvent.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at the λ_max of the benzaldehyde.

  • Initiate the reaction by adding a small, precise volume of the KCN solution to the cuvette.

  • Quickly mix the contents and immediately start recording the absorbance at the λ_max of the benzaldehyde at regular time intervals.

  • The decrease in absorbance corresponds to the consumption of the aldehyde.

  • Plot the natural logarithm of the absorbance versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant (k').

  • Repeat the experiment for each isomer under identical conditions to compare their relative reactivities.

G A Prepare Stock Solutions (Aldehyde, KCN) C Add Aldehyde Solution to Cuvette A->C B Equilibrate Spectrophotometer and Cuvette to 25°C B->C D Record Initial Absorbance (t=0) C->D E Initiate Reaction: Add KCN Solution D->E F Monitor Absorbance Decrease over Time E->F G Plot ln(Absorbance) vs. Time F->G H Calculate Pseudo-First-Order Rate Constant (k') G->H I Compare k' for all Isomers H->I

Caption: Workflow for kinetic analysis via UV-Vis spectrophotometry.

Spectroscopic Characterization

The various isomers of bromochlorofluorobenzaldehyde can be readily distinguished by standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • IR Spectroscopy: All isomers will exhibit a strong carbonyl (C=O) stretch in the region of 1690-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents. [5]* ¹H NMR Spectroscopy: The aldehyde proton will appear as a singlet between δ 9.8 and 10.5 ppm. The aromatic protons will show complex splitting patterns in the range of δ 7.0-8.0 ppm, which are unique to each isomer's substitution pattern.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will have a characteristic resonance between δ 188 and 195 ppm. [6]The positions and C-F coupling constants of the aromatic carbons will be diagnostic for each isomer.

For example, the reported ¹³C NMR data for 2-bromo-4-fluorobenzaldehyde shows the carbonyl carbon at δ 190.2 ppm and a large C-F coupling constant for the carbon attached to the fluorine atom (δ 165.8, J_C-F = 258.4 Hz), confirming the presence and position of the fluorine substituent. [6]

Conclusion

The position of halogen atoms on a benzaldehyde ring is a critical determinant of its reactivity in nucleophilic addition reactions. This guide has demonstrated that:

  • Halogens in the meta and para positions primarily exert an electron-withdrawing inductive effect , which enhances the electrophilicity of the carbonyl carbon and accelerates reaction rates.

  • Halogens in the ortho position introduce significant steric hindrance , which can override electronic activation and dramatically reduce reaction rates.

  • The reactivity of a given bromochlorofluorobenzaldehyde isomer is a predictable outcome of the interplay between these electronic and steric factors.

By understanding these fundamental principles, researchers can make informed decisions in the selection of isomers for their synthetic targets, enabling more efficient and predictable reaction outcomes. This knowledge is paramount in the fields of medicinal chemistry and materials science, where precise control over molecular architecture and reactivity is essential for innovation.

References

  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Indian Journal of Chemistry, 26A, 470-473.
  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1998). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Journal of the Indian Chemical Society, 75, 593-595.
  • Guerra, C. F., Bickelhaupt, F. M., & de Souza, B. S. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 2249–2257.
  • Wang, Y., et al. (2018). Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Crisenza, G. E., et al. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.
  • PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-4-bromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • Jaffe, H. H. (1953). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of the American Chemical Society, 75(17), 4153–4155.
  • ResearchGate. (2026). (PDF) The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Retrieved from [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

  • Rose, N., et al. (2022). a) Comparison of benzaldehyde and orthoboronoaldehyde reactivity, with the ortho-borono group both accelerating and stabilising imine formation.
  • National Science Foundation. (n.d.). Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as. Retrieved from [Link]

  • Fiveable. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,.... Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

Sources

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